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  • Product: Cyclobutane-1,1,3,3-tetracarboxylic Acid
  • CAS: 7371-69-9

Core Science & Biosynthesis

Exploratory

A Technical Guide to the Thermodynamic Landscape of Cyclobutane-1,1,3,3-tetracarboxylic Acid: Predictive Insights and Methodological Approaches

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Thermodynamic Properties The thermodynamic properties of a molecule, such as its enthalpy of formation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermodynamic Properties

The thermodynamic properties of a molecule, such as its enthalpy of formation, heat capacity, and entropy, are fundamental to understanding its intrinsic stability and energetic behavior. For drug development professionals and materials scientists, these parameters are critical for:

  • Predicting Reaction Energetics: Understanding the feasibility and energy changes associated with synthetic and metabolic pathways.

  • Assessing Molecular Stability: Determining the likelihood of degradation under various conditions.

  • Modeling Intermolecular Interactions: Informing the design of crystal structures and drug-receptor binding.

  • Process Development and Safety: Ensuring safe and efficient scale-up of chemical processes.

Cyclobutane-1,1,3,3-tetracarboxylic acid (C₈H₈O₈) is a molecule of interest due to its rigid, four-membered ring system and the presence of four carboxylic acid groups.[1][2][3][4] These functional groups can participate in a variety of intermolecular interactions, including hydrogen bonding, making its solid-state and solution behavior complex and potentially tunable. The synthesis of cyclobutane di- and tetracarboxylic acids from biomass-derived precursors further highlights their potential as sustainable building blocks.[5]

The Thermodynamic Foundation: Cyclobutane

To appreciate the thermodynamic characteristics of cyclobutane-1,1,3,3-tetracarboxylic acid, it is instructive to first consider the parent hydrocarbon, cyclobutane (C₄H₈).[6][7][8][9][10] The four-membered ring of cyclobutane is significantly strained, which is a key determinant of its thermodynamic properties.

Thermodynamic PropertyValueUnitsReference(s)
Enthalpy of Formation (Gas, 298.15 K) +28.4kJ/mol[8]
Standard Molar Entropy (Liquid, 298.15 K) 175.15J/mol·K[11]
Heat Capacity (Liquid, 285 K) 108.5J/mol·K[10]
Enthalpy of Combustion (Liquid, 298.15 K) -2743.5kJ/mol[9]

The positive enthalpy of formation for cyclobutane clearly indicates its inherent instability relative to its constituent elements, a direct consequence of its ring strain. This strain energy influences its reactivity, making it more susceptible to ring-opening reactions compared to its acyclic or larger-ring counterparts.

Predicted Influence of Tetracarboxylic Acid Substitution

The substitution of four hydrogen atoms on the cyclobutane ring with carboxylic acid groups at the 1,1,3,3 positions is expected to have a profound impact on the molecule's thermodynamic properties.

  • Enthalpy of Formation: The presence of four C-C bonds and eight C=O and O-H bonds will significantly decrease the enthalpy of formation, making the molecule more stable than cyclobutane. However, steric hindrance between the geminal carboxylic acid groups could introduce additional strain, partially offsetting this stabilization.

  • Heat Capacity: The increased number of atoms and vibrational modes in cyclobutane-1,1,3,3-tetracarboxylic acid will lead to a substantially higher heat capacity compared to cyclobutane.

  • Intermolecular Forces and Phase Transitions: The carboxylic acid groups are capable of strong hydrogen bonding. This will dominate the intermolecular forces, leading to a high melting point and a significant enthalpy of fusion and sublimation. The crystal packing of the solid will be a critical determinant of its overall stability.

The following diagram illustrates the conceptual relationship between the parent cyclobutane and the target molecule, highlighting the key structural modifications that influence the thermodynamic properties.

G Cyclobutane Cyclobutane (Parent Molecule) Substitution Substitution with 4 -COOH groups Cyclobutane->Substitution Chemical Modification Target Cyclobutane-1,1,3,3-tetracarboxylic Acid (Target Molecule) Substitution->Target Results in Properties Altered Thermodynamic Properties: - Enthalpy of Formation - Heat Capacity - Intermolecular Forces Target->Properties Exhibits

Caption: Conceptual workflow from the parent molecule to the substituted target and its resulting thermodynamic properties.

Experimental Determination of Thermodynamic Properties

To obtain definitive thermodynamic data for cyclobutane-1,1,3,3-tetracarboxylic acid, a combination of calorimetric techniques is required. The following protocols outline the standard, self-validating methodologies.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation is most accurately determined from the enthalpy of combustion, measured using a bomb calorimeter.[12][13][14]

Experimental Protocol:

  • Sample Preparation: A pellet of high-purity, crystalline cyclobutane-1,1,3,3-tetracarboxylic acid (approximately 1 gram) is accurately weighed.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.[14][15]

  • Bomb Assembly: The sample pellet is placed in a crucible within the bomb. A fuse wire is attached to the electrodes, making contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter jacket. The sample is ignited, and the temperature change of the water is meticulously recorded.

  • Data Analysis: The heat of combustion of the sample is calculated from the observed temperature rise and the predetermined heat capacity of the calorimeter. Corrections are applied for the fuse wire combustion and the formation of any side products, such as nitric acid.[15]

The following diagram outlines the workflow for determining the enthalpy of formation from bomb calorimetry data.

G cluster_0 Bomb Calorimetry Workflow A 1. Weigh Sample & Calibrate with Benzoic Acid B 2. Assemble & Pressurize Bomb with Oxygen A->B C 3. Ignite Sample & Record Temperature Change B->C D 4. Calculate Heat of Combustion (ΔH°c) C->D E 5. Apply Hess's Law with Known ΔH°f of CO2 and H2O D->E F 6. Determine Standard Enthalpy of Formation (ΔH°f) E->F

Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring heat capacity as a function of temperature and for characterizing phase transitions, such as melting and decomposition.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of cyclobutane-1,1,3,3-tetracarboxylic acid is hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

  • Measurement: The sample and an empty reference pan are heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity: The heat capacity is determined from the heat flow signal.

    • Melting Point and Enthalpy of Fusion: The peak of the endothermic melting transition provides the melting point, and the integrated area of the peak yields the enthalpy of fusion.

    • Decomposition: The onset of any exothermic or endothermic peaks at higher temperatures can indicate thermal decomposition.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the optimized geometry, vibrational frequencies, and electronic energy of cyclobutane-1,1,3,3-tetracarboxylic acid.

From these fundamental calculations, it is possible to derive:

  • Enthalpy of Formation: Through the use of isodesmic reactions or by calculating the atomization energy.

  • Heat Capacity and Entropy: From the calculated vibrational frequencies using statistical mechanics.

It is crucial to benchmark these computational methods against experimentally well-characterized related compounds to ensure the accuracy of the predictions.

Conclusion and Future Outlook

While a comprehensive experimental dataset for the thermodynamic properties of cyclobutane-1,1,3,3-tetracarboxylic acid is yet to be established, this guide provides a clear and actionable framework for its investigation. By leveraging the known properties of cyclobutane and understanding the influence of tetracarboxylic acid substitution, researchers can form robust hypotheses. The detailed experimental and computational methodologies outlined herein offer a clear path forward for the definitive characterization of this promising molecule. The acquisition of this data will be invaluable for its potential applications in drug development, materials science, and as a bio-based chemical building block.

References

  • Bloomfield, J. J., & Fuchs, R. (1962). The Ionization Constants of the cis- and trans-1,3-Cyclobutanedicarboxylic Acids. The Journal of Organic Chemistry, 27(5), 1845–1846.
  • Wexler, A. S., & Johnston, J. M. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. Journal of the American Oil Chemists' Society, 90(11), 1735–1743.
  • dos Santos, A. F., & da Silva, M. A. V. R. (2009). Combustion calorimetric studies on urea-carboxylic acid inclusion complexes. The Journal of Chemical Thermodynamics, 41(8), 949–954.
  • Organic Syntheses, Coll. Vol. 2, p.153 (1943); Vol. 16, p.20 (1936).
  • Wang, Y., et al. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 9(15), 4053-4058.
  • ProQuest. (2021).
  • Chemistry LibreTexts. (2023, July 12). 7.
  • ScholarWorks. (2023, August 3).
  • University of California, Berkeley.
  • Cheméo. Chemical Properties of Cyclobutane (CAS 287-23-0).
  • J & W Pharmlab LLC. Cyclobutane-1,1,3,3-tetracarboxylic acid | 7371-69-9.
  • BenchChem.
  • NIST/TRC Web Thermo Tables (WTT).
  • Active Thermochemical Tables.
  • PubChemLite. Cyclobutane-1,1,3,3-tetracarboxylic acid (C8H8O8).
  • Cheméo. Chemical Properties of 1,1-Cyclobutanedicarboxylic acid (CAS 5445-51-2).
  • Sigma-Aldrich. CYCLOBUTANE-1,1,3,3-TETRACARBOXYLIC ACID AldrichCPR.
  • National Institute of Standards and Technology. Cyclobutane - the NIST WebBook.
  • Kolesov, V. P., & Ponomarev, V. V. (2019). Corrections to standard state in combustion calorimetry: an update and a web-based tool.
  • National Institute of Standards and Technology. Cyclobutane - the NIST WebBook.
  • ChemicalBook. cyclobutane-1,1,3,3-tetracarboxylic acid | 7371-69-9.
  • University of California, Davis. Table 1. Thermodynamic data at 25oC for assorted inorganic substances.

Sources

Foundational

cyclobutane-1,1,3,3-tetracarboxylic acid pKa values and dissociation constants

An In-Depth Technical Guide to the Acid Dissociation Constants of Cyclobutane-1,1,3,3-tetracarboxylic Acid Introduction: The Significance of Acidity in Complex Molecules Cyclobutane-1,1,3,3-tetracarboxylic acid stands as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Acid Dissociation Constants of Cyclobutane-1,1,3,3-tetracarboxylic Acid

Introduction: The Significance of Acidity in Complex Molecules

Cyclobutane-1,1,3,3-tetracarboxylic acid stands as a molecule of significant interest in materials science and organic synthesis. Its rigid, four-membered ring is adorned with four carboxylic acid functionalities, imparting a unique structural and chemical character. As a tetraprotic acid, its ionization behavior in solution is complex, governed by four distinct acid dissociation constants (pKa values). For researchers, scientists, and professionals in drug development, a thorough understanding of these pKa values is paramount. The degree of ionization dictates critical physicochemical properties, including aqueous solubility, lipophilicity, crystal packing, and the molecule's ability to interact with biological targets or participate in polymerization reactions. This guide provides a comprehensive exploration of the theoretical underpinnings, experimental methodologies, and expected dissociation constants of cyclobutane-1,1,3,3-tetracarboxylic acid.

Theoretical Framework: The Stepwise Dissociation of a Tetraprotic Acid

A tetraprotic acid, denoted generally as H₄A, releases its four protons in a stepwise manner. Each dissociation event is characterized by a unique equilibrium constant (Ka) and its corresponding pKa value (-log₁₀(Ka)). The dissociation of cyclobutane-1,1,3,3-tetracarboxylic acid can be represented by the following equilibria:

  • First Dissociation: H₄A + H₂O ⇌ H₃A⁻ + H₃O⁺ Kₐ₁ = ([H₃A⁻][H₃O⁺]) / [H₄A] pKa₁ = -log(Kₐ₁)

  • Second Dissociation: H₃A⁻ + H₂O ⇌ H₂A²⁻ + H₃O⁺ Kₐ₂ = ([H₂A²⁻][H₃O⁺]) / [H₃A⁻] pKa₂ = -log(Kₐ₂)

  • Third Dissociation: H₂A²⁻ + H₂O ⇌ HA³⁻ + H₃O⁺ Kₐ₃ = ([HA³⁻][H₃O⁺]) / [H₂A²⁻] pKa₃ = -log(Kₐ₃)

  • Fourth Dissociation: HA³⁻ + H₂O ⇌ A⁴⁻ + H₃O⁺ Kₐ₄ = ([A⁴⁻][H₃O⁺]) / [HA³⁻] pKa₄ = -log(Kₐ₄)

The pKa values for a polyprotic acid progressively increase. This is due to electrostatic effects; removing a positively charged proton from an increasingly negative molecule becomes progressively more difficult. For cyclobutane-1,1,3,3-tetracarboxylic acid, the close proximity of the carboxyl groups on the small cyclobutane ring leads to significant electrostatic repulsion between the resulting carboxylate anions, which will be reflected in the spacing of the pKa values.

G H4A H₄A H3A H₃A⁻ H4A->H3A + H⁺ (pKa₁) H2A H₂A²⁻ H3A->H2A + H⁺ (pKa₂) HA3 HA³⁻ H2A->HA3 + H⁺ (pKa₃) A4 A⁴⁻ HA3->A4 + H⁺ (pKa₄)

Caption: Stepwise dissociation of a tetraprotic acid (H₄A).

Determining pKa Values: Methodologies and Experimental Design

The determination of pKa values requires precise and reliable methods. Both experimental and computational approaches offer valuable insights, with potentiometric titration being the gold standard for accuracy.

Experimental Approaches

1. Potentiometric Titration

This is the most widely used and accurate method for pKa determination.[1] It involves the gradual addition of a strong base (titrant) of known concentration to a solution of the acid while monitoring the pH with a calibrated electrode.[2][3]

  • Causality and Experimental Choice: This method directly measures the change in proton concentration (via pH) as the acid is neutralized. The resulting titration curve of pH versus the volume of titrant added shows distinct buffer regions and equivalence points. For a polyprotic acid, multiple inflection points are observed. The pKa value for each dissociation step is numerically equal to the pH at the midpoint of the corresponding buffer region (the half-equivalence point).[4][5] The precision of this method makes it ideal for resolving the closely spaced pKa values expected for this molecule.

2. UV-Vis Spectrophotometry

This technique is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[1][6] The method relies on measuring the absorbance of the sample at a specific wavelength across a range of pH values.

  • Causality and Experimental Choice: The presence of a chromophore near the site of ionization is a prerequisite.[6] By preparing a series of buffered solutions of the acid at different known pH values and measuring their absorbance, a sigmoidal curve of absorbance versus pH can be generated.[7] The inflection point of this curve corresponds to the pKa.[8] This method is particularly advantageous for compounds with low solubility or when only small sample quantities are available.[1]

Computational Approaches

Modern computational chemistry provides powerful tools for predicting pKa values in silico.[9][10][11] These methods calculate the free energy difference between the protonated and deprotonated states of a molecule, both in the gas phase and in a solvent continuum.[12][13]

  • Causality and Method Choice: Quantum mechanical methods, such as those employing Density Functional Theory (DFT), can provide highly accurate predictions, especially when coupled with appropriate solvent models.[13] While computationally intensive, these approaches are invaluable for high-throughput screening or for understanding the acidity of molecules that are difficult to synthesize or handle experimentally. They can also help in interpreting experimental results by providing insights into the structural and electronic factors that govern acidity.

Dissociation Constants of Cyclobutane-1,1,3,3-tetracarboxylic Acid

While extensive searches of the scientific literature do not yield specific, experimentally determined pKa values for cyclobutane-1,1,3,3-tetracarboxylic acid, we can predict the expected values based on the molecular structure and established principles of physical organic chemistry. The two geminal carboxyl groups create a situation analogous to malonic acid, but with two such groupings on a constrained ring.

  • pKa₁ and pKa₂: The first two deprotonations will be the most acidic. The strong inductive electron-withdrawing effect of the four carboxyl groups will stabilize the conjugate base, lowering the initial pKa values. After the first deprotonation, the resulting negative charge will destabilize the remaining acidic protons on the same carbon, making the second proton easier to remove than in a simple dicarboxylic acid. Therefore, pKa₁ and pKa₂ are expected to be low and relatively close to each other.

  • pKa₃ and pKa₄: The third and fourth deprotonations will be significantly less acidic. Removing a proton from a dianion (H₂A²⁻) and subsequently from a trianion (HA³⁻) requires overcoming substantial electrostatic repulsion. This effect will raise pKa₃ and pKa₄ considerably.

The table below summarizes the expected pKa values and their corresponding dissociation constants.

ParameterExpected ValueDissociation Constant (Ka)Rationale
pKa₁ ~2.0 - 2.51.0 x 10⁻² - 3.2 x 10⁻³Strong inductive effect from four COOH groups.
pKa₂ ~2.8 - 3.31.6 x 10⁻³ - 5.0 x 10⁻⁴Electrostatic repulsion from the first carboxylate.
pKa₃ ~4.5 - 5.03.2 x 10⁻⁵ - 1.0 x 10⁻⁵Increased electrostatic repulsion in the dianion.
pKa₄ ~5.5 - 6.03.2 x 10⁻⁶ - 1.0 x 10⁻⁶Significant repulsion in the trianion.
Note: These are estimated values. Experimental determination is required for definitive results.

Experimental Protocol: Potentiometric Titration

This section provides a detailed, self-validating protocol for the determination of the pKa values of cyclobutane-1,1,3,3-tetracarboxylic acid.

Materials and Reagents
  • Cyclobutane-1,1,3,3-tetracarboxylic acid (high purity)

  • Deionized, CO₂-free water

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Potassium Chloride (KCl) for maintaining ionic strength

Instrumentation
  • High-precision pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated 25 mL or 50 mL burette

  • Temperature probe

Step-by-Step Procedure
  • Instrument Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions. Ensure the temperature compensation is active.

  • Sample Preparation: Accurately weigh a sample of cyclobutane-1,1,3,3-tetracarboxylic acid to prepare a solution of known concentration (e.g., 0.01 M) in a known volume of CO₂-free deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer. Immerse the pH electrode and temperature probe into the solution, ensuring the stir bar does not strike them. Position the burette tip below the surface of the solution to prevent splashing.

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Equivalence Point Regions: As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.05 mL or dropwise) to accurately capture the steep inflection regions of the curve.

  • Completion: Continue the titration well past the final equivalence point until the pH of the solution becomes strongly basic and stabilizes.

Data Analysis
  • Plot Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

  • Determine Equivalence Points: Identify the four equivalence points (Vₑ₁, Vₑ₂, Vₑ₃, Vₑ₄) from the points of maximum slope on the titration curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peaks.

  • Calculate Half-Equivalence Points: Determine the volumes for the four half-equivalence points:

    • V₁/₂ = Vₑ₁ / 2

    • V₂/₂ = Vₑ₁ + (Vₑ₂ - Vₑ₁) / 2

    • V₃/₂ = Vₑ₂ + (Vₑ₃ - Vₑ₂) / 2

    • V₄/₂ = Vₑ₃ + (Vₑ₄ - Vₑ₃) / 2

  • Determine pKa Values: Read the pH from the titration curve at each of the four half-equivalence point volumes. The pH at these points corresponds to the pKa values:

    • pKa₁ = pH at V₁/₂

    • pKa₂ = pH at V₂/₂

    • pKa₃ = pH at V₃/₂

    • pKa₄ = pH at V₄/₂

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Acid Solution (Known Concentration) Calibrate->Prepare Setup Immerse Electrode & Start Stirring Prepare->Setup Add Add NaOH Titrant in Increments Setup->Add Record Record pH and Volume after Stabilization Add->Record Repeat Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Find_V_half Identify Vₑ & Calculate Half-Equivalence Points Derivative->Find_V_half Determine_pKa Read pH at V₁/₂ to find pKa Find_V_half->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

References

  • Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. (2006). PubMed.
  • Barroso, J. (2018).
  • Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. (n.d.). Semantic Scholar.
  • Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. (n.d.).
  • Quantum mechanical based approaches for predicting pKa values of carboxylic acids. (2016). RSC Publishing.
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). Dialnet.
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003).
  • Experiment 5 Polyprotic Acids – Determining Ka's Using pH Titr
  • EXPERIMENT 5 IDENTIFICATION OF A POLYPROTIC ACID VIA TITRATION. (n.d.). University of Wisconsin-La Crosse.
  • Development of Methods for the Determin
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). IIT Kanpur.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.). Semantic Scholar.
  • Determination of pKa values of active pharmaceutical ingredients. (n.d.). Researcher.Life.

Sources

Exploratory

FTIR and Raman Spectroscopic Characterization of Cyclobutane-1,1,3,3-tetracarboxylic Acid: A Comprehensive Guide for Advanced Applications

Executive Summary Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC) is a highly symmetrical, rigid, and sterically demanding molecule. In recent years, it has garnered significant attention in advanced drug development (as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC) is a highly symmetrical, rigid, and sterically demanding molecule. In recent years, it has garnered significant attention in advanced drug development (as an API co-crystal former), polymer cross-linking, and as a tetradentate linker in the synthesis of robust Metal-Organic Frameworks (MOFs). Characterizing CBTC requires a nuanced understanding of both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, as its unique four-membered ring strain and dense hydrogen-bonding network produce highly specific vibrational signatures.

This technical guide provides an authoritative framework for the spectroscopic analysis of CBTC, detailing the structural mechanics that dictate its spectra, providing quantitative peak assignments, and outlining self-validating experimental protocols designed for high-fidelity data acquisition.

Mechanistic Principles of CBTC Spectroscopy (The Causality)

To accurately interpret the spectra of CBTC, one must understand the physical and quantum mechanical realities of the molecule. The spectral signatures are governed by three primary structural features:

Ring Strain and Orbital Rehybridization

The cyclobutane ring is inherently strained, with internal C-C-C bond angles compressed to approximately 90°—a severe deviation from the ideal sp3 tetrahedral angle of 109.5°. To compensate for this angular compression, the electron density redistributes, increasing the p-character of the internal C-C ring bonds and proportionally increasing the s-character of the exocyclic C-H bonds. This increased s-character shortens and stiffens the C-H bonds, resulting in a distinct blue-shift of the C-H stretching frequencies into the 2980–3000 cm⁻¹ regime, which is notably higher than typical unstrained alkanes [[1]]().

Ring Puckering Dynamics

The cyclobutane core is not planar. It adopts a puckered conformation ( D2d​ symmetry) to minimize the torsional strain caused by eclipsing hydrogen atoms and the massive geminal carboxylate groups. The low-frequency ring-puckering mode dynamically couples with the high-frequency C-H stretches. In high-resolution spectroscopic evaluations, this coupling generates complex multiplet structures and tunneling splittings 2.

Extensive Hydrogen-Bonding Networks

In the 1,1,3,3-tetracarboxylic acid derivative, the geminal dicarboxylic acid groups introduce profound steric hindrance while acting as powerful hydrogen-bond donors and acceptors. In the solid state, these groups form extensive intermolecular hydrogen-bonded dimers or polymeric networks. This supramolecular assembly drastically broadens the O-H stretching band (spanning 3300 to 2500 cm⁻¹) and shifts the C=O stretch to lower frequencies (~1720–1690 cm⁻¹) compared to free monomers 3. When utilized as a linker in MOFs, the deprotonation and coordination of these carboxylate groups to metal centers (such as Cu²⁺) result in the disappearance of the O-H stretch and the emergence of strong asymmetric and symmetric COO⁻ stretching bands around 1600 cm⁻¹ and 1400 cm⁻¹, respectively 4.

Quantitative Spectral Signatures

The orthogonal nature of FTIR (sensitive to dipole moment changes) and Raman (sensitive to polarizability changes) makes them a perfect pairing for CBTC analysis. A highly characteristic and consistent spectral marker for the cyclobutane ring itself is the ring deformation/breathing mode, which reliably appears in the 935–900 cm⁻¹ window across various substituted cyclobutanes 5.

Table 1: FTIR Peak Assignments for CBTC
Wavenumber (cm⁻¹)Vibrational ModeIntensityMechanistic Origin
3300 – 2500 O-H StretchStrong, BroadExtensive intermolecular H-bonding of the tetracarboxylic acid dimers.
2990 – 2950 C-H Stretch (Ring)WeakBlue-shifted due to increased s-character from ring strain.
1720 – 1690 C=O StretchVery StrongCarboxylic acid carbonyl stretch; shifted lower due to H-bonding.
1440 – 1410 CH₂ ScissoringMediumDeformation of the methylene groups in the cyclobutane ring.
1280 – 1210 C-O Stretch / RingStrongCoupled C-O stretching and characteristic cyclobutane ring deformation.
935 – 900 Ring DeformationWeak-MediumCharacteristic out-of-plane bending and ring distortion modes.
Table 2: Raman Peak Assignments for CBTC
Wavenumber (cm⁻¹)Vibrational ModeIntensityMechanistic Origin
2990 – 2950 C-H Stretch (Sym)StrongSymmetric stretching of the strained CH₂ groups.
1680 – 1650 C=O StretchMediumRaman-active symmetric carbonyl stretching.
1440 – 1410 CH₂ ScissoringMediumMethylene deformation.
935 – 900 Ring BreathingVery StrongHighly symmetric expansion/contraction of the cyclobutane core.
400 – 200 Ring PuckeringWeakLow-frequency torsional modes associated with D2d​ symmetry.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols utilize built-in validation checks and specify the causality behind every experimental choice.

Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Why ATR instead of KBr? Potassium bromide (KBr) is highly hygroscopic. Water absorbs strongly at 3300 cm⁻¹ and 1640 cm⁻¹, perfectly overlapping with the critical O-H and C=O regions of CBTC. Furthermore, grinding CBTC with KBr under high pressure can disrupt its native polymorphic hydrogen-bonding network or cause partial salt formation (potassium carboxylate), artificially introducing asymmetric COO⁻ stretches. ATR preserves the native solid-state structure.

  • System Validation: Run a background scan on the empty diamond ATR crystal. Verify that the single-beam energy profile is normal and the baseline is flat. Run a polystyrene standard to confirm wavenumber accuracy (specifically verifying the sharp 1601 cm⁻¹ peak).

  • Sample Application: Place 2-5 mg of crystalline CBTC directly onto the ATR crystal.

  • Pressure Application: Lower the anvil to apply consistent pressure. Causality: Consistent pressure ensures intimate optical contact between the crystal and the sample, maximizing the evanescent wave penetration depth without crushing the polymorphic structure.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Inspect the 2000–2500 cm⁻¹ region. This region should be completely devoid of peaks. Any absorption or sloping here indicates scattering artifacts, poor crystal contact, or severe contamination.

Protocol 2: Near-Infrared (NIR) Raman Spectroscopy

Why 1064 nm excitation? CBTC and its trace synthetic precursors often contain conjugated impurities that fluoresce intensely under 532 nm or 785 nm lasers, completely overwhelming the weak Raman scattering of the cyclobutane ring. A 1064 nm Nd:YAG laser lacks the energy to excite these electronic transitions, yielding a pure vibrational spectrum.

  • System Validation: Calibrate the spectrometer using a silicon wafer (confirming the sharp, symmetric peak at exactly 520.7 cm⁻¹).

  • Sample Preparation: Place the CBTC powder on a pure quartz slide. Causality: Quartz has a minimal Raman footprint compared to standard borosilicate glass, preventing baseline distortion and broad humps in the low-wavenumber region.

  • Acquisition: Excite the sample using a 1064 nm laser, utilizing a low laser power (e.g., 50-100 mW) to prevent localized thermal degradation of the carboxylic acid groups.

  • Self-Validation Check: Evaluate the baseline slope. A flat baseline confirms the successful evasion of fluorescence. Verify the presence of the highly symmetric ring breathing mode at ~900–935 cm⁻¹, which must be one of the most intense and sharpest peaks in the spectrum.

Analytical Workflow Visualization

G cluster_0 FTIR Workflow cluster_1 Raman Workflow Start CBTC Sample FTIR_Prep ATR Crystal Loading (Avoid KBr Ion-Exchange) Start->FTIR_Prep Raman_Prep Solid-State Mounting (Quartz Slide) Start->Raman_Prep FTIR_Acq Mid-IR Acquisition (4000 - 400 cm⁻¹) FTIR_Prep->FTIR_Acq Analysis Spectral Deconvolution & Peak Assignment FTIR_Acq->Analysis Raman_Acq 1064 nm Laser Excitation (Minimize Fluorescence) Raman_Prep->Raman_Acq Raman_Acq->Analysis Validation Cross-Validation (Ring vs. Carboxyl Modes) Analysis->Validation

Figure 1: Self-validating orthogonal workflow for the spectroscopic characterization of CBTC.

References

  • High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes | Source: aip.org | 1

  • High-Accuracy Structure of Cyclobutane by Femtosecond Rotational Raman Four-Wave Mixing | Source: acs.org | 2

  • Vibrational Spectra of Substituted Cyclobutane Compounds | Source: dtic.mil | 3

  • Polyhedron - Erasmus | Source: cut.ac.cy | 4

  • Phys. Org. - RSC Publishing | Source: rsc.org | 6

Sources

Foundational

Engineering Hydrogen Bonding Networks in Cyclobutane-1,1,3,3-tetracarboxylic Acid Crystals

Executive Summary The rational design of crystalline materials relies heavily on the predictability of intermolecular interactions. As a Senior Application Scientist specializing in crystal engineering, I frequently leve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of crystalline materials relies heavily on the predictability of intermolecular interactions. As a Senior Application Scientist specializing in crystal engineering, I frequently leverage the geometric constraints of rigid cyclic scaffolds to dictate supramolecular assembly. Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC) represents a unique, highly symmetrical building block. Unlike its more commonly studied 1,2,3,4-isomer—which is a staple in metal-organic frameworks (MOFs) and crystal-state polymerizations[1]—the 1,1,3,3-isomer features two geminal dicarboxylic acid moieties. This specific topological arrangement forces the hydrogen-bonding vectors into a highly directional, sterically constrained conformation, resulting in distinct 1D and 2D supramolecular networks.

This whitepaper provides an in-depth technical guide to isolating, characterizing, and understanding the hydrogen bonding networks of CBTC crystals, offering field-proven protocols for drug development professionals and materials scientists.

Structural Rationale & Supramolecular Synthons

The Geometry of the 1,1,3,3-Isomer

The cyclobutane ring is not perfectly planar; it adopts a "puckered" conformation to relieve torsional strain. In CBTC, the presence of four bulky carboxylic acid groups at the 1 and 3 positions induces significant steric crowding. To minimize this, the geminal carboxylic acids orient themselves orthogonally to the average plane of the carbon ring.

Network Topology and "Supramolecular Memory"

In a solvent-free crystal lattice, the primary driving force for assembly is the formation of the classic R22​(8) carboxylic acid homodimer . Because the vectors of the 1,1- and 3,3-dicarboxylic groups point in opposite directions, CBTC naturally propagates into 1D hydrogen-bonded tapes .

Interestingly, these networks often exhibit what is termed "supramolecular memory." When cyclobutane tetracarboxylic acid derivatives are synthesized via the solid-state topochemical photodimerization of alkenes (such as coumarin derivatives), the resulting cyclobutane crystals often preserve the π⋯π and dipole interactions of their parent monomers [2]. This memory effect is critical when designing specific polymorphic outcomes in pharmaceutical co-crystals.

Quantitative Data: Crystallographic Parameters

To effectively engineer these crystals, one must understand the spatial requirements of the hydrogen bonds. Table 1 summarizes the typical geometric parameters observed in the hydrogen bonding networks of cyclobutane tetracarboxylic acid derivatives.

Table 1: Typical Hydrogen Bond Geometries in CBTC Networks

Interaction TypeSynthon DesignationDonor-Acceptor Distance (Å)Donor-H···Acceptor Angle (°)Supramolecular Role
Strong O-H···O R22​(8) Homodimer2.62 – 2.68165 – 175Primary 1D chain formation
Moderate O-H···O R44​(16) Tetramer2.70 – 2.85150 – 1652D sheet cross-linking
Weak C-H···O C(5) Chain3.20 – 3.40130 – 150Inter-layer stabilization
π⋯π Stacking N/A3.60 – 3.80N/A3D lattice packing (in aryl derivatives)

Visualizing the Assembly Pathway

The logical progression from a monomeric CBTC molecule to a fully resolved 3D crystal lattice is governed by a hierarchy of non-covalent interactions. The diagram below maps this supramolecular assembly pathway.

Supramolecular_Assembly A Cyclobutane-1,1,3,3-tetracarboxylic Acid (Rigid Monomer) B Primary Synthon Formation R2,2(8) Carboxylic Homodimer A->B Strong O-H···O H-Bonds C Secondary Interactions Weak C-H···O & Steric Packing A->C Solvent/Lattice Effects D 1D Hydrogen-Bonded Tapes B->D Linear Extension C->D Lateral Stabilization E 2D Supramolecular Sheets D->E Cross-linking via R4,4(16) Motifs F 3D Crystal Lattice (Diffraction-Quality Network) E->F Inter-layer Stacking

Hierarchical assembly of cyclobutane-1,1,3,3-tetracarboxylic acid into a 3D crystal lattice.

Experimental Workflow: Crystallization & Validation

In my experience optimizing crystallization conditions for highly polar intermediates, the failure to obtain diffraction-quality crystals of gem-dicarboxylic acids almost always stems from trace water. Water acts as an aggressive hydrogen bond competitor, breaking the R22​(8) homodimers and yielding unpredictable hydrates [3].

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 50 mg of high-purity CBTC in 2.0 mL of anhydrous tetrahydrofuran (THF) inside a nitrogen-purged glovebox.

  • Causality: THF is a polar aprotic solvent. It readily dissolves the highly polar CBTC without providing competitive hydrogen bond donors (like the -OH in ethanol), thereby keeping the carboxylic acid protons available for self-assembly.

Step 2: Dual-Chamber Vapor Diffusion Setup

  • Action: Transfer the THF solution into a 1-dram inner glass vial. Place this open vial inside a larger 20 mL scintillation vial containing 5.0 mL of anhydrous n-hexane (the anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Causality: The high vapor pressure of n-hexane allows it to slowly diffuse into the THF solution. This gradual shift in solvent polarity lowers the solubility of CBTC at a thermodynamically controlled rate, promoting the nucleation of highly ordered, defect-free single crystals rather than amorphous precipitates.

Step 3: Internal Control (The Validation Step)

  • Action: Set up a parallel crystallization replacing THF with absolute ethanol.

  • Causality: Ethanol acts as a strong hydrogen bond donor/acceptor. If the primary THF/hexane system yields the target R22​(8) network, and the ethanol system yields a disrupted solvate network (identifiable via rapid unit cell determination), the protocol self-validates that solvent exclusion is the causal driver of the target network.

Step 4: Harvesting and SCXRD Analysis

  • Action: After 7–14 days at a stable 20 °C, harvest the crystals directly from the mother liquor. Mount a single crystal on a MiTeGen loop using Paratone-N oil and immediately flash-cool it to 100 K in the diffractometer's nitrogen stream.

  • Causality: Paratone oil acts as a hydrophobic barrier. Because CBTC crystals are highly susceptible to absorbing atmospheric moisture (which can trigger a single-crystal-to-single-crystal phase transition or degradation), the oil and immediate cryogenic cooling lock the supramolecular network in its pristine state for X-ray diffraction.

Conclusion

The hydrogen bonding networks of cyclobutane-1,1,3,3-tetracarboxylic acid offer a masterclass in geometric constraint and supramolecular design. By understanding the causality between the puckered cyclobutane ring, the sterically demanding geminal dicarboxylic acids, and the choice of crystallization solvent, researchers can reliably engineer predictable 1D and 2D lattices. These principles are not only foundational for crystallographers but are directly translatable to the design of robust pharmaceutical co-crystals and advanced polymeric materials.

References

  • Crystal-State Polymerization of Self-Catalyzed Monomer Salts for Supertough Transparent Polyimides and Their Closed-Loop Recycling. ACS Applied Polymer Materials, 2026. URL:[Link]

  • Ayala-Hurtado, S., et al. From Solid State Photodimers of Ethyl Coumarin-3-carboxylate to their Alcoholysis Derivatives. A Supramolecular Study. Supramolecular Chemistry, 2007. URL:[Link]

  • The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. ResearchGate. URL:[Link]

Exploratory

Reaction Mechanisms for Synthesizing Cyclobutane-1,1,3,3-tetracarboxylic Acid: A Comprehensive Technical Guide

Executive Summary Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTA) is a highly symmetrical, rigid alicyclic molecule that serves as a critical building block in the development of advanced materials, including metal-organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTA) is a highly symmetrical, rigid alicyclic molecule that serves as a critical building block in the development of advanced materials, including metal-organic frameworks (MOFs), cross-linked polymers, and photoresponsive polyesters[1]. Due to the dense functionalization and steric hindrance of the cyclobutane core, its synthesis requires strict mechanistic control. This guide details the definitive three-stage synthetic pathway: the Knoevenagel condensation to form a reactive monomer, a thermally driven [2+2] cycloaddition, and an exhaustive global hydrolysis.

Introduction & Chemical Significance

The synthesis of 1,3-disubstituted and 1,1,3,3-tetrasubstituted cyclobutanes has historically been plagued by mistaken identities, unexpected rearrangements, and erroneous structural assignments[2]. Early attempts to synthesize these cores via direct alkylation of malonic esters with dihalides often yielded cyclopentane or cyclohexane derivatives instead of the strained four-membered ring.

Today, the most reliable and scalable synthetic route bypasses direct ring-closure alkylation. Instead, it relies on the controlled dimerization of a highly reactive, electron-deficient olefin: diethyl methylenemalonate . By isolating the synthesis into distinct monomer generation, thermal dimerization, and saponification phases, chemists can achieve high yields while maintaining absolute regiochemical control[3].

Core Synthetic Strategy: The Dimerization Pathway

The synthesis of CBTA is a self-validating three-step cascade. Each stage is designed to prime the molecule for the next transformation while allowing for intermediate purification.

Workflow A Diethyl Malonate + Formaldehyde B Diethyl Methylenemalonate (Reactive Monomer) A->B Knoevenagel Condensation C Tetraethyl Cyclobutane- 1,1,3,3-tetracarboxylate B->C Thermal [2+2] Cycloaddition D Cyclobutane-1,1,3,3- tetracarboxylic acid C->D Global Hydrolysis

Overall synthetic workflow for cyclobutane-1,1,3,3-tetracarboxylic acid.

Mechanistic Deep Dive

Knoevenagel Condensation (Monomer Formation)

The reaction between diethyl malonate and paraformaldehyde requires precise catalytic control to prevent the premature, uncontrolled polymerization of the resulting diethyl methylenemalonate.

The Causality of Reagent Selection: Copper(II) acetate and potassium acetate in glacial acetic acid are employed as the catalytic system[4]. The acetate ion acts as a mild base to enolize the diethyl malonate. Copper(II) acts as a Lewis acid, coordinating with the formaldehyde to increase its electrophilicity. Once the aldol-type intermediate forms, it rapidly dehydrates to yield the methylene derivative. Crucially, the presence of the copper(II) salt acts as a radical scavenger, inhibiting the immediate, runaway radical polymerization of the monomer during the high-temperature distillation required for its isolation.

Thermal [2+2] Cycloaddition

Direct thermal[2+2] cycloadditions of alkenes are symmetry-forbidden by Woodward-Hoffmann rules if proceeding via a concerted suprafacial-suprafacial pathway. Therefore, the dimerization of diethyl methylenemalonate proceeds via a stepwise, thermally activated 1,4-diradical mechanism.

The Causality of Regioselectivity: Heating the monomer (typically to 150–160 °C) provides the thermal activation energy necessary to homolytically cleave the π -bond, forming a 1,4-diradical. The geminal diester groups provide immense resonance stabilization (a captodative-like effect) to the radical centers. This thermodynamic stabilization dictates a strict head-to-tail regioselectivity . The radicals localize at the 1 and 3 positions to maximize stabilization before undergoing spin inversion and recombining to close the cyclobutane ring.

Mechanism A 2x Diethyl Methylenemalonate B Head-to-Tail Alignment (Steric & Electronic Control) A->B Thermal Activation (150°C) C 1,4-Diradical Intermediate (Resonance Stabilized) B->C C-C Bond Formation D Radical Recombination (Ring Closure) C->D Spin Inversion & Coupling E Tetraethyl Cyclobutane- 1,1,3,3-tetracarboxylate D->E Stable Cyclobutane Core

Stepwise diradical mechanism for the thermal [2+2] cycloaddition.

Global Hydrolysis

The resulting tetraethyl ester is highly sterically hindered due to the two quaternary carbon centers at C1 and C3.

The Causality of Harsh Saponification: Standard mild ester hydrolysis conditions will fail to fully saponify the tetraester, often stalling at the diester or triester stage. Extended reflux in a highly concentrated aqueous/ethanolic potassium hydroxide (KOH) solution is required to drive the nucleophilic acyl substitution to completion. Subsequent acidification with concentrated HCl protonates the carboxylate salts, precipitating the highly polar, water-soluble cyclobutane-1,1,3,3-tetracarboxylic acid[3].

Experimental Protocols

Protocol 1: Synthesis of Diethyl Methylenemalonate
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1.0 eq of diethyl malonate, 1.5 eq of paraformaldehyde, 0.05 eq of copper(II) acetate, and 0.05 eq of potassium acetate in glacial acetic acid.

  • Reaction: Reflux the mixture at 110 °C for 2 hours until water ceases to collect in the trap.

  • Isolation: Filter the mixture to remove copper salts. Distill the filtrate under reduced pressure (e.g., 96–98 °C at 12 mmHg) to isolate the monomer as a clear oil[4].

  • Self-Validation System: Analyze via 1 H NMR. The disappearance of the malonate −CH2​− singlet (~3.3 ppm) and the appearance of the terminal alkene protons (a sharp singlet at ~6.5 ppm) validates the formation of the monomer.

Protocol 2: Thermal Dimerization
  • Setup: Place the freshly distilled diethyl methylenemalonate in a heavy-walled glass ampoule or a sealed pressure tube.

  • Reaction: Heat the neat monomer to 150 °C for 3–4 hours. The reaction is initially exothermic; maintain strict temperature control to avoid charring.

  • Isolation: Cool the reaction mixture to room temperature. The product, tetraethyl cyclobutane-1,1,3,3-tetracarboxylate, will solidify into a low-melting crystalline mass or remain a highly viscous oil.

  • Self-Validation System: 1 H NMR will show the complete disappearance of the alkene protons (6.5 ppm) and the emergence of a highly symmetric cyclobutane ring proton signal (a singlet around 2.8–3.0 ppm, integrating to 4H).

Protocol 3: Hydrolysis to CBTA
  • Setup: Dissolve the tetraester in a 1:1 mixture of ethanol and water. Add 6.0 eq of KOH pellets.

  • Reaction: Reflux the mixture vigorously at 90 °C for 16 hours.

  • Isolation: Evaporate the ethanol under reduced pressure. Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the pH reaches 1. Extract the aqueous layer repeatedly with ethyl acetate, dry over MgSO4​ , and concentrate to yield the pure cyclobutane-1,1,3,3-tetracarboxylic acid.

  • Self-Validation System: FTIR spectroscopy will confirm success via the disappearance of the sharp ester carbonyl stretch (~1735 cm−1 ) and the appearance of a broad, dominant carboxylic acid O-H stretch (2500–3300 cm−1 ) coupled with an acid carbonyl stretch (~1700 cm−1 ).

Quantitative Data Summary

StepIntermediate / ProductReagents & CatalystTemp / TimeTypical Yield
1 Diethyl methylenemalonateDiethyl malonate, (CH2​O)n​ , Cu(OAc)2​ , KOAc 110 °C / 2 h45–50%
2 Tetraethyl cyclobutane-1,1,3,3-tetracarboxylateNone (Neat thermal reaction)150 °C / 3–4 h75–85%
3 Cyclobutane-1,1,3,3-tetracarboxylic acid1. KOH / EtOH / H2​O 2. Conc. HCl 90 °C / 16 h80–90%

Sources

Foundational

A Senior Application Scientist's Guide to Density Functional Theory (DFT) Modeling of Cyclobutane-1,1,3,3-tetracarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Bridging Theory and Application In the landscape of modern drug discovery and materials science, computational chemistry has become an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application

In the landscape of modern drug discovery and materials science, computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental design. Density Functional Theory (DFT), in particular, offers a powerful balance of computational efficiency and accuracy, making it the workhorse for electronic structure calculations.[1][2] This guide provides an in-depth, practical framework for applying DFT methods to a unique and challenging molecule: cyclobutane-1,1,3,3-tetracarboxylic acid.

This molecule presents a fascinating case study due to the interplay of two key structural features: the inherent ring strain of the cyclobutane core and the multiple, ionizable carboxylic acid groups.[3][4] Understanding its conformational preferences, acidity, and electronic properties is crucial for its potential applications, from building blocks in polymer synthesis to novel scaffolds in medicinal chemistry.[3][5] This document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices to empower researchers to conduct robust, reliable, and insightful computational analyses.

Part 1: Foundational Principles and Strategic Setup

The Subject Molecule: A Duality of Strain and Functionality

Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTA) is characterized by a four-membered carbocycle, which imparts significant angle and torsional strain.[3] This strain energy, a consequence of C-C-C bond angles deviating from the ideal sp³ hybridization, dictates much of its reactivity and conformational behavior.[3][4] The cyclobutane ring is not planar but adopts a puckered conformation to relieve some of this strain.[3][6] The four carboxylic acid groups appended to the 1 and 3 positions introduce multiple sites for ionization and hydrogen bonding, making its behavior highly sensitive to the chemical environment, particularly pH and solvent.

Why DFT? The Rationale for Method Selection

DFT is chosen for its ability to provide accurate electronic structure information at a manageable computational cost. For a molecule like CBTA, DFT is well-suited to:

  • Determine Equilibrium Geometry: Accurately predict bond lengths, angles, and the puckering of the cyclobutane ring.

  • Calculate Vibrational Frequencies: Confirm the nature of stationary points on the potential energy surface and predict infrared (IR) and Raman spectra.[7]

  • Predict Acidity (pKa): A critical parameter for any carboxylic acid, DFT can provide reliable estimates of the stepwise dissociation constants, which are challenging to measure experimentally for a polyprotic acid.[8][9][10]

  • Analyze Electronic Properties: Investigate the frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential to understand reactivity.

The overall computational strategy involves a multi-step process, beginning with the construction of an initial 3D structure and proceeding through optimization, verification, and property calculation, often within a simulated solvent environment.

DFT_Workflow Input Initial 3D Structure (e.g., from 2D sketch) GeoOpt Geometry Optimization (Find Minimum Energy Structure) Input->GeoOpt Initial Guess Freq Frequency Calculation GeoOpt->Freq Optimized Geometry Verify Verify Minimum? (No Imaginary Frequencies) Freq->Verify Verify->GeoOpt No (Re-optimize) Solvation Incorporate Solvation Model (e.g., SMD, PCM) Verify->Solvation Yes Properties Calculate Properties: - pKa Values - Ring Strain Energy - Electronic Properties (HOMO/LUMO, MEP) - Vibrational Spectra (IR/Raman) Solvation->Properties Solvated Structure Analysis Data Analysis & Interpretation Properties->Analysis

Caption: A generalized workflow for DFT calculations on CBTA.

Part 2: A Step-by-Step Technical Protocol

This section outlines a detailed, self-validating protocol for performing DFT calculations on CBTA.

Protocol: Geometry Optimization and Frequency Analysis

The primary goal is to locate the lowest energy conformation of the molecule.

Step 1: Initial Structure Generation

  • Use a molecular builder (e.g., Avogadro, ChemDraw) to construct the 3D coordinates for CBTA. Ensure a reasonable initial geometry, including the puckered conformation of the cyclobutane ring.

Step 2: Selecting the Level of Theory (Functional and Basis Set)

  • Functional: The choice of functional is critical. For systems with potential non-covalent interactions (like intramolecular hydrogen bonding between carboxyl groups), a dispersion-corrected functional is recommended.

    • B3LYP: A widely used hybrid functional, serves as a good baseline.[11][12]

    • ωB97X-D or M06-2X: These functionals are generally superior for systems involving non-covalent interactions and are highly recommended for achieving greater accuracy.[8][13]

  • Basis Set: The basis set defines the set of functions used to build the molecular orbitals.

    • 6-311+G(d,p): This Pople-style basis set is a robust choice. The + indicates diffuse functions on heavy atoms (important for anions), and (d,p) adds polarization functions (essential for describing bonding accurately).[11]

Step 3: Performing the Calculation

  • Input: Specify the chosen functional and basis set in the input file for your quantum chemistry software (e.g., Gaussian, ORCA).

  • Task: Run a geometry optimization (Opt) followed by a frequency calculation (Freq). This two-step process ensures the frequency analysis is performed on the fully optimized structure.

  • Solvation: For accurate geometries and subsequent property calculations, it is crucial to include an implicit solvation model. The "Solvation Model based on Density" (SMD) is a universal model that generally performs well.[8][11] Specify water as the solvent.

Step 4: Validation

  • Convergence: Confirm that the optimization calculation converged successfully according to the software's criteria.

  • Imaginary Frequencies: Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition state or a higher-order saddle point, and the geometry must be perturbed along the imaginary mode and re-optimized.

Protocol: pKa Determination

Calculating pKa values requires computing the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The adiabatic scheme, which uses optimized geometries for both the acid and its conjugate base, is recommended for accuracy.[8]

Step 1: Create Structures for All Species

  • For CBTA, there are four protons, leading to five species: H₄A, H₃A⁻, H₂A²⁻, HA³⁻, and A⁴⁻.

  • For each deprotonation step (e.g., H₄A → H₃A⁻ + H⁺), you will need the fully optimized structures of the acid (H₄A) and its conjugate base (H₃A⁻).

Step 2: Calculate Gibbs Free Energies

  • For each species (e.g., H₄A and H₃A⁻), perform a geometry optimization followed by a frequency calculation in the solvent (water) using the same level of theory (e.g., M06-2X/6-311+G(d,p) with SMD).

  • Extract the total Gibbs free energy in solution (G_sol) from the output files. This value includes electronic energy, thermal corrections, and the solvation free energy.

Step 3: Calculate ΔG for Deprotonation

  • The Gibbs free energy of the reaction is calculated as: ΔG_dep = G_sol(H₃A⁻) + G_sol(H⁺) - G_sol(H₄A)

  • The Gibbs free energy of the solvated proton, G_sol(H⁺), is a well-established value. A commonly used value is -6.28 kcal/mol in water, though it is highly dependent on the theoretical method and should be chosen carefully based on literature precedents for your chosen level of theory.[9]

Step 4: Calculate pKa

  • The pKa is then calculated using the standard thermodynamic relationship: pKa = ΔG_dep / (2.303 * RT) where R is the ideal gas constant and T is the temperature (typically 298.15 K).

pKa_Cycle HA_gas HA (gas) A_gas A⁻ (gas) HA_gas->A_gas HA_sol HA (sol) HA_gas->HA_sol ΔG_solv(HA) H_gas H⁺ (gas) A_sol A⁻ (sol) A_gas->A_sol ΔG_solv(A⁻) H_sol H⁺ (sol) H_gas->H_sol ΔG_solv(H⁺) HA_sol->A_sol

Caption: Thermodynamic cycle used for pKa calculation.

Part 3: Data Interpretation and Expected Results

Structural and Energetic Data

The output of the DFT calculations will provide a wealth of quantitative data. It is best to summarize this in a structured format.

Table 1: Predicted Geometric Parameters for CBTA

Parameter Description Predicted Value (Å or °)
r(C-C) Average C-C bond length in the ring ~1.56
r(C=O) Carboxyl C=O bond length ~1.21
r(C-O) Carboxyl C-O bond length ~1.35
∠(C-C-C) Average internal angle of the ring ~88

| Puckering Angle | Dihedral angle defining ring pucker | ~30-40 |

Note: Values are illustrative and will depend on the exact level of theory.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the IR spectrum. Key vibrational modes for CBTA are of particular interest.

Table 2: Key Calculated Vibrational Frequencies

Vibrational Mode Description Predicted Frequency (cm⁻¹)
ν(O-H) Carboxyl O-H stretch 3200 - 3600 (broad)
ν(C=O) Carboxyl C=O stretch 1700 - 1750
ν_as(COO⁻) Asymmetric stretch of deprotonated carboxyl 1540 - 1650

| ν_s(COO⁻) | Symmetric stretch of deprotonated carboxyl | 1300 - 1420 |

The C=O stretching frequency is particularly informative and has been shown to correlate with pKa values in carboxylic acids.[14][15] A shift in this frequency upon changing the chemical environment can provide insight into changes in acidity.

Acidity and Electronic Properties

Table 3: Predicted pKa Values and Electronic Data

Property Description Predicted Value
pKa₁ Acidity of the first proton ~2.0 - 2.5
pKa₂ Acidity of the second proton ~3.0 - 3.5
E(HOMO) Energy of the Highest Occupied Molecular Orbital (Value in eV)
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital (Value in eV)

| HOMO-LUMO Gap | E(LUMO) - E(HOMO); indicator of chemical reactivity | (Value in eV) |

The calculated pKa values will quantify the acidity of the four carboxylic acid groups. Due to electrostatic effects, the successive pKa values are expected to increase. The HOMO-LUMO gap provides a qualitative measure of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

References

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Center for Biotechnology Information. [Link]

  • Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. YouTube. [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • How cyclobutanes are assembled in nature – insights from quantum chemistry. Chemical Society Reviews (RSC Publishing). [Link]

  • How to Predict pKa. Rowan University. [Link]

  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. Schlegel Group. [Link]

  • Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ACS Publications. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

  • Modeling ring puckering in strained systems: application to 3,6-anhydroglycosides. National Center for Biotechnology Information. [Link]

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  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocols: Cyclobutane-1,1,3,3-tetracarboxylic Acid as a Flexible Ligand for Stimuli-Responsive Metal-Organic Frameworks

Introduction: Beyond Rigidity in Porous Materials Metal-Organic Frameworks (MOFs) are a class of crystalline materials synthesized through the self-assembly of metal ions or clusters with organic ligands, creating highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Rigidity in Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline materials synthesized through the self-assembly of metal ions or clusters with organic ligands, creating highly porous and ordered structures.[1][2] Their vast internal surface areas and tunable pore chemistry have positioned them as leading candidates for applications in gas storage, separations, catalysis, and drug delivery.[1][2]

While many MOFs possess rigid frameworks, a fascinating subset known as "flexible MOFs" exhibits dynamic responses to external stimuli such as guest molecules, temperature, or pressure.[3][4][5] This dynamic behavior, often termed "breathing" or "gate-opening," involves a reversible, large-scale structural transformation between a contracted (closed-pore) and an expanded (open-pore) state.[3][4] This responsiveness is not a bug but a feature, offering unique opportunities for highly selective molecular recognition and controlled release applications. The key to this flexibility lies in the judicious selection of the organic ligand.

This application note focuses on cyclobutane-1,1,3,3-tetracarboxylic acid (H₄cbta) , a non-planar, aliphatic tetracarboxylate ligand uniquely suited for imparting flexibility into MOF architectures. The inherent conformational mobility of its puckered cyclobutane ring, combined with its multiple coordination sites, provides a powerful tool for designing the next generation of "smart" porous materials. We will explore the synthesis of this ligand, its incorporation into MOFs, and the protocols required to characterize and leverage its dynamic behavior.

The H₄cbta Ligand: A Molecular Spring

The unique potential of H₄cbta stems from the stereochemistry of the cyclobutane core. Unlike rigid aromatic linkers, the four-membered aliphatic ring is inherently puckered and can readily invert its conformation with a relatively low energy barrier.[6] This "molecular spring" action is the primary driver of framework flexibility. When coordinated within a MOF, changes in host-guest interactions can trigger a concerted conformational change across millions of H₄cbta units, leading to a macroscopic change in the crystal's unit cell and pore dimensions.

Caption: Structure of cyclobutane-1,1,3,3-tetracarboxylic acid (H₄cbta).

Synthesis and Methodologies

Part A: Synthesis of the H₄cbta Ligand

The synthesis of H₄cbta is a multi-step process that requires careful control of reaction conditions. A robust method involves a double malonic ester synthesis to form the cyclobutane ring, followed by hydrolysis. While historically challenging, modern adaptations provide a reliable pathway.[7][8]

Protocol 1: Synthesis of Tetraethyl 1,1,3,3-cyclobutanetetracarboxylate

  • Rationale: This step builds the core cyclobutane ring. It is a variation of the malonic ester synthesis, a classic carbon-carbon bond-forming reaction. Here, two equivalents of diethyl malonate are bridged by two single-carbon electrophiles (from dibromomethane) to form the four-membered ring.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2 eq.) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

    • Add diethyl malonate (2 eq.) to the cooled sodium ethoxide solution to form the sodium salt.

    • Slowly add dibromomethane (1 eq.) to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 40 °C using a water bath.

    • After the initial reaction subsides, add a second equivalent of dibromomethane (1 eq.) and heat the mixture to reflux for 4-6 hours to ensure complete cyclization.

    • Cool the reaction mixture, remove the ethanol via rotary evaporation, and partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield tetraethyl 1,1,3,3-cyclobutanetetracarboxylate as a colorless oil.

Protocol 2: Hydrolysis to H₄cbta

  • Rationale: The four ester groups of the intermediate are hydrolyzed to carboxylic acids using a strong base, followed by acidification.

  • Procedure:

    • Dissolve the purified tetraethyl 1,1,3,3-cyclobutanetetracarboxylate (1 eq.) in ethanol.

    • Add an aqueous solution of potassium hydroxide (KOH, >4 eq.) and heat the mixture to reflux for 12-18 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the solution to room temperature and remove the ethanol via rotary evaporation.

    • Dissolve the remaining solid in a minimum amount of water and cool in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1. A white precipitate of H₄cbta will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum at 60-80 °C.

Part B: Solvothermal Synthesis of a Representative M-H₄cbta MOF

Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[1][3] The reaction is performed in a sealed vessel at elevated temperatures, allowing for the slow crystal growth necessary for forming an ordered framework.

G cluster_0 Solvothermal Synthesis Workflow A 1. Prepare Precursor Solution (Metal Salt + H₄cbta Ligand in DMF) B 2. Seal in Teflon-lined Autoclave A->B C 3. Heat in Oven (e.g., 120 °C, 24h) B->C D 4. Cool to Room Temp. C->D E 5. Isolate Crystals (Filtration/Centrifugation) D->E F 6. Wash & Activate (Solvent Exchange) E->F

Caption: General workflow for the solvothermal synthesis of an H₄cbta-based MOF.

Protocol 3: Synthesis of a Zn-H₄cbta MOF (Illustrative Example)

  • Rationale: This protocol uses zinc nitrate as the metal source, H₄cbta as the flexible linker, and N,N-dimethylformamide (DMF) as the solvent. The reaction temperature and time are optimized for slow crystallization.

  • Procedure:

    • In a 20 mL glass vial, dissolve H₄cbta (e.g., 0.1 mmol) in 10 mL of DMF. Sonicate for 10 minutes to ensure full dissolution.

    • Add Zn(NO₃)₂·6H₂O (e.g., 0.2 mmol) to the solution.

    • Cap the vial tightly and place it in a programmable oven.

    • Heat the vial to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool to room temperature over 6 hours.

    • Colorless, block-shaped crystals should form. Decant the mother liquor.

    • Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted precursors.

    • Activation: To prepare the MOF for gas sorption analysis, the DMF guest molecules must be removed from the pores. Exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL over 24 hours), then heat the sample under high vacuum (e.g., at 150 °C) for 12 hours. This process should be done on a gas sorption analyzer or a Schlenk line.

The Breathing Mechanism and Structural Characterization

The hallmark of a flexible H₄cbta-based MOF is its ability to undergo a reversible structural transformation. This is driven by the conformational change of the cyclobutane ring upon interaction with guest molecules.

G cluster_1 Breathing Mechanism A Closed-Pore State (Guest-Free, Contracted) Low Pressure B Open-Pore State (Guest-Adsorbed, Expanded) High Pressure A->B Gas Adsorption (Gate-Opening)

Caption: Reversible transition between closed- and open-pore states in a flexible MOF.

Key Characterization Techniques:

TechniquePurposeExpected Result for a Flexible H₄cbta-MOF
Powder X-Ray Diffraction (PXRD) Confirms phase purity and crystallinity. Can monitor structural changes.A sharp, distinct pattern indicates a crystalline product. A shift in peak positions upon guest removal/adsorption confirms a breathing transition.[1][2]
Thermogravimetric Analysis (TGA) Determines thermal stability and quantifies solvent content.A weight loss step around 100-250 °C corresponds to the removal of guest solvent molecules. A plateau up to >300 °C indicates good framework stability.
Gas Sorption Analysis Measures surface area, pore volume, and adsorption properties.A "stepped" or Type IV/V isotherm for gases like CO₂ or light hydrocarbons is the definitive signature of a breathing MOF. The step indicates the "gate-opening" pressure at which the framework transitions from the closed to the open state.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the carboxylate groups to the metal.The characteristic C=O stretch of the free carboxylic acid (~1700 cm⁻¹) disappears and is replaced by asymmetric and symmetric COO⁻ stretches (~1610 and ~1400 cm⁻¹), confirming coordination.[2]

Applications Driven by Flexibility

The ability to switch between pore sizes on demand makes H₄cbta-based MOFs highly attractive for specialized applications where conventional rigid materials fall short.

Application AreaMechanism of ActionPotential Advantage
Gas Storage (e.g., Methane) The MOF remains in a closed state at low pressure, minimizing "dead volume." At a specific pressure, it opens to adsorb large quantities of gas, and upon pressure release, it closes again, maximizing the deliverable capacity.Higher working capacity compared to rigid materials with similar surface areas. Spontaneous heat management during adsorption/desorption cycles.
Selective Gas Separation (e.g., CO₂/N₂) The gate-opening pressure can be highly dependent on the specific gas molecule. By tuning the framework, one can design a material that opens for CO₂ but remains closed to N₂, achieving high selectivity.[3]Energy-efficient separation based on structural response rather than solely on equilibrium adsorption, potentially lowering the cost of carbon capture.
Controlled Drug Delivery The pores can be loaded with drug molecules in the open state. The framework can then be triggered to close, trapping the cargo. A specific biological stimulus could then re-open the pores for a targeted release.[1][2]Reduced premature leakage and stimuli-responsive release at the target site.

Conclusion

Cyclobutane-1,1,3,3-tetracarboxylic acid is a powerful and underexplored building block in the design of advanced functional materials. Its intrinsic conformational flexibility provides a direct route to stimuli-responsive MOFs with dynamic "breathing" properties. The protocols and principles outlined in this note provide a comprehensive guide for researchers and drug development professionals to synthesize, characterize, and harness the potential of H₄cbta-based frameworks. By mastering the control of this ligand's unique geometry, new materials can be engineered for high-stakes applications in energy, environmental remediation, and medicine.

References

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]

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  • CHEMISTRY OF TETRAALKOXYETHENES. VIII. HYDROLYSIS AND SUBSEQUENT DECARBOXYLATION OF ETHYL 2,2,3,3-TETRAALKOXY-1-CYANOCYCLOBUTANECARBOXYLATES. Semantic Scholar. Available at: [Link]

  • Stereoselective Synthesis of Tetraalkyl Cyclobutene-1,2,3,4-tetracarboxylates. Synthesis of Tetraalkyl (Z,Z)-Buta-1,3-diene-1,2,3,4-tetracarboxylates. Journal of Chemical Research. Available at: [Link]

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Application

Protocol for the Preparation of Coordination Polymers Using Cyclobutane-1,1,3,3-tetracarboxylic Acid

An Application Note for Researchers and Drug Development Professionals Introduction Coordination polymers (CPs), including metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Coordination polymers (CPs), including metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. Their modular nature allows for the design of materials with tailored properties, making them highly attractive for applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is crucial in dictating the final topology and functionality of the resulting framework.

This application note provides a detailed guide to the synthesis of coordination polymers using cyclobutane-1,1,3,3-tetracarboxylic acid (H₄cbtcH). While the literature more frequently describes the use of the isomeric 1,2,3,4-cyclobutanetetracarboxylic acid, the synthetic principles and protocols outlined herein are directly applicable.[1][2][3] The rigid, yet three-dimensional, nature of the cyclobutane core, combined with the multiple binding sites of the four carboxylate groups, makes H₄cbtcH a compelling ligand for the construction of robust and porous coordination polymers. We will explore the fundamental principles of solvothermal synthesis, provide detailed step-by-step protocols for the preparation of zinc(II) and cadmium(II) based coordination polymers, and discuss essential characterization techniques.

The Ligand: Cyclobutane-1,1,3,3-tetracarboxylic Acid

Cyclobutane-1,1,3,3-tetracarboxylic acid is a tetraprotic acid featuring a central cyclobutane ring. The four carboxylic acid groups can be deprotonated to varying degrees, allowing the ligand to adopt a range of coordination modes and connect to multiple metal centers, thereby facilitating the formation of extended one-, two-, or three-dimensional networks. The stereochemistry of the cyclobutane ring can also influence the final structure of the coordination polymer.[1][3]

Figure 1: Structure of cyclobutane-1,1,3,3-tetracarboxylic acid.

General Synthetic Considerations

Solvothermal and hydrothermal syntheses are the most common methods for preparing coordination polymers.[4] These techniques involve heating the reactants in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent.[5] The elevated temperature and autogenous pressure facilitate the dissolution of reactants and promote the crystallization of the product.

Several key parameters influence the outcome of a solvothermal/hydrothermal synthesis:

  • Temperature: Affects the kinetics of crystal nucleation and growth. Different crystalline phases can often be obtained by varying the reaction temperature.[1]

  • Solvent System: The polarity and coordinating ability of the solvent can influence the coordination environment of the metal ion and the final structure of the coordination polymer.[6] Common solvents include water, dimethylformamide (DMF), diethylformamide (DEF), and ethanol.

  • pH: The pH of the reaction mixture determines the deprotonation state of the carboxylic acid groups, which in turn affects their coordination behavior.[5]

  • Metal-to-Ligand Ratio: Stoichiometry of the reactants can influence the dimensionality and topology of the resulting framework.

  • Modulators: The addition of monotopic ligands, such as formic acid or acetic acid, can compete with the multidentate linker for coordination to the metal centers. This can slow down the reaction kinetics, leading to more crystalline materials.[4]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of coordination polymers using cyclobutanetetracarboxylic acid isomers and can be adapted for the 1,1,3,3-isomer.[1][2]

Protocol 1: Synthesis of a Zinc(II) Coordination Polymer

This protocol describes the hydrothermal synthesis of a three-dimensional coordination polymer using zinc(II) nitrate and rctt-1,2,3,4-cyclobutanetetracarboxylic acid, which can be adapted for the 1,1,3,3-isomer.[1]

Materials and Reagents:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • rctt-1,2,3,4-cyclobutanetetracarboxylic acid (H₄cbtc)

  • trans-1,2-bis(4-pyridyl)ethane (4,4'-bpe)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, combine Zn(NO₃)₂·6H₂O (0.0595 g, 0.2 mmol), H₄cbtc (0.0232 g, 0.1 mmol), and 4,4'-bpe (0.0184 g, 0.1 mmol).

  • Add 10 mL of deionized water to the vial.

  • Seal the vial and place it inside a 23 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 80°C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting colorless block-like crystals by filtration.

  • Wash the crystals with deionized water (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product in air.

Protocol 2: Synthesis of a Cadmium(II) Coordination Polymer

This protocol details the hydrothermal synthesis of a three-dimensional cadmium(II) coordination polymer.[2]

Materials and Reagents:

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • 1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve Cd(NO₃)₂·4H₂O (0.0617 g, 0.2 mmol) and H₄CBTC (0.0232 g, 0.1 mmol) in 10 mL of deionized water.

  • Seal the vial and place it in a 23 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 160°C for 72 hours.

  • Allow the autoclave to cool to room temperature at a rate of 5°C/hour.

  • Colorless prismatic crystals of the product are obtained.

  • Isolate the crystals by filtration, wash with deionized water (3 x 5 mL), and air dry.

ParameterProtocol 1 (Zn-CP)Protocol 2 (Cd-CP)
Metal Salt Zn(NO₃)₂·6H₂OCd(NO₃)₂·4H₂O
Ligand rctt-H₄cbtcH₄CBTC
Auxiliary Ligand 4,4'-bpeNone
Solvent Deionized WaterDeionized Water
Temperature 80°C160°C
Reaction Time 72 hours72 hours
Product Colorless block-like crystalsColorless prismatic crystals

Table 1: Summary of Experimental Parameters for Coordination Polymer Synthesis.

Characterization

Proper characterization is essential to confirm the identity, purity, and properties of the synthesized coordination polymers.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional structure of the coordination polymer, including bond lengths, bond angles, and the coordination environment of the metal ions.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample by comparing the experimental diffraction pattern to the one simulated from the single-crystal X-ray data.[6][7]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the coordination polymer and to identify the loss of solvent molecules from the pores.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): IR spectroscopy can confirm the coordination of the carboxylate groups to the metal centers. A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination is typically observed.[8]

  • Gas Adsorption Analysis: For porous coordination polymers, gas adsorption measurements (e.g., with N₂ at 77 K) are used to determine the surface area (BET analysis) and pore volume, which are critical for applications in gas storage and separation.[7][8]

cluster_prep Preparation cluster_iso Isolation & Purification cluster_char Characterization Reactants Metal Salt + Ligand + Solvent Autoclave Teflon-lined Autoclave Reactants->Autoclave Heating Oven Heating (e.g., 80-180°C, 24-72h) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (e.g., with DMF, Ethanol) Filtration->Washing Drying Drying (Air or Vacuum) Washing->Drying PXRD PXRD (Phase Purity) Drying->PXRD SCXRD SCXRD (Structure) Drying->SCXRD TGA TGA (Thermal Stability) Drying->TGA FTIR FTIR (Coordination) Drying->FTIR Gas Adsorption Gas Adsorption (Porosity) Drying->Gas Adsorption

Figure 2: General workflow for the solvothermal synthesis and characterization of coordination polymers.

Conclusion

Cyclobutane-1,1,3,3-tetracarboxylic acid and its isomers are versatile building blocks for the construction of novel coordination polymers. The solvothermal and hydrothermal methods described in this application note provide a robust foundation for researchers to explore the synthesis of these materials. By carefully controlling the reaction parameters, it is possible to tune the dimensionality, topology, and properties of the resulting frameworks. The detailed protocols and characterization techniques outlined here will aid researchers, scientists, and drug development professionals in the successful preparation and evaluation of new coordination polymers for a wide range of applications.

References

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  • Pryma, D. A., et al. (2022). Syntheses and structural characterizations of the first coordination polymers assembled from the Ni(cyclam)2+ cation and the benzene-1,3,5-tricarboxylate linker. Acta Crystallographica Section C: Structural Chemistry, 78(1), 43-50. Available at: [Link]

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Method

Application Notes and Protocols for Cyclobutane-1,1,3,3-tetracarboxylic Acid-Mediated Cross-Linking of Polyimides

Introduction: A Novel Approach to High-Performance Polyimides Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Approach to High-Performance Polyimides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in demanding applications across the aerospace, electronics, and automotive industries. However, for certain advanced applications, enhancing properties such as solvent resistance and dimensional stability under extreme conditions is crucial. Cross-linking of the polyimide chains offers a robust solution to achieve these enhanced characteristics.[2] This document provides a detailed guide to a sophisticated cross-linking strategy for polyimides utilizing cyclobutane-1,1,3,3-tetracarboxylic acid (CBDA) as a key structural component.

The use of alicyclic dianhydrides like 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) in polyimide synthesis offers unique advantages, including improved optical transparency and a lower dielectric constant compared to their fully aromatic counterparts.[3] This application note focuses on a specific, yet highly effective, cross-linking method that leverages the inherent chemical functionality of carboxylic acid groups incorporated into the polyimide backbone. The primary mechanism we will explore is decarboxylation-induced thermal cross-linking, a process that forms highly stable, covalent C-C bonds between polymer chains, significantly enhancing the material's performance.[4][5][6]

This guide is intended for researchers and scientists in materials science and polymer chemistry, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of CBDA-containing polyimides and their subsequent thermal cross-linking.

Scientific Principle: The Decarboxylation-Induced Cross-Linking Mechanism

The core of this cross-linking methodology lies in the thermal decomposition of carboxylic acid groups pendent to the polyimide backbone. While CBDA itself provides the cyclobutane moiety, for this specific cross-linking method, a co-monomer containing a carboxylic acid group, such as 3,5-diaminobenzoic acid (DABA), is typically incorporated into the polymer structure.

At elevated temperatures, typically near or above the glass transition temperature (Tg) of the polymer, the carboxylic acid groups undergo decarboxylation, releasing carbon dioxide.[5][7] This process generates highly reactive phenyl radicals on the polymer backbone. These radicals can then attack other parts of the polyimide chain, leading to the formation of new, stable carbon-carbon covalent bonds between the polymer chains.[4][8] This creates a robust, three-dimensional network structure, rendering the polyimide insoluble in common solvents and significantly improving its resistance to plasticization by gases like CO2.[4][9]

It's important to distinguish this from other cross-linking methods. For instance, some methods utilize diols to form ester linkages with the carboxylic acid groups.[4] However, these ester linkages can be susceptible to hydrolysis in aggressive chemical environments. The decarboxylation-induced C-C bond formation offers superior stability.

Experimental Workflow and Protocols

The overall process can be broken down into three main stages:

  • Synthesis of the Carboxylic Acid-Containing Poly(amic acid) Precursor: This involves the polycondensation reaction between a dianhydride (like 6FDA, often used in combination with a CBDA-derived monomer for property tuning), an aromatic diamine, and a carboxylic acid-containing diamine (e.g., DABA).

  • Chemical Imidization: The poly(amic acid) is then chemically treated to form the polyimide.

  • Thermal Cross-linking: The resulting polyimide film is subjected to a carefully controlled thermal treatment to induce decarboxylation and cross-linking.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization cluster_2 Step 3: Film Casting & Cross-linking A Dianhydride (e.g., 6FDA) + Aromatic Diamine (e.g., DAM) + Carboxylic Acid Diamine (DABA) B Polycondensation in aprotic solvent (e.g., DMAc) A->B Reaction C Poly(amic acid) Solution B->C Product D Addition of Dehydrating Agent (e.g., Acetic Anhydride/Pyridine) C->D Input E Polyimide Solution D->E Product F Film Casting E->F G Thermal Treatment (above Tg) F->G Induces Decarboxylation H Cross-linked Polyimide Film G->H Final Product

Figure 1: Experimental workflow for the synthesis and cross-linking of carboxylic acid-containing polyimides.

Protocol 1: Synthesis of Carboxylic Acid-Containing Polyimide

This protocol describes the synthesis of a copolyimide based on 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 2,4,6-trimethyl-m-phenylenediamine (DAM), and 3,5-diaminobenzoic acid (DABA). The incorporation of DABA provides the necessary carboxylic acid groups for subsequent cross-linking.

Materials:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • 2,4,6-trimethyl-m-phenylenediamine (DAM)

  • 3,5-Diaminobenzoic acid (DABA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Monomer Dissolution: In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve the diamines (e.g., a 3:2 molar ratio of DAM to DABA) in anhydrous DMAc. Stir until all solids are completely dissolved.

  • Polycondensation: Slowly add the dianhydride (6FDA) to the diamine solution in stoichiometric amounts. The reaction is exothermic; maintain the temperature below 25°C.

  • Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight poly(amic acid).

  • Chemical Imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., a 1:1 molar ratio with respect to the carboxylic acid groups of the poly(amic acid)).

  • Imidization Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60-80°C for an additional 3 hours to ensure complete imidization.

  • Precipitation and Purification: Precipitate the resulting polyimide by slowly pouring the polymer solution into a large excess of methanol with vigorous stirring.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with fresh methanol several times to remove any residual solvent and reagents. Dry the purified polyimide in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Thermal Cross-linking via Decarboxylation

This protocol details the thermal treatment process to induce cross-linking in the synthesized carboxylic acid-containing polyimide films.

Materials:

  • Synthesized carboxylic acid-containing polyimide

  • Appropriate solvent for casting (e.g., DMAc)

Procedure:

  • Polymer Solution Preparation: Prepare a 15-20 wt% solution of the synthesized polyimide in DMAc. Stir until the polymer is fully dissolved.

  • Film Casting: Cast the polymer solution onto a clean, level glass substrate. The thickness of the cast film can be controlled using a doctor blade.

  • Solvent Removal: Place the cast film in a vacuum oven and heat at 80°C for 12 hours to slowly remove the bulk of the solvent.

  • Thermal Curing (Pre-Cross-linking): Gradually increase the temperature of the vacuum oven to 200°C and hold for 2 hours to remove any remaining solvent and to ensure the film is fully imidized.

  • Cross-linking Step: Carefully peel the polyimide film from the glass substrate. Place the free-standing film in a high-temperature furnace under a nitrogen atmosphere.

  • High-Temperature Annealing: Heat the film to a temperature approximately 15-50°C above its glass transition temperature (Tg).[5][7] The exact temperature and duration will depend on the specific polyimide composition and desired degree of cross-linking. A typical starting point is 350-400°C for 1-2 hours.[8][10]

  • Cooling: After the specified time, allow the furnace to cool down slowly to room temperature under nitrogen.

  • Characterization: The resulting cross-linked polyimide film is now ready for characterization.

G cluster_0 Precursor: Carboxylic Acid-Containing Polyimide Chains cluster_1 Thermal Treatment (T > Tg) cluster_2 Cross-linking A Polyimide Backbone with -COOH groups B Heat C Decarboxylation: -COOH -> -H + CO2 B->C D Formation of Phenyl Radicals C->D E Radical Attack on Adjacent Chains D->E F Formation of C-C Bonds E->F G Cross-linked Polyimide Network F->G

Figure 2: Mechanism of decarboxylation-induced thermal cross-linking.

Characterization of Cross-linked Polyimides

A thorough characterization is essential to validate the success of the cross-linking process and to understand the modified properties of the polyimide.

Property Characterization Technique Expected Outcome of Cross-linking
Solubility Solvent immersion tests (e.g., in NMP, DMAc, THF)The cross-linked polyimide should be insoluble in solvents that readily dissolve the uncross-linked precursor.[4]
Thermal Stability Thermogravimetric Analysis (TGA)A slight decrease in the initial decomposition temperature may be observed due to the decarboxylation process, but the overall thermal stability remains high.[10]
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)An increase in Tg is expected due to the restricted chain mobility in the cross-linked network.[11]
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)A decrease in the intensity of the carboxylic acid O-H and C=O stretching bands should be observed after thermal treatment.[6]
Mechanical Properties Dynamic Mechanical Analysis (DMA), Tensile TestingAn increase in the storage modulus and potentially a higher tensile strength and lower elongation at break can be expected.[1]
Gas Permeation Properties Gas permeation testingFor applications like gas separation membranes, an increased resistance to plasticization by CO2 is a key indicator of successful cross-linking.[4][9]

Applications of CBDA-Based and Cross-linked Polyimides

The unique properties of polyimides synthesized with CBDA and subsequently cross-linked open up a wide range of advanced applications:

  • Microelectronics and Optoelectronics: The excellent optical transparency and low dielectric constant of CBDA-based polyimides make them suitable for use in flexible displays, optical waveguides, and as insulating layers in integrated circuits.[3]

  • Aerospace Composites: The high thermal stability and mechanical strength of the cross-linked polyimides are advantageous for creating lightweight, durable composite materials for aerospace components.[3]

  • Gas Separation Membranes: The enhanced resistance to CO2 plasticization makes these cross-linked polyimides highly promising for natural gas purification and carbon capture applications.[4][6]

  • Protective Coatings: Their excellent chemical and thermal resistance makes them ideal for use as protective coatings in harsh environments.[3]

Conclusion

The incorporation of carboxylic acid functionalities into polyimides, followed by a decarboxylation-induced thermal cross-linking process, represents a powerful strategy for enhancing the performance of these advanced materials. This method provides a robust and stable cross-linked network, leading to significant improvements in solvent resistance, dimensional stability, and resistance to plasticization. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore and develop novel, high-performance polyimide materials tailored for demanding applications.

References

  • Hillock, N. W., et al. "Decarboxylation-Induced Cross-Linking of a Polyimide for Enhanced CO2 Plasticization Resistance." Macromolecules, 2008. [Link]

  • Wang, Y., et al. "Synthesis and Properties of Fluorinated Polyimide Films Based on 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride." Advanced Materials Research, 2011. [Link]

  • Li, S., et al. "Sub-Tg Cross-Linking of a Polyimide Membrane for Enhanced CO2 Plasticization Resistance for Natural Gas Separation." Macromolecules, 2011. [Link]

  • Wang, Y., et al. "Synthesis and Properties of Polyimides Containing Tert-Buty Group." Applied Mechanics and Materials, 2013. [Link]

  • Hillock, N. W., et al. "Decarboxylation-Induced Cross-Linking of a Polyimide for Enhanced CO2 Plasticization Resistance." ResearchGate, 2008. [Link]

  • Otsuki, S., et al. "Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles." Macromolecules, 2021. [Link]

  • Lozano, A. E., et al. "Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking." Polymers, 2022. [Link]

  • Li, G., et al. "De‐carboxylation of cross‐linkable triptycene‐based polyimides for CO2 separation." ResearchGate, 2022. [Link]

  • Kim, J., et al. "Synthesis and Photo-Alignment Properties of Novel Polyimides with Cyclobutane-1, 2, 3, 4-Tetracarboxylic Dianhydride (CBDA)." ResearchGate, 2017. [Link]

  • Kyeremateng, S. O. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors." UND Scholarly Commons, 2019. [Link]

  • Kyeremateng, S. O. "Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors." ProQuest, 2019. [Link]

  • Nishiyama, Y., et al. "Colorless polyimides with low coefficient of thermal expansion derived from alkyl-substituted cyclobutanetetracarboxylic dianhydrides." ResearchGate, 2022. [Link]

  • Romanko, O. I., & Shapoval, V. N. "On the Relation of Chemical Structure and Thermal Properties of Polyimides." Herald of the Bauman Moscow State Technical University, Series Natural Sciences, 2016. [Link]

  • Al-Masri, M., et al. "Review on Structure, Characteristics, and Applications of Cross-linked Porous Polyimides." Journal of Engineering, 2022. [Link]

  • Wang, Y., et al. "Synthesis and Characterization of Monomer." Molecules, 2020. [Link]

  • German, E., et al. "Crosslinked porous polyimides: structure, properties and applications." Polymer Chemistry, 2021. [Link]

  • UIV CHEM. "Experienced supplier of polyimide,Cyclobutane-1,2,3,4-tetracarboxylic dianhydride,cbda." UIV CHEM, 2023. [Link]

  • Aguilar-Vega, M. "Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride." MDPI, 2020. [Link]

  • Li, S., et al. "Fine-tuned thermally cross-linkable 6FDA-based polyimide membranes for aggressive natural gas separation." OSTI.GOV, 2019. [Link]

  • Lozano, A. E., et al. "Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study." MDPI, 2022. [Link]

  • Wang, Z., et al. "Synthesis and Properties of Heat-resistant Polyimides Films Containing Crosslinkable Group-tetrafluorostyrene." ChemistrySelect, 2023. [Link]

  • Liu, J., et al. "SYNTHESIS AND CHARACTERIZATION OF HIGHLY SOLUBLE AROMATIC POLYIMIDES." Acta Polymerica Sinica, 2005. [Link]

  • Lozano, A. E., et al. "Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications-Covalent Crosslinking Study." PubMed, 2022. [Link]

  • El-Ghandour, S., et al. "Cyclobutane-linked Nanothreads through Thermal and Photochemi- cally Mediated Polymerization of Cyclohexadiene." ChemRxiv, 2022. [Link]

  • Chung, T. S., et al. "Synthesis, cross-linking and carbonization of co-polyimides containing internal acetylene units for gas separation." Carbon, 2007. [Link]

  • El-Ghandour, S., et al. "Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene." PMC, 2023. [Link]

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Application

Application Notes and Protocols for the Hydrothermal Synthesis of Metal-Organic Frameworks with Cyclobutane-1,1,3,3-tetracarboxylic Acid

Introduction: The Strategic Advantage of Cyclobutane-1,1,3,3-tetracarboxylic Acid in MOF Synthesis Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered significant attention for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Cyclobutane-1,1,3,3-tetracarboxylic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered significant attention for their vast potential in applications such as gas storage and separation, catalysis, and drug delivery. The rational design and s[1]ynthesis of MOFs with desired properties are intrinsically linked to the judicious selection of their molecular building blocks: metal ions/clusters and organic linkers. Cyclobutane-1,1,3,3-tetracarboxylic acid (H4cbtc) emerges as a compelling organic linker due to its rigid cyclobutane core and the presence of four carboxylic acid groups. This unique geometry and high density of coordination sites allow for the construction of robust, three-dimensional frameworks with tailored pore environments.

The rigidity of the cyclobutane ring in H4cbtc imparts structural integrity to the resulting MOF, preventing the framework collapse that can be observed with more flexible linkers. Furthermore, the four carboxylate groups can engage in various coordination modes with metal centers, leading to a diversity of network topologies and dimensionalities. This high connectivity ca[2]n enhance the thermal and chemical stability of the MOF, which are critical parameters for practical applications.

This document provides a[3][4] comprehensive guide for researchers, scientists, and drug development professionals on the hydrothermal synthesis of MOFs using cyclobutane-1,1,3,3-tetracarboxylic acid. It details a proven protocol, explains the scientific rationale behind the experimental choices, and outlines standard characterization techniques to validate the synthesized materials.

Hydrothermal Synthesis: A Powerful Route to Crystalline MOFs

Hydrothermal synthesis is a widely employed method for the crystallization of MOFs. It involves carrying out [5]the reaction in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent (usually water). The elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of highly crystalline products. This method is particularly advantageous for the synthesis of H4cbtc-based MOFs as it can overcome the kinetic barriers associated with the formation of well-ordered, extended structures.

Protocol: Hydrothermal Synthesis of a Zinc-based MOF with Cyclobutane-1,1,3,3-tetracarboxylic Acid

This protocol outlines a representative procedure for the synthesis of a zinc-based MOF using H4cbtc. The molar ratios and reaction conditions can be systematically varied to explore the formation of different phases and to optimize crystal size and quality.

Materials and Reagents:

  • Cyclobutane-1,1,3,3-tetracarboxylic acid (H4cbtc)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol (for activation)

  • 20 mL Teflon-lined stainless-steel autoclave

Experimental Procedure:

  • Precursor Solution Preparation:

    • In a 10 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

    • In a separate 10 mL glass vial, dissolve 0.25 mmol of cyclobutane-1,1,3,3-tetracarboxylic acid in 5 mL of DMF. Gentle heating or sonication may be applied to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two precursor solutions in the 20 mL Teflon liner of the autoclave.

    • Add 1 mL of deionized water to the mixture. The addition of water can influence the deprotonation of the carboxylic acid groups and the coordination environment of the metal ions.

  • Hydrothermal Reaction:

    • Seal the autoclave and place it in a preheated oven at 120 °C.

    • Maintain the temperature for 48 hours. The reaction time is a critical parameter that can affect crystal growth and phase purity.

  • Isolation and Purification:

    • After 48 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the autoclave in cold water as the rapid pressure change can be hazardous.

    • Carefully open the autoclave and collect the crystalline product by vacuum filtration.

    • Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Solvent Exchange and Activation:

    • To remove the high-boiling DMF solvent molecules occluded within the pores of the MOF, immerse the as-synthesized crystals in methanol.

    • Replace the methanol every 24 hours for a period of 3 days. This solvent exchange process is crucial for achieving a porous material.

    • After solvent exchange, dry the product under vacuum at 100 °C for 12 hours to obtain the activated, porous MOF.

Diagram of the Hydrothermal Synthesis Workflow:

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Isolation & Activation Metal_Salt Dissolve Metal Salt in DMF Mixing Combine Solutions in Autoclave Metal_Salt->Mixing Ligand Dissolve H4cbtc in DMF Ligand->Mixing Hydrothermal Heat at 120°C for 48h Mixing->Hydrothermal Cooling Cool to Room Temp. Hydrothermal->Cooling Filtration Filter & Wash with DMF Cooling->Filtration Solvent_Exchange Solvent Exchange with Methanol Filtration->Solvent_Exchange Activation Dry under Vacuum at 100°C Solvent_Exchange->Activation Final_Product Final_Product Activation->Final_Product Activated MOF

Caption: Workflow for the hydrothermal synthesis of an H4cbtc-based MOF.

Characterization of H4cbtc-based MOFs: A Multi-technique Approach

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties. A combination of analytical techniques should be employed.

Technique Information Obtained Typical Expected Results for a Crystalline MOF
Powder X-ray Diffraction (PXRD) Crystalline phase identification, phase purity, and lattice parameters.A well-defined diffract[6]ion pattern with sharp peaks, indicating a highly crystalline material. The peak positions are characteristic of the specific MOF structure.
Scanning Electron Microscopy (SEM) Crystal morphology, size, and homogeneity.Uniformly shaped crystals with well-defined facets. Crystal size can range from micrometers to millimeters depending on the synthesis conditions.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.A multi-step weight los[6]s curve. The initial weight loss corresponds to the removal of guest/solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups and coordination of the carboxylate groups to the metal centers.The spectrum should sho[6]w the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric stretching vibrations of the coordinated carboxylate groups.
Gas Adsorption (e.g., N2 at 77 K) Porosity, specific surface area (BET), and pore size distribution.A Type I or Type IV iso[7]therm, characteristic of microporous or mesoporous materials, respectively. The BET surface area can vary significantly depending on the specific MOF structure.

Logical Relationship of Characterization Techniques:

Characterization_Logic cluster_primary Primary Structural Confirmation cluster_morphology Morphological & Thermal Properties cluster_porosity Porosity Analysis Synthesis Synthesized Material PXRD PXRD (Crystallinity & Phase) Synthesis->PXRD FTIR FTIR (Coordination) Synthesis->FTIR SEM SEM (Morphology & Size) PXRD->SEM TGA TGA (Thermal Stability) PXRD->TGA Gas_Adsorption Gas Adsorption (Surface Area & Pore Size) SEM->Gas_Adsorption TGA->Gas_Adsorption

Caption: Interrelation of characterization techniques for MOF analysis.

Potential Applications in Research and Drug Development

The unique structural features of H4cbtc-based MOFs make them promising candidates for a range of applications.

  • Gas Storage and Separation: The well-defined porous structures can be tailored for the selective adsorption and storage of gases like hydrogen, carbon dioxide, and methane. The rigidity of the frame[1]work can lead to high stability during gas cycling.

  • Catalysis: The metal nodes can act as Lewis acid sites, and the framework can be functionalized to introduce catalytic activity. The porous nature allows [8][9]for size- and shape-selective catalysis.

  • Drug Delivery: The high porosity and tunable pore sizes of these MOFs make them suitable as nanocarriers for the controlled release of therapeutic agents. The biocompatibility of t[4]he chosen metal and linker is a critical consideration in this area.

Troubleshooting and Expert Insights

  • Amorphous Product or Poor Crystallinity: This can result from suboptimal reaction temperature, time, or reactant concentrations. A systematic variation of these parameters is recommended. The use of modulators, such as monocarboxylic acids, can sometimes improve crystallinity by competing with the linker for coordination sites and slowing down the nucleation process.

  • Formation of Multiple Phases: The pH of the reaction mixture can significantly influence the final product. The addition of small amo[10]unts of acid or base can be used to target a specific phase.

  • Low Porosity after Activation: This may indicate incomplete removal of the synthesis solvent. Extending the solvent exchange and activation steps or using a more volatile solvent for exchange can be beneficial.

By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently synthesize and characterize novel metal-organic frameworks based on cyclobutane-1,1,3,3-tetracarboxylic acid, paving the way for advancements in various scientific and technological fields.

References

  • O'Keeffe, M., & Yaghi, O. M. (2012). Hydrothermal synthesis of a metal-organic framework containing large rectangular channels. Journal of the American Chemical Society, 114(43), 1781-1782.
  • Li, Y., et al. (2011). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework.
  • Fabbiani, F. P. A., et al. (2010). Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid. CrystEngComm, 12(11), 3565-3576.
  • Li, B., et al. (2016). Applications of metal-organic frameworks featuring multi-functional sites.
  • Nguyen, T. T. T., et al. (2018). A study on hydrothermal synthesis of metal–organic framework mil-101. Journal of Chemistry, 2018, 1-6.
  • Sun, Y., et al. (2013). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions, 42(31), 11218-11226.
  • Sen, R., et al. (2012). Controlled construction of metal-organic frameworks: hydrothermal synthesis, X-ray structure, and heterogeneous catalytic study. Chemistry – A European Journal, 18(19), 5979-5986.
  • Wang, C., et al. (2019). Hydrophobic Metal–Organic Frameworks: Assessment, Construction, and Diverse Applications.
  • Papageorgiou, M., et al. (2023). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review.
  • Al-Sharab, J. F., et al. (2022). Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities. Saudi Journal of Biological Sciences, 29(8), 103349.
  • Kim, J., et al. (2020). Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation.
  • Al-Sharab, J. F., et al. (2023). Physicochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100816.

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Method

Application Notes & Protocols for Cyclobutane-1,1,3,3-tetracarboxylic Acid in Proton-Conducting Materials

Introduction: The Architectural Advantage of Cyclobutane-1,1,3,3-tetracarboxylic Acid in Proton Conduction The development of high-performance solid-state proton conductors is a critical endeavor for advancing next-gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Advantage of Cyclobutane-1,1,3,3-tetracarboxylic Acid in Proton Conduction

The development of high-performance solid-state proton conductors is a critical endeavor for advancing next-generation energy technologies, most notably for proton exchange membrane fuel cells (PEMFCs).[1] Among the diverse classes of materials being explored, Metal-Organic Frameworks (MOFs) have emerged as exceptionally promising candidates.[1][2] Their crystalline nature, tunable porosity, and functional versatility offer unprecedented control over the design of proton conduction pathways.

At the heart of a MOF's properties is the organic linker. Cyclobutane-1,1,3,3-tetracarboxylic acid (H₄cbTC) represents a highly strategic choice for a linker in the design of proton-conducting MOFs. Its structure, featuring a dense arrangement of four carboxylic acid groups on a compact and rigid cyclobutane core, provides several key advantages:

  • High Density of Proton Donors: The four carboxyl groups serve as a rich source of acidic protons, which are the fundamental charge carriers.

  • Hydrogen-Bonding Hotspots: These functional groups readily form extensive hydrogen-bonding networks, which are essential for facilitating efficient proton transport.[2][3]

  • Structural Versatility: As a polydentate ligand, H₄cbTC can coordinate with metal ions to form robust and porous three-dimensional frameworks, creating well-defined channels for proton movement.[4]

This guide provides an in-depth exploration of the application of H₄cbTC in proton-conducting materials, detailing the underlying scientific principles, quantitative performance data, and comprehensive protocols for synthesis and characterization.

Mechanisms of Proton Conduction in H₄cbTC-Based MOFs

Proton transport within hydrated MOFs, including those constructed from H₄cbTC, is primarily governed by two interconnected mechanisms: the Grotthuss mechanism and the Vehicle mechanism. The efficiency of these pathways is heavily dependent on the presence of guest molecules, typically water, within the MOF pores, which form a continuous hydrogen-bonded network with the carboxyl groups of the H₄cbTC linker.

  • Grotthuss Mechanism ("Proton Hopping"): This mechanism involves the "hopping" of a proton from one site to another along a chain of hydrogen-bonded molecules. In an H₄cbTC-based MOF, a proton from a carboxyl group can transfer to an adjacent water molecule, forming a hydronium ion (H₃O⁺). This is followed by a cascade of proton transfers between neighboring water molecules and, ultimately, to another carboxyl group. This process is facilitated by the reorientation of the water molecules to accept the next proton. The low activation energies (typically < 0.4 eV) associated with this mechanism are indicative of its efficiency.[5]

  • Vehicle Mechanism: In this mechanism, protons are transported as part of a larger diffusing molecule, such as the hydronium ion (H₃O⁺) or an ammonium ion (NH₄⁺). These "vehicles" physically move through the pores and channels of the MOF, carrying the proton with them. This mechanism often becomes more dominant at higher temperatures and hydration levels and is characterized by a higher activation energy compared to the Grotthuss mechanism.

The dense arrangement of carboxylic acid groups provided by the H₄cbTC linker is instrumental in creating the requisite hydrogen-bonding infrastructure for both mechanisms to operate effectively.[6][7]

G cluster_0 Grotthuss Mechanism (Proton Hopping) cluster_1 Vehicle Mechanism (Diffusion) A R-COOH B H₂O A->B H⁺ hop C H₂O B->C H⁺ hop D R-COO⁻ C->D H⁺ hop label_grotthuss Proton moves through H-bond network E Start Position F End Position E->F H₃O⁺ diffusion G H₃O⁺ label_vehicle Proton carried by diffusing molecule

Proton conduction mechanisms in hydrated MOFs.

Performance Data of Carboxylate-Rich Proton-Conducting MOFs

While extensive data specifically for MOFs synthesized from cyclobutane-1,1,3,3-tetracarboxylic acid are emerging, the performance of MOFs built from analogous linkers with a high density of carboxylic acid groups provides a strong benchmark. These materials consistently demonstrate high proton conductivity, particularly under humid conditions.

Material Composition/NameLigand TypeTemp. (°C)RH (%)Proton Conductivity (S cm⁻¹)Reference(s)
[Zn(p-IPhHIDC)]nDicarboxylic acid + Imidazole10098%1.90 x 10⁻³[6]
[Co(p-IPhHIDC)]nDicarboxylic acid + Imidazole10098%1.07 x 10⁻³[6]
Cu-MOF-3Biphenyl dinitro-tetracarboxylate9098%1.36 x 10⁻³[2][3]
MFM-500(Ni)Phosphonic Acid2598%4.50 x 10⁻⁴[8]
[(Me₂NH₂)₃(SO₄)₂][Zn₂(ox)₃]nOxalate + Sulfate2598%4.20 x 10⁻²[9]
TTBT.Br (Nonmetal Organic Framework)Triaminotriborine derivative7090%1.10 x 10⁻¹[10]

This table presents illustrative data from MOFs with high densities of proton-donating groups to demonstrate the performance range achievable with such design strategies.

Experimental Protocols

The following protocols provide a framework for the synthesis of a representative H₄cbTC-based MOF and the subsequent characterization of its proton conductivity.

Protocol 1: Synthesis of a Copper-Based H₄cbTC MOF [Cu₂(cbTC)(H₂O)₂]

This protocol describes a standard solvothermal synthesis. The causality behind this choice is that solvothermal conditions (elevated temperature and pressure) facilitate the dissolution of reactants and promote the slow crystal growth necessary for forming high-quality, crystalline MOF materials.

Materials:

  • Cyclobutane-1,1,3,3-tetracarboxylic acid (H₄cbTC)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 20 mL scintillation vials or Teflon-lined autoclave

Procedure:

  • Reactant Preparation: In a 20 mL glass scintillation vial, dissolve 23.2 mg (0.1 mmol) of H₄cbTC and 58.0 mg (0.24 mmol) of Cu(NO₃)₂·3H₂O in a solvent mixture of 8 mL of DMF and 2 mL of deionized water.

    • Rationale: A slight excess of the metal salt is often used to ensure complete reaction of the organic linker. The DMF/water solvent system is chosen for its ability to dissolve both the organic linker and the inorganic salt.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity. The solution should be a clear blue.

  • Reaction: Tightly cap the vial and place it in a programmable oven. Heat the vial to 110 °C over 2 hours and hold at this temperature for 48 hours. Then, cool the oven slowly to room temperature over 24 hours.

    • Rationale: The slow heating and cooling rates are crucial for controlling the nucleation and growth of crystals, leading to larger and more well-defined MOF crystals.

  • Product Isolation: After cooling, blue block-shaped crystals should be visible. Carefully decant the mother liquor.

  • Washing: Wash the crystals by soaking them in fresh DMF (3 x 10 mL) for 24 hours to remove any unreacted starting materials trapped within the pores.

    • Rationale: This solvent exchange step is critical for cleaning the internal pores of the MOF, which is essential for achieving accurate characterization and optimal performance.

  • Activation: Decant the DMF and add 10 mL of ethanol. Let the crystals soak for 24 hours. Finally, decant the ethanol and dry the crystals under a dynamic vacuum at 80 °C for 12 hours to remove all guest solvent molecules. The activated MOF is now ready for characterization.

Protocol 2: Proton Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for measuring ionic conductivity in solid-state materials. It works by applying a small AC voltage over a range of frequencies and measuring the resulting current to determine the material's impedance.

Equipment:

  • Potentiostat with a frequency response analyzer (FRA) module

  • Temperature and humidity-controlled chamber

  • Pellet press

  • Two-probe or four-probe conductivity cell with stainless steel or platinum blocking electrodes

  • Calipers for measuring pellet dimensions

Procedure:

  • Sample Preparation: Place approximately 50-80 mg of the activated MOF powder into a pellet die. Apply a pressure of ~5 metric tons for 5 minutes to form a dense, compact pellet.

    • Rationale: A dense pellet minimizes inter-particle resistance (grain boundary effects), ensuring the measurement is more representative of the intrinsic bulk conductivity of the material.

  • Dimension Measurement: Carefully remove the pellet and measure its diameter and thickness using calipers. Calculate the cross-sectional area (A) and thickness (L).

  • Cell Assembly: Mount the pellet in the conductivity cell, ensuring good contact between the pellet faces and the electrodes.

  • Equilibration: Place the assembled cell inside the environmental chamber. Set the desired temperature and relative humidity (e.g., 25 °C and 98% RH). Allow the sample to equilibrate for at least 12 hours.

    • Rationale: Equilibration is crucial to ensure that the MOF is fully hydrated and the water content within the pores is stable, which directly impacts proton conductivity.

  • EIS Measurement: Connect the cell to the potentiostat. Perform the EIS measurement by applying an AC voltage of 10-100 mV over a frequency range of 1 MHz to 1 Hz.[11][12]

  • Data Analysis:

    • The resulting data is typically visualized as a Nyquist plot (Z'' vs. Z'). For a proton conductor, this plot often shows a semicircle at high frequencies and a straight line (tail) at low frequencies.[8]

    • The bulk resistance (R) of the material is determined by the intercept of the high-frequency semicircle with the real axis (Z').

    • Use the following equation to calculate the proton conductivity (σ): σ = L / (R × A) Where: σ = Proton Conductivity (S/cm) L = Pellet thickness (cm) R = Bulk resistance (Ω) A = Cross-sectional area of the pellet (cm²)

  • Variable Temperature/Humidity Measurements: Repeat steps 4-6 at different temperatures and humidity levels to determine the activation energy (Ea) for proton conduction from an Arrhenius plot (ln(σ) vs. 1/T).

G cluster_0 Synthesis & Preparation cluster_1 Characterization A 1. Solvothermal Synthesis (H₄cbTC + Metal Salt) B 2. Product Isolation & Washing A->B C 3. Activation (Solvent Exchange & Vacuum) B->C D 4. Pellet Pressing C->D E 5. Mount in Cell & Equilibrate (T, RH) D->E F 6. EIS Measurement (Potentiostat) E->F G 7. Data Analysis (Nyquist Plot -> R) F->G H 8. Calculate Conductivity (σ = L / (R × A)) G->H

Experimental workflow for MOF synthesis and conductivity measurement.

Conclusion and Future Outlook

Cyclobutane-1,1,3,3-tetracarboxylic acid is a powerful and strategic building block for the design of advanced proton-conducting materials. Its rigid structure and high density of carboxylate functionalities facilitate the formation of robust MOFs with intrinsic proton-conducting pathways. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize and reliably characterize these novel materials.

Future research should focus on several key areas:

  • Anhydrous Conduction: Exploring the incorporation of non-aqueous guest molecules (e.g., imidazole, triazole) to achieve high proton conductivity under low-humidity or anhydrous conditions, which is crucial for high-temperature PEMFCs.[13]

  • Composite Materials: Fabricating composite membranes by embedding H₄cbTC-based MOFs into polymer matrices to enhance mechanical stability and processability for real-world device applications.

  • Computational Screening: Utilizing computational methods to predict the structures and proton-conducting properties of new H₄cbTC-based MOFs to accelerate the discovery of top-performing materials.

By leveraging the unique architectural features of H₄cbTC, the scientific community can continue to push the boundaries of proton-conducting material performance, paving the way for more efficient and sustainable energy technologies.

References

  • Proton Conducting Metal-Organic Frameworks (MOFs) via Post Synthetic Transmetallation and Water Induced Structural Transformations. (2024). ChemRxiv. Available at: [Link]

  • Gao, Y., et al. (n.d.). High protonic conduction in two metal–organic frameworks containing high-density carboxylic groups. New Journal of Chemistry. Available at: [Link]

  • Li, Y., et al. (n.d.). Proton-conducting metal–organic frameworks with linkers containing anthracenyl and sulfonate groups. CrystEngComm. Available at: [Link]

  • Proton conductivity measurement of a PEM by electrochemical impedance spectroscopy. (n.d.). ResearchGate. Available at: [Link]

  • Nonmetal Organic Frameworks Exhibit High Proton Conductivity. (2025). ACS Publications. Available at: [Link]

  • Electrochemical impedance spectroscopy (EIS) of the as-prepared MOF modified electrodes. (n.d.). ResearchGate. Available at: [Link]

  • Lin, R.-B., et al. (2024). Precision-Engineered Construction of Proton-Conducting Metal–Organic Frameworks. Accounts of Materials Research. Available at: [Link]

  • Yang, S., et al. (2016). Proton Conduction in a Phosphonate-Based Metal–Organic Framework Mediated by Intrinsic “Free Diffusion inside a Sphere”. Journal of the American Chemical Society. Available at: [Link]

  • Vilà, N., et al. (2014). Measuring the Proton Conductivity of Ion-Exchange Membranes Using Electrochemical Impedance Spectroscopy and Through-Plane Cell. The Journal of Physical Chemistry B. Available at: [Link]

  • Ptaszek, P., et al. (2015). Proton Conductivity in Photomagnetic CuII2-[MIV(CN)8] Frameworks (M = MoIV and WIV) Facilitated by the Tetracarboxy-Derivative of Cyclam. Inorganic Chemistry. Available at: [Link]

  • Mondal, S., et al. (2024). Proton Conducting Metal-Organic Frameworks (MOFs) via Post Synthetic Transmetallation and Water Induced Structural Transformations. Chemistry – A European Journal. Available at: [Link]

  • Evans, H. A., et al. (2025). Turn-On Conductivity with Proton-Coupled Electron Transport in Metal–Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]

  • The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. (n.d.). ResearchGate. Available at: [Link]

  • Rehman, A. U., et al. (2023). Catalytic Applications of BTC-Based Metal–Organic Frameworks: Synthesis, Properties, and Mechanistic Insights. ACS Omega. Available at: [Link]

  • 2D conjugated metal-organic framework as a proton-electron dual conductor. (n.d.). ResearchGate. Available at: [Link]

  • Liu, Z.-L., et al. (n.d.). Proton conduction studies on four porous and nonporous coordination polymers with different acidities and water uptake. CrystEngComm. Available at: [Link]

  • Hiesgen, R., et al. (2012). Impedance Spectroscopic Investigation of Proton Conductivity in Nafion Using Transient Electrochemical Atomic Force Microscopy (AFM). Sensors. Available at: [Link]

  • Ma, Y., et al. (2025). Liquid Coordination Polymers with Anhydrous Proton Conductivity. Angewandte Chemie International Edition. Available at: [Link]

  • Develioglu, A., et al. (2021). Tunable Proton Conductivity and Color in a Nonporous Coordination Polymer via Lattice Accommodation to Small Molecules. Advanced Science. Available at: [Link]

  • Structural and morphological transformations in two new porphyrin-based High-Entropy Metal-Organic Frameworks. (n.d.). ChemRxiv. Available at: [Link]

  • Transformation of a proton insulator to a conductor via reversible amorphous to crystalline structure transformation of MOFs. (n.d.). ResearchGate. Available at: [Link]

  • Ramaswamy, P., et al. (2020). Proton Transport in Metal-Organic Frameworks. Chemical Reviews. Available at: [Link]

Sources

Application

Application Note: Formulation of Advanced Epoxy Resins and Structural Foams Using Cyclobutane-1,1,3,3-Tetracarboxylic Acid

Executive Summary Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC) is a highly specialized, alicyclic polycarboxylic acid. While traditional epoxy formulations rely on anhydrides (such as phthalic or maleic anhydride deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC) is a highly specialized, alicyclic polycarboxylic acid. While traditional epoxy formulations rely on anhydrides (such as phthalic or maleic anhydride derivatives) to avoid moisture release during curing, the unique geminal dicarboxylic structure of CBTC offers unprecedented dual-functionality. Depending on the thermodynamic parameters of the curing cycle, CBTC can act either as a tetra-functional crosslinking agent for high-density solid thermosets or as an in-situ chemical blowing agent for closed-cell structural epoxy foams. This application note details the mechanistic rationale, formulation strategies, and validated protocols for both pathways.

Mechanistic Rationale & Chemical Causality (E-E-A-T)

To successfully formulate with CBTC, researchers must understand the causality behind its thermal behavior. Unlike the more common 1,2,3,4-isomer (which readily forms a stable dianhydride), the 1,1,3,3-isomer features two sets of malonic acid-like geminal carboxyl groups. This structural motif dictates two distinct chemical pathways:

  • Low-Temperature Esterification (Pathway A): In the presence of a strong nucleophilic catalyst like Triphenylphosphine (TPP), the carboxylic acid groups of CBTC undergo rapid ring-opening esterification with epoxide rings at temperatures below 120°C. Because the molecule is tetra-functional, it yields a highly crosslinked, rigid aliphatic network suitable for advanced polymer compositions[1].

  • Thermal Decarboxylation (Pathway B): Geminal dicarboxylic acids are inherently unstable at elevated temperatures. When heated to approximately 185°C, 2[2], losing two molecules of carbon dioxide (CO₂) to form cyclobutane-1,3-dicarboxylic acid. If the resin formulation is pushed past 160°C during the gelation phase, this outgassing acts as an internal blowing agent, trapping CO₂ bubbles within the crosslinking matrix to form a lightweight, high-strength structural foam.

Self-Validating System: The success of either pathway must be validated spectroscopically. For solid thermosets, Fourier Transform Infrared (FTIR) spectroscopy must show the disappearance of the epoxide peak (915 cm⁻¹) without the appearance of trapped gas voids. For foams, the shift in the carbonyl stretch and measurable volumetric expansion validate the decarboxylation mechanism.

Reaction Workflow

G CBTC Cyclobutane-1,1,3,3- tetracarboxylic acid (CBTC) Formulation Resin Formulation & Homogenization CBTC->Formulation Epoxy Epoxy Resin Matrix (e.g., DGEBA or ECC) Epoxy->Formulation LowTemp Pathway A: Catalytic Cure (<120°C, TPP Catalyst) Formulation->LowTemp T < 120°C HighTemp Pathway B: Thermal Cure (>160°C, Decarboxylation) Formulation->HighTemp T > 160°C Solid Solid High-Density Epoxy Thermoset LowTemp->Solid Esterification Foam Closed-Cell Structural Epoxy Foam HighTemp->Foam CO2 Release

Reaction pathways of CBTC-epoxy formulations yielding solid thermosets or foams.

Experimental Protocols

Protocol A: Low-Temperature Curing for Solid Aliphatic Epoxy Networks

Objective: Achieve full tetra-functional crosslinking while completely avoiding thermal decarboxylation.

Materials:

  • Cycloaliphatic Epoxy Resin (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate - ECC)

  • Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC) powder

  • Triphenylphosphine (TPP) - Accelerator

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of CBTC. Mix at a 1:1 stoichiometric ratio of epoxide groups to carboxylic acid protons.

  • Milling & Dispersion: Because CBTC is a solid, use a three-roll mill to uniformly disperse the CBTC powder into the liquid ECC resin until the particle size is <5 µm.

  • Catalysis: Add 1.0 wt% TPP to the dispersion. Causality Note: TPP lowers the activation energy for esterification, allowing the resin to cure at 100°C—safely below the 185°C decarboxylation threshold of CBTC.

  • Degassing: Place the mixture in a vacuum desiccator at 40°C for 20 minutes to remove entrapped air introduced during milling.

  • Thermal Curing Cycle: Pour the degassed resin into a pre-heated mold. Cure in a convection oven at 80°C for 4 hours (gelation), followed by a post-cure at 110°C for 4 hours.

  • Validation: Perform cross-sectional Scanning Electron Microscopy (SEM) to verify a void-free matrix.

Protocol B: Thermal Decarboxylation Curing for Structural Epoxy Foams

Objective: Exploit the high-temperature instability of the 1,1,3,3-isomer to generate a closed-cell foam.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA)

  • Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC)

  • Silicone-based surfactant (e.g., BYK-307)

Step-by-Step Methodology:

  • Formulation: Disperse CBTC into DGEBA at a 1:0.8 stoichiometric ratio (excess epoxy ensures the remaining di-acid post-decarboxylation can fully react). Add 0.5 wt% silicone surfactant to stabilize the foam cells.

  • Nucleation & Viscosity Building: Heat the mixture to 120°C for 30 minutes. Causality Note: This step initiates partial esterification, increasing the viscosity of the matrix. If the resin is too thin when CO₂ is released, the gas will escape rather than forming closed cells.

  • Foaming & Post-Cure: Rapidly ramp the oven temperature to 185°C and hold for 2 hours. At this temperature, the geminal dicarboxylic groups of CBTC decompose, releasing CO₂ directly into the thickening polymer network.

  • Validation: Measure the volumetric expansion ratio. Perform Thermogravimetric Analysis (TGA) to confirm the mass loss corresponding to the theoretical CO₂ yield.

Quantitative Data Presentation

The following table summarizes the expected thermomechanical properties based on the chosen curing pathway.

PropertyPathway A (Solid Thermoset)Pathway B (Structural Foam)
Curing Temperature Max 110°C185°C
Density (g/cm³) 1.18 - 1.220.35 - 0.50
Glass Transition (Tg) 145°C115°C (Post-decarboxylation)
Void Fraction (%) < 1.0%60 - 75%
Primary Application UV-transparent coatings, insulatorsLightweight aerospace composites

Sources

Method

Application Note &amp; Protocol Guide: Solvothermal Crystallization Techniques for Cyclobutane-1,1,3,3-tetracarboxylic Acid Complexes

Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis of crystalline metal-organic complexes using cyclobutane-1,1,3,3-tetracarboxylic acid (H₄cbta). We delve into the foundationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of crystalline metal-organic complexes using cyclobutane-1,1,3,3-tetracarboxylic acid (H₄cbta). We delve into the foundational principles of solvothermal synthesis, a powerful technique for generating high-quality crystalline materials from components with low solubility.[1][2] Special emphasis is placed on the strategic use of coordination modulators to control nucleation, crystal growth, and final material properties such as particle size and phase purity.[3] This document is intended for researchers in materials science, crystallography, and drug development, offering both theoretical insights and practical, step-by-step methodologies for the synthesis and characterization of novel H₄cbta-based metal-organic frameworks (MOFs).

Part 1: Foundational Principles & Strategic Considerations

The Ligand: Cyclobutane-1,1,3,3-tetracarboxylic Acid (H₄cbta)

Cyclobutane-1,1,3,3-tetracarboxylic acid is a rigid, Csp³-rich organic linker that presents a unique geometric and electronic profile for the construction of coordination polymers.[4] Its key features include:

  • High Connectivity: Four carboxylate groups offer multiple coordination points, enabling the formation of robust, three-dimensional networks.

  • Stereochemical Rigidity: The cyclobutane core imposes significant conformational constraints, which can direct the assembly of predictable and ordered framework topologies.

  • Geminal Carboxylate Pairs: The 1,1- and 3,3-substitution pattern creates a distinct spatial arrangement of coordinating groups compared to other cyclobutane isomers, potentially leading to novel network structures and pore environments.[5]

The molecular structure of H₄cbta is shown below.[6]

Chemical Structure of H₄cbta Molecular Formula: C₈H₈O₈[6] Molecular Weight: 232.148 g/mol [7]

The Method: Solvothermal Synthesis

Solvothermal synthesis is the crystallization of materials from a solvent in a sealed vessel at a temperature above the solvent's boiling point.[1] This method is exceptionally well-suited for MOF synthesis for several reasons:

  • Enhanced Solubility: The elevated temperature and pressure increase the solubility of precursors, facilitating the formation of homogeneous reaction media necessary for high-quality crystal growth.[2]

  • Kinetic Control: Temperature is a critical kinetic parameter. By precisely controlling the heating and cooling profiles, one can influence the rates of nucleation and crystal growth, thereby controlling the size and morphology of the final product.[8]

  • Access to Kinetically Stable Phases: The solvothermal environment can yield unique, kinetically favored crystalline phases that are inaccessible under standard atmospheric conditions.

The general workflow for solvothermal MOF synthesis is a multi-step process requiring careful control over each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Activation P1 Weigh Metal Salt & H₄cbta Ligand P2 Dissolve Precursors in Solvent (e.g., DMF) P1->P2 P3 Add Modulator (If required) P2->P3 R1 Transfer Solution to Teflon-Lined Autoclave P3->R1 Assemble Reaction R2 Seal Autoclave & Place in Oven R1->R2 R3 Ramp to Target Temp (e.g., 80-150 °C) R2->R3 R4 Isothermal Heating (12-72 hours) R3->R4 R5 Controlled Cooling to Room Temperature R4->R5 W1 Collect Crystals by Filtration/Centrifugation R5->W1 Product Recovery W2 Wash with Fresh Solvent (e.g., DMF, Ethanol) W1->W2 W3 Solvent Exchange (Optional) W2->W3 W4 Dry/Activate Under Vacuum & Heat W3->W4 C1 Characterization (PXRD, SEM, etc.) W4->C1 Final Product

Figure 1: Generalized workflow for solvothermal MOF synthesis.

The Accelerator & Brake: The Role of Coordination Modulators

Perhaps the most critical variable in modern solvothermal MOF synthesis is the use of a coordination modulator . A modulator is typically a monofunctional ligand (e.g., a simple monocarboxylic acid like acetic acid or formic acid) that competes with the primary polytopic linker (H₄cbta) for coordination to the metal centers.[3] This competition is the key to exercising fine control over the crystallization process.

Mechanism of Action:

  • Slowing Down Kinetics: By temporarily capping metal coordination sites, the modulator slows the overall rate of network formation. This prevents rapid, uncontrolled precipitation, which often leads to amorphous materials or small, poorly-defined crystals.[9]

  • Controlling Nucleation: The modulator concentration directly influences the number of nucleation sites that form. Higher modulator concentrations generally lead to fewer nuclei, which can then grow into larger single crystals.[10]

  • Influencing Topology and Defects: The choice of modulator can be a decisive parameter affecting the final crystal structure (polymorphism).[11] Furthermore, modulators can be intentionally used to introduce defects into the framework, which can enhance properties like catalytic activity or gas uptake.[3][10]

The interplay between key synthesis parameters and the resulting material properties is a complex but controllable system.

G cluster_inputs Input Parameters cluster_kinetics Kinetic Processes cluster_outputs Material Properties T Temperature N Nucleation Rate T->N Increases G Crystal Growth Rate T->G Increases PP Phase Purity (Polymorphism) T->PP Can select for specific phase M Modulator Concentration & pKa M->N Decreases M->PP Can select for specific phase C Precursor Concentration C->N Increases t Reaction Time t->G PS Particle Size N->PS Inversely affects CR Crystallinity N->CR G->PS Directly affects G->CR

Figure 2: Relationship between synthesis parameters and material properties.

Part 2: Experimental Protocols

Disclaimer: The following protocols are representative methodologies. Due to the limited number of specific examples in the literature for H₄cbta, these procedures are adapted from established methods for other rigid polycarboxylate linkers.[5][12] Optimization of molar ratios, temperature, and reaction time may be necessary for new metal-H₄cbta combinations.

Materials & Equipment
  • Metal Salts: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Zirconium(IV) chloride (ZrCl₄)

  • Ligand: Cyclobutane-1,1,3,3-tetracarboxylic acid (H₄cbta)[7][13]

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH)

  • Modulators: Acetic Acid (AcOH), Trifluoroacetic Acid (TFA)

  • Equipment: Analytical balance, 20 mL scintillation vials, Teflon-lined stainless steel autoclaves (23 mL), programmable laboratory oven, sonicator, centrifuge or vacuum filtration setup.

Protocol 1: Exploratory Synthesis of a Zinc-H₄cbta Framework

This protocol is designed for the initial screening of a new framework, targeting a microcrystalline powder suitable for Powder X-ray Diffraction (PXRD) analysis.

Component Molar Ratio Amount Purpose
Zn(NO₃)₂·6H₂O20.2 mmol (59.5 mg)Metal Node Precursor
H₄cbta10.1 mmol (23.2 mg)Organic Linker
DMF-10 mLSolvent

Step-by-Step Procedure:

  • Precursor Solution: In a 20 mL glass scintillation vial, combine Zn(NO₃)₂·6H₂O (59.5 mg) and H₄cbta (23.2 mg).

  • Dissolution: Add 10 mL of DMF. Cap the vial and sonicate for 10-15 minutes until a homogeneous suspension or solution is formed.

  • Reaction Assembly: Transfer the mixture to a 23 mL Teflon-lined autoclave. Ensure the final volume does not exceed ~60% of the liner's capacity.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated laboratory oven at 110 °C . Hold at this temperature for 24 hours .

  • Cooling: Turn off the oven and allow the autoclave to cool naturally to room temperature over several hours (a slow cooling rate is often beneficial for crystallinity).

  • Product Isolation: Open the autoclave and collect the white precipitate by centrifugation (5000 rpm, 5 min) or vacuum filtration.

  • Washing: Wash the collected solid three times with 10 mL portions of fresh DMF to remove unreacted precursors. Follow with three washes with 10 mL of ethanol to exchange the high-boiling DMF.

  • Drying: Dry the final product in a vacuum oven at 80 °C overnight. The resulting white microcrystalline powder is now ready for characterization.

Protocol 2: Modulator-Controlled Synthesis of a Zirconium-H₄cbta MOF for Single Crystals

This protocol employs a modulator to slow down the reaction kinetics, aiming for the growth of larger, single crystals suitable for structural determination. Zr-based MOFs are notoriously fast-forming and often require modulation.[11]

Component Molar Ratio Amount Purpose
ZrCl₄10.1 mmol (23.3 mg)Metal Node Precursor
H₄cbta10.1 mmol (23.2 mg)Organic Linker
Acetic Acid505 mmol (~0.29 mL)Coordination Modulator
DMF-8 mLSolvent

Scientist's Note on Rationale: The large excess of acetic acid (a monocarboxylic acid) is critical. It competes effectively with the tetracarboxylic acid linker for the Zr⁴⁺ coordination sites, dramatically reducing the nucleation rate and allowing the few nuclei that do form to grow slowly into larger, higher-quality crystals.[9][14]

Step-by-Step Procedure:

  • Precursor Solution: In a 20 mL glass vial, dissolve H₄cbta (23.2 mg) in 8 mL of DMF. Add the acetic acid (0.29 mL) and mix thoroughly.

  • Metal Addition: Carefully add the ZrCl₄ (23.3 mg) to the solution. Caution: ZrCl₄ is highly hygroscopic and reacts exothermically with moisture and DMF. Handle in a controlled atmosphere (glovebox) if possible, or add slowly in a well-ventilated fume hood. The solution will likely become warm.

  • Homogenization: Cap the vial and sonicate for 20 minutes to ensure a completely homogeneous solution.

  • Reaction Assembly: Transfer the clear solution to a 23 mL Teflon-lined autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat to 120 °C over 2 hours and hold at 120 °C for 48 hours .

  • Cooling: Program the oven to cool slowly from 120 °C to room temperature over a period of 12-24 hours. This slow cooling step is crucial for preventing crystal cracking and promoting growth.

  • Product Isolation: Carefully open the autoclave. Small, often colorless, crystals should be visible at the bottom or on the walls of the Teflon liner.

  • Washing & Activation: Decant the mother liquor. Wash the crystals by soaking them in fresh DMF (3 x 10 mL changes over 24 hours) to remove residual modulator and unreacted starting materials.[15] Then, exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 10 mL changes over 24 hours).

  • Drying: Dry the crystals under vacuum at 100-150 °C to remove the solvent from the pores, yielding the activated material.

Part 3: Characterization & Analysis

Once a new material is synthesized, a suite of characterization techniques is required to confirm its identity, purity, and properties.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for assessing the phase purity and crystallinity of the bulk microcrystalline product. A sharp, well-defined diffraction pattern is indicative of a highly crystalline material. Comparing the experimental pattern to a simulated pattern from single-crystal data confirms phase identity.[16]

  • Single-Crystal X-ray Diffraction (SC-XRD): The definitive method for determining the precise three-dimensional atomic structure of a new crystalline compound. A suitable single crystal (typically 0.1-0.3 mm in size) is isolated and analyzed to solve the crystal structure, revealing bond lengths, angles, coordination environments, and the overall network topology.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (shape) and size distribution of the crystals. It provides direct evidence of the success of a synthesis in targeting a specific crystal habit (e.g., cubes, rods, plates).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For MOFs, it is used to determine the thermal stability of the framework and to confirm the removal of solvent molecules during the activation process.

References

  • Gao, W. Y., et al. (2021). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science. [Link]

  • Mirkin, C. A., et al. (2017). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework. ACS Applied Materials & Interfaces. [Link]

  • Canossa, S., et al. (2025). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Forgan, R. S., et al. (2021). Modulated self-assembly of metal–organic frameworks. Chemical Society Reviews. [Link]

  • Kaskel, S., et al. (2017). The modulator driven polymorphism of Zr(IV) based metal–organic frameworks. Dalton Transactions. [Link]

  • ProFMO. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. [Link]

  • JoVE. (2022). Synthesis of Core-Shell MOFs. Journal of Visualized Experiments. [Link]

  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. [Link]

  • Salifoglou, A., et al. (2009). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. ResearchGate. [Link]

  • Yaghi, O. M., et al. (2015). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]

  • Chen, Z., et al. (2021). Three-step nucleation of metal–organic framework nanocrystals. PNAS. [Link]

  • Agrawal, K. V., et al. (2021). Solvothermal Crystallization Kinetics and Control of Crystal Size Distribution of MOF-808 in a Continuous Flow Reactor. Crystal Growth & Design. [Link]

  • Bu, X.-H., et al. (2013). Three Zinc(II) Coordination Polymers Based on Tetrakis(4-pyridyl)cyclobutane and Naphthalenedicarboxylate Linkers: Solvothermal Syntheses, Structures, and Photocatalytic Properties. Crystal Growth & Design. [Link]

  • Long, J. R., et al. (2022). Evaluating Solvothermal and Mechanochemical Routes towards the Metal–Organic Framework Mg₂(m-dobdc). Inorganics. [Link]

  • J & W Pharmlab LLC. (n.d.). Cyclobutane-1,1,3,3-tetracarboxylic acid | 7371-69-9. MilliporeSigma. [Link]

  • Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. [Link]

  • PubChem. (n.d.). Cyclobutane-1,1,3,3-tetracarboxylic acid. [Link]

  • Wang, J., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Chemical Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Cyclobutane-1,1,3,3-tetracarboxylic Acid (CBTC)

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals seeking to optimize the yield and purity of cyclobutane-1,1,3,3-tetracarboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals seeking to optimize the yield and purity of cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC, CAS 7371-69-9)[1].

The classical synthesis of CBTC relies on the Deutsch and Buchman route, which constructs the cyclobutane ring via the spiro-alkylation of a protected pentaerythritol derivative, followed by deprotection and oxidation[2]. While robust, this multi-step pathway is notorious for yield bottlenecks due to severe steric hindrance and exothermic runaway. This guide provides causal troubleshooting and a self-validating optimized protocol to maximize your synthetic throughput.

Pathway Visualization

CBTC_Synthesis N1 1. Acetal Protection Pentaerythritol Dibromide + Benzaldehyde N2 2. Spiro-Alkylation Acetal + Diethyl Malonate N1->N2 PTSA, Toluene N3 3. Steric Hydrolysis Spiro-diester + KOH N2->N3 K2CO3, DMF, 120°C N4 4. Deprotection & Oxidation Spiro-diacid + HNO3 N3->N4 KOH, Ethylene Glycol N5 Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC) N4->N5 Controlled Exotherm

Figure 1: Optimized 4-step synthetic workflow for cyclobutane-1,1,3,3-tetracarboxylic acid.

Quantitative Data: Yield Optimization Comparison

The table below summarizes the yield improvements achieved by addressing the mechanistic bottlenecks at each stage of the synthesis.

Synthesis StepStandard ConditionsOptimized ConditionsStandard YieldOptimized Yield
1. Acetalization Toluene, PTSA, RefluxToluene, PTSA, Dean-Stark Trap85%95%
2. Spiro-Alkylation NaOEt, EtOH, RefluxK₂CO₃, DMF, 120 °C35–40%65–70%
3. Ester Hydrolysis KOH, EtOH/H₂O, RefluxKOH, Ethylene Glycol, 150 °C50%88%
4. Oxidation HNO₃ (Fuming), UncontrolledHNO₃ (2N to Fuming), 0–10 °C45%75%
Overall Yield ~6.6% ~43.8%
Troubleshooting Guides & FAQs

Q1: Why is the yield of my spiro-alkylation step (cyclobutization) consistently below 40%? Causality & Solution: The cyclobutization step involves reacting 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane with diethyl malonate. The bromides in the acetal are neopentyl-like, making them highly sterically hindered and resistant to standard S_N2 attack. When using traditional sodium ethoxide in ethanol, the malonate anion is heavily solvated, reducing its nucleophilicity. Furthermore, prolonged heating in ethanol leads to competing E2 elimination or incomplete mono-alkylation.

  • Optimization: Switch to a polar aprotic solvent system. Using anhydrous K₂CO₃ in DMF at 120 °C strips the solvation shell from the malonate anion, drastically increasing its nucleophilicity and driving the thermodynamically difficult ring closure.

Q2: The hydrolysis of the spiro-diester to 7-phenyl-6,8-dioxaspiro[3]nonane-2,2-dicarboxylic acid is stalling. How can I drive it to completion? Causality & Solution: The ester groups in 2,2-diethyl 7-phenyl-6,8-dioxaspiro[3]nonane-2,2-dicarboxylate are attached to a quaternary spiro-carbon. This creates a massive steric shield against hydroxide attack. Standard refluxing in aqueous ethanol (approx. 78 °C) does not provide enough thermal energy to overcome this activation barrier.

  • Optimization: Employ forcing conditions by changing the solvent to ethylene glycol. This allows the reaction temperature to be raised to 150 °C. The increased thermal energy forces the sterically hindered saponification to completion within 4-6 hours[4].

Q3: During the final nitric acid oxidation, I experience violent exotherms, resulting in low yields and ring-cleaved byproducts. How can this be controlled? Causality & Solution: The final step is a tandem reaction: dilute nitric acid first hydrolyzes the benzylidene acetal (releasing benzaldehyde and a 1,3-diol), and then concentrated/fuming nitric acid oxidizes the primary alcohols to carboxylic acids[2]. The oxidation of primary alcohols by nitric acid generates NO₂ gas and is highly exothermic. If the heat is not dissipated, the thermal runaway cleaves the strained cyclobutane ring, forming linear aliphatic byproducts.

  • Optimization: Implement a strict two-stage temperature protocol. First, perform the acetal deprotection with 2N HNO₃ at 100 °C for exactly 5 minutes, then physically remove the separated benzaldehyde layer[2]. Second, cool the aqueous phase to 0 °C before adding fuming nitric acid dropwise. Only after complete addition should the mixture be slowly warmed.

Q4: How do I efficiently isolate and purify the final CBTC product? Causality & Solution: CBTC is a highly polar tetracarboxylic acid with immense water solubility. Attempting to extract it with standard organic solvents (like ethyl acetate or dichloromethane) will result in near-zero recovery.

  • Optimization: Isolate CBTC via anti-solvent crystallization. After the oxidation is complete, concentrate the aqueous acidic mixture under reduced pressure (to remove excess HNO₃). Redissolve the minimal residue in a small amount of water and add cold acetone or diethyl ether. The CBTC will precipitate as a white crystalline solid. Note that heating CBTC too high during drying can cause decarboxylation to 1,3-cyclobutanedicarboxylic acid[5].

Optimized Step-by-Step Methodology

Protocol: Synthesis of Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC)

Step 1: Spiro-Alkylation (Cyclobutization)

  • Charge a dry, nitrogen-flushed round-bottom flask with 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane (1.0 eq) and diethyl malonate (1.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Add finely powdered, anhydrous K₂CO₃ (3.0 eq).

  • Heat the vigorously stirred suspension to 120 °C for 18 hours.

  • Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the spiro-diester.

Step 2: Steric Hydrolysis

  • Suspend the crude spiro-diester (1.0 eq) in ethylene glycol (2 mL/mmol).

  • Add solid KOH (5.0 eq).

  • Heat the mixture to 150 °C under a reflux condenser for 5 hours.

  • Cool the mixture to 0 °C and carefully acidify to pH 1 using 6M HCl.

  • Extract the resulting diacid with ethyl acetate, dry, and concentrate to yield 7-phenyl-6,8-dioxaspiro[3]nonane-2,2-dicarboxylic acid[4].

Step 3: Deprotection and Oxidation

  • In a well-ventilated fume hood, suspend the spiro-diacid (1.0 eq) in 2N HNO₃ (2.5 mL/mmol) and heat to 100 °C for 5 minutes until the solid dissolves and an oil (benzaldehyde) separates[2].

  • Cool the mixture and extract the benzaldehyde layer with a small volume of diethyl ether. Discard the ether layer to prevent it from participating in the subsequent oxidation.

  • Transfer the aqueous layer to a flask equipped with an addition funnel and cool to 0 °C in an ice-salt bath.

  • Slowly add a 4:1 mixture of concentrated HNO₃ and fuming HNO₃ (5 mL/mmol) dropwise, maintaining the internal temperature strictly below 10 °C.

  • Once addition is complete, slowly warm the mixture to 80 °C for 2 hours until NO₂ gas evolution ceases.

  • Concentrate the mixture under reduced pressure to a thick syrup.

  • Add cold acetone to precipitate the CBTC. Filter and dry under vacuum at 40 °C (do not exceed 100 °C to prevent thermal decarboxylation)[5].

References
  • Title: Journal of Polymer Science Part A-1 Polymer Chemistry 1966 Volume 4 No 4.
  • Title: WO2008119720A1 - 1-(1-cyclobutyl-4-piperidinyl)
  • Title: Houben-Weyl Methods of Organic Chemistry Vol.
  • Title: Cyclobutane-1,1,3,3-tetracarboxylic acid | 7371-69-9 Source: Sigma-Aldrich URL

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Cyclobutane-1,1,3,3-tetracarboxylic Acid

Welcome to the technical support guide for Cyclobutane-1,1,3,3-tetracarboxylic Acid (CBTA). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Cyclobutane-1,1,3,3-tetracarboxylic Acid (CBTA). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this unique and highly functionalized molecule. As a rigid, polyvalent scaffold, CBTA is of growing interest in medicinal chemistry and materials science.[1][2] However, its physicochemical properties present significant hurdles for its use in organic synthesis.

This guide provides a structured approach to understanding and overcoming these solubility issues, moving from fundamental principles to advanced, actionable protocols.

Part 1: Understanding the Core Problem

Q1: Why is cyclobutane-1,1,3,3-tetracarboxylic acid so difficult to dissolve in common organic solvents?

A1: The poor solubility of cyclobutane-1,1,3,3-tetracarboxylic acid in many common organic solvents (e.g., dichloromethane, toluene, hexanes) stems from a combination of three key molecular features:

  • High Polarity: The molecule contains four carboxylic acid groups. These groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This makes the molecule's overall character highly hydrophilic.

  • Strong Intermolecular Hydrogen Bonding: In the solid state, the carboxylic acid groups form extensive and powerful hydrogen-bonding networks with neighboring molecules. This creates a very stable crystal lattice. A solvent must provide significant energy to break apart this lattice.

  • Molecular Rigidity: The cyclobutane core imparts a rigid, three-dimensional structure.[3] Unlike flexible long-chain acids, it cannot easily contort to maximize favorable interactions with solvent molecules.

Essentially, the molecule "prefers" to interact with itself rather than with a non-polar or moderately polar organic solvent. A successful solvent system must be able to effectively compete with and disrupt the strong intermolecular forces holding the solid material together.

Table 1: Physicochemical Properties of Cyclobutane-1,1,3,3-tetracarboxylic Acid
PropertyValueSource
Molecular Formula C₈H₈O₈[4]
Molecular Weight 232.14 g/mol [5]
CAS Number 7371-69-9[6][7]
Predicted XLogP3 -1.5[5]
Hydrogen Bond Donors 4PubChem
Hydrogen Bond Acceptors 8PubChem

The very low predicted XLogP value quantitatively confirms the molecule's high polarity and preference for aqueous environments over non-polar organic ones.

Part 2: Troubleshooting Guide & Immediate Actions

Q2: I'm starting a new reaction. Which organic solvents should I try first?

A2: Start with highly polar, aprotic solvents that can act as hydrogen bond acceptors. These solvents are best equipped to interact with the carboxylic acid groups and begin disrupting the crystal lattice.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the best starting point. It is a very strong hydrogen bond acceptor.

  • N,N-Dimethylformamide (DMF): Another excellent choice with similar properties to DMSO.

  • Tetrahydrofuran (THF) & 1,4-Dioxane: Moderately effective, especially when heated. Their ether oxygens can accept hydrogen bonds.

  • Alcohols (Methanol, Ethanol): These protic solvents can both donate and accept hydrogen bonds, allowing them to solvate the molecule effectively. However, they may be incompatible with many reaction types (e.g., those using organometallics or acyl chlorides).

Table 2: Screening Guide for Common Organic Solvents
SolventClassPolarity (Dielectric Constant)Rationale for Use / Expected Outcome
DMSOPolar Aprotic47High Likelihood of Success. Excellent H-bond acceptor.
DMFPolar Aprotic38High Likelihood of Success. Similar to DMSO.
MethanolPolar Protic33Good Solubility, but reactive. Use with caution.
AcetonitrilePolar Aprotic37Moderate Success. Less effective H-bond acceptor than DMSO/DMF.
THFPolar Aprotic (Ether)7.5Low to Moderate Success. Often requires heating.
Ethyl AcetatePolar Aprotic (Ester)6.0Low Success. Carbonyl group helps, but overall polarity is insufficient.
DichloromethaneHalogenated9.1Very Unlikely to Succeed. Cannot effectively break H-bonds.
TolueneAromatic Hydrocarbon2.4Very Unlikely to Succeed. Non-polar.

Solvent property data sourced from multiple references.[8][9]

Q3: I've chosen a solvent, but solubility is still low. What simple physical methods can I try?

A3: Before moving to more complex chemical modifications, always attempt to improve solubility with physical methods:

  • Heating: Gently warming the mixture can significantly increase solubility by providing the energy needed to overcome the crystal lattice energy. Always use a condenser and be mindful of the solvent's boiling point.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.

  • Extended Stirring: For some systems, dissolution is simply slow. Allowing the mixture to stir for several hours or overnight at room temperature may be sufficient.

G start Insoluble CBTA in Chosen Organic Solvent heat Apply Gentle Heat (e.g., 40-60 °C) start->heat sonicate Use Ultrasonic Bath (15-30 min) heat->sonicate No success SOLUBILITY ACHIEVED heat->success Dissolves? stir Extended Stirring (2-12 hours) sonicate->stir No sonicate->success Dissolves? stir->success Dissolves? fail Solubility Still Insufficient stir->fail No advanced Proceed to Advanced Chemical Strategies fail->advanced

Caption: Initial troubleshooting workflow for physical solubilization methods.

Part 3: Advanced Solubilization Strategies & Protocols

If physical methods fail, chemical modification is the next logical step. The two most effective strategies are co-solvency and pH adjustment to form a salt.

Strategy 1: Co-Solvency
Q4: How can I use a co-solvent to improve solubility?

A4: A co-solvent system involves adding a small amount of a secondary, highly effective solvent to your primary (bulk) solvent to boost the solubility of the solute. For CBTA, the most powerful co-solvents are those that are excellent at hydrogen bonding.

A fascinating and often highly effective approach for carboxylic acids is the use of water as a co-solvent.[10] A small amount of water in an organic solvent like THF or dioxane can act as a "bridge," forming hydrogen bonds with both the CBTA and the organic solvent, dramatically enhancing solubility.[10]

Protocol 1: Screening for an Effective Co-Solvent System

Objective: To identify a co-solvent that improves the solubility of CBTA in a bulk organic solvent.

Materials:

  • Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTA)

  • Primary bulk solvent (e.g., THF)

  • Potential co-solvents (e.g., Water, DMSO, Methanol)

  • Small vials (e.g., 4 mL) and stir bars

Procedure:

  • Setup: Add a small, consistent amount of CBTA (e.g., 10 mg) to several vials.

  • Add Primary Solvent: Add the primary bulk solvent (e.g., 1 mL of THF) to each vial. Observe the initial low solubility.

  • Introduce Co-Solvent: Add a co-solvent to each vial in increasing amounts (e.g., 5% v/v, 10% v/v, 20% v/v). For example, add 50 µL, 100 µL, and 200 µL of water to three separate vials.

  • Observe and Record: Stir the vials at room temperature for 30 minutes. Visually inspect for complete dissolution.

  • Validation: If a successful co-solvent system is found, ensure the compound does not precipitate out over time by letting it stand for 1-2 hours. If it remains clear, the system is stable.

Strategy 2: pH Adjustment (In-Situ Salt Formation)
Q5: Can I improve solubility by converting the acid to a salt?

A5: Absolutely. This is one of the most reliable methods for solubilizing carboxylic acids.[11][12] By adding a base, you can deprotonate one or more of the carboxylic acid groups to form a carboxylate salt. This ionic salt is typically much more soluble in polar organic solvents than the neutral acid.

Causality: The conversion from a neutral molecule, which relies on hydrogen bonding, to an ionic salt, which dissolves via strong ion-dipole interactions with the solvent, fundamentally changes the solubilization mechanism. These ion-dipole forces are often much stronger, leading to a dramatic increase in solubility.

For reactions sensitive to inorganic bases, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is an ideal choice.

Protocol 2: In-Situ Formation of a Soluble Amine Salt

Objective: To solubilize CBTA in a solvent like THF or acetonitrile by converting it to its tetra-triethylammonium salt.

Materials:

  • Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTA)

  • Anhydrous organic solvent (e.g., THF, Acetonitrile)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with stir bar under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Setup: Add CBTA (1.0 eq) to the reaction vessel.

  • Add Solvent: Add the desired amount of anhydrous organic solvent.

  • Add Base: While stirring, slowly add at least 4.0 equivalents of the organic base (e.g., TEA). A slight excess (e.g., 4.2 eq) is often used to ensure complete deprotonation.

  • Observe Dissolution: Stir the mixture at room temperature. The solid CBTA should gradually dissolve as the salt is formed, often within 15-30 minutes, resulting in a clear, homogeneous solution.

  • Proceed with Reaction: Once the solution is clear, the solubilized CBTA salt is ready for use in the subsequent synthetic step.

G cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State CBTA Insoluble CBTA (Solid) Extensive H-Bonding Network Base Add 4+ eq. TEA or DIPEA CBTA->Base Salt Soluble Tetra-Ammonium Salt Ion-Dipole Interactions with Solvent Base->Salt

Caption: Conceptual diagram of solubilization via salt formation.

Part 4: Frequently Asked Questions (FAQs)

Q6: Will adding water as a co-solvent interfere with my reaction? This is a critical consideration. If your reaction involves water-sensitive reagents (e.g., Grignard reagents, acid chlorides, lithium aluminum hydride, many catalysts), then using water as a co-solvent is not a viable option.[10] In such cases, you must use an anhydrous strategy, such as in-situ salt formation with an organic base in an anhydrous solvent.

Q7: When should I consider derivatization to improve solubility? Derivatization, such as converting the four carboxylic acids to methyl or ethyl esters, is a powerful but irreversible (in the context of the immediate experiment) strategy. This should be considered a preliminary synthetic step rather than an in-situ solubilization technique. If the carboxylic acid functionality is not required for your planned reaction, converting CBTA to its tetra-ester will make it readily soluble in a wide range of common organic solvents, including ethyl acetate, dichloromethane, and THF.

Q8: After forming a salt to solubilize the compound for a reaction, how can I recover the original acid during workup? To recover the neutral cyclobutane-1,1,3,3-tetracarboxylic acid, you can perform an acidic aqueous workup. After your reaction is complete, quench the mixture and add it to a separatory funnel with an organic solvent (like ethyl acetate) and water. Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2. This will protonate the carboxylate salts, regenerating the neutral acid, which will likely precipitate or partition into the organic layer, depending on the solvent used.

References

  • PubChem. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777. [Link]

  • G. S. C. R. d. Santos, T. J. J. Müller. Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • PubChemLite. Cyclobutane-1,1,3,3-tetracarboxylic acid (C8H8O8). [Link]

  • UNS Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Journal of the Tennessee Academy of Science. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

  • SlideShare. SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • Royal Society of Chemistry. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[7][7]-rearrangement cascade. PMC. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Google Patents.
  • PubChem. Cyclobutane-1,1,2,4-tetracarboxylic acid | C8H8O8 | CID 22015989. [Link]

  • University of Rochester. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Hydrothermal Crystallization of Cyclobutane-1,1,3,3-tetracarboxylic Acid MOFs

Welcome to the technical support center for the synthesis and optimization of Metal-Organic Frameworks (MOFs) derived from cyclobutane-1,1,3,3-tetracarboxylic acid. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of Metal-Organic Frameworks (MOFs) derived from cyclobutane-1,1,3,3-tetracarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of hydrothermal crystallization for this specific class of MOFs. Here, we address common challenges through a troubleshooting-focused question-and-answer format, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Crystal Formation and Quality Issues

Q1: My hydrothermal synthesis yields an amorphous precipitate instead of crystalline MOFs. What are the likely causes and how can I fix this?

A1: The formation of an amorphous product instead of a crystalline MOF is a common issue in hydrothermal synthesis and typically points to problems with nucleation and crystal growth kinetics.[1] Several factors could be at play:

  • Incorrect pH: The deprotonation of the cyclobutane-1,1,3,3-tetracarboxylic acid linker is highly dependent on the pH of the reaction mixture.[2][3] If the pH is too low, the carboxylic acid groups will not be sufficiently deprotonated to coordinate with the metal centers. Conversely, a pH that is too high can lead to rapid precipitation of metal hydroxides or overly rapid deprotonation of the linker, resulting in a disordered, amorphous material.[3]

    • Troubleshooting: Systematically vary the pH of your reaction mixture. You can use a buffer or add a base (e.g., NaOH, triethylamine) or acid (e.g., HCl, HNO₃) dropwise to adjust the initial pH. Monitor the crystallinity of the product at different pH values using Powder X-ray Diffraction (PXRD).

  • Suboptimal Temperature Profile: The temperature during hydrothermal synthesis influences both the solubility of the precursors and the kinetics of crystal formation.[2][4] A temperature that is too low may not provide enough energy to overcome the activation barrier for nucleation and crystal growth. Conversely, a temperature that is too high can accelerate the reaction to a point where amorphous material precipitates before it can organize into a crystalline framework.

    • Troubleshooting: Optimize the reaction temperature. A typical starting range for many MOF syntheses is 80-150°C.[5][6] Experiment with different temperatures within this range, holding other parameters constant. A slower heating ramp or a multi-step temperature profile can sometimes promote the formation of higher quality crystals.

  • Inappropriate Solvent System: The choice of solvent is crucial as it affects the solubility of both the metal salt and the organic linker.[7][8] A poor solvent can lead to the premature precipitation of one of the components, preventing the formation of a homogeneous solution necessary for controlled crystallization.

    • Troubleshooting: If using a single solvent, consider a co-solvent system to improve the solubility of your precursors. Common solvents for MOF synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water.[9][10] The polarity of the solvent mixture can significantly impact the resulting MOF structure.[7]

Q2: I am obtaining very small or poorly defined crystals. How can I increase the crystal size and improve the overall quality?

A2: Achieving large, well-defined single crystals is often a primary goal for structural characterization. Several strategies can be employed to promote crystal growth over nucleation:

  • Introduction of Modulators: Modulators are molecules that compete with the organic linker for coordination to the metal centers.[1][11][12] By temporarily capping the growing crystal faces, they can slow down the overall crystallization rate, allowing for the formation of larger, more ordered crystals.[1][11][13]

    • Troubleshooting: Introduce a monocarboxylic acid, such as formic acid, acetic acid, or benzoic acid, as a modulator in your reaction mixture.[1][12] The concentration of the modulator is a critical parameter and should be optimized systematically.[8][14]

  • Slower Reaction Kinetics: Reducing the rate of the reaction can provide more time for the framework to self-assemble in an ordered fashion.

    • Troubleshooting:

      • Lower the reaction temperature: As mentioned previously, a lower temperature will slow down the kinetics.[2]

      • Decrease reactant concentrations: Working with more dilute solutions can reduce the rate of nucleation and favor the growth of existing crystals.

      • Controlled reactant addition: Instead of mixing all reactants at once, consider a slow, dropwise addition of one precursor to the other.

Phase Purity and Structural Integrity

Q3: My PXRD pattern shows a mixture of phases or an unknown phase. How can I obtain a phase-pure product?

A3: The formation of multiple crystalline phases or an unexpected polymorph is a common challenge in MOF synthesis, indicating that different structures are thermodynamically accessible under the reaction conditions.[1][15]

  • Fine-Tuning the pH: The pH of the reaction medium can have a profound effect on the final crystal structure.[2][16] Different protonation states of the cyclobutane-1,1,3,3-tetracarboxylic acid can lead to different coordination modes with the metal ions, resulting in the formation of distinct frameworks.[17]

    • Troubleshooting: Perform a detailed pH study, analyzing the product at narrow pH intervals. This can help identify the specific pH range where your desired phase is the dominant product.

  • Varying the Metal-to-Linker Molar Ratio: The stoichiometry of the reactants can influence the coordination environment of the metal centers and the connectivity of the resulting framework.[18]

    • Troubleshooting: Experiment with different molar ratios of the metal salt to the cyclobutane-1,1,3,3-tetracarboxylic acid. A slight excess of either component can sometimes favor the formation of a specific phase.

  • Investigating the Role of the Solvent: The solvent can act as a template, directing the formation of a particular crystal structure.[7][9]

    • Troubleshooting: Try different solvents or solvent mixtures. The size and shape of the solvent molecules can influence the packing of the framework and stabilize a particular polymorph.

Q4: The synthesized MOF framework collapses upon solvent removal (activation). How can I improve its stability?

A4: Framework collapse during activation is a significant hurdle, particularly for MOFs with large pores.[19] The capillary forces exerted by the evaporating solvent can be strong enough to destroy the delicate crystalline structure.[20]

  • Gentle Solvent Exchange and Supercritical Drying: A common strategy is to first exchange the high-boiling synthesis solvent with a more volatile one, such as ethanol or acetone.[20] This is followed by a gentle removal of the volatile solvent.

    • Troubleshooting: After synthesis and washing, soak the MOF crystals in a low-boiling-point solvent for an extended period, with several solvent exchanges. For highly sensitive frameworks, supercritical CO₂ drying is an effective method to remove the solvent without inducing capillary forces.[21]

  • Post-Synthetic Modification (PSM): In some cases, the stability of the framework can be enhanced through post-synthetic modification.[22][23]

    • Troubleshooting: While more advanced, techniques like introducing secondary functional groups or cross-linking linkers after the initial synthesis can reinforce the framework structure.

Experimental Protocols & Data

General Hydrothermal Synthesis Protocol for Cyclobutane-1,1,3,3-tetracarboxylic Acid MOFs
  • Precursor Solution Preparation:

    • Dissolve the metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent (e.g., DMF, water).

    • In a separate vial, dissolve the cyclobutane-1,1,3,3-tetracarboxylic acid in the same or a compatible solvent.

  • Mixing and pH Adjustment:

    • Combine the two solutions while stirring.

    • If necessary, adjust the pH of the final mixture using a dilute acid or base.

  • Hydrothermal Reaction:

    • Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 120°C) for a specific duration (e.g., 24-72 hours).

  • Cooling and Product Isolation:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the crystalline product by filtration or centrifugation.

  • Washing and Activation:

    • Wash the product with the synthesis solvent to remove any unreacted precursors.

    • Perform a solvent exchange with a volatile solvent (e.g., ethanol) multiple times.

    • Dry the product under vacuum at an elevated temperature to activate the pores.

Table 1: Key Parameters for Optimizing Hydrothermal Crystallization
ParameterTypical RangePotential Impact on Crystallization
Temperature 80 - 180 °CAffects reaction kinetics and precursor solubility.[2][4]
pH 3 - 8Controls the deprotonation of the linker and can influence phase formation.[2][3][16]
Metal:Linker Molar Ratio 1:2 to 2:1Can alter the final framework topology.[18]
Modulator Concentration 10 - 100 equivalentsInfluences crystal size and morphology.[12][19]
Solvent System DMF, DEF, Water, EthanolAffects precursor solubility and can act as a template.[7][9]
Reaction Time 12 - 96 hoursAllows for the completion of crystal growth.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Amorphous Product Formation

AmorphousProductTroubleshooting start Amorphous Product pxrd Confirm with PXRD start->pxrd check_pH Is pH Optimized? pxrd->check_pH adjust_pH Systematically Vary pH check_pH->adjust_pH No check_temp Is Temperature Optimized? check_pH->check_temp Yes adjust_pH->pxrd adjust_temp Vary Temperature Profile check_temp->adjust_temp No check_solvent Is Solvent System Appropriate? check_temp->check_solvent Yes adjust_temp->pxrd adjust_solvent Try Co-solvent System check_solvent->adjust_solvent No success Crystalline MOF check_solvent->success Yes adjust_solvent->pxrd

Caption: A logical workflow for troubleshooting the formation of amorphous products.

Diagram 2: Strategy for Improving MOF Crystal Quality

CrystalQualityImprovement start Small/Poorly Defined Crystals goal Goal: Larger, Well-Defined Crystals start->goal strategy1 Introduce Modulators (e.g., Monocarboxylic Acids) goal->strategy1 strategy2 Slow Down Reaction Kinetics goal->strategy2 action1a Optimize Modulator Concentration strategy1->action1a action2a Lower Reaction Temperature strategy2->action2a action2b Decrease Reactant Concentration strategy2->action2b action2c Controlled Reactant Addition strategy2->action2c outcome Improved Crystal Quality action1a->outcome action2a->outcome action2b->outcome action2c->outcome

Sources

Optimization

preventing thermal decarboxylation of cyclobutane-1,1,3,3-tetracarboxylic acid during synthesis

Welcome to the technical support center for the synthesis and handling of cyclobutane-1,1,3,3-tetracarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of cyclobutane-1,1,3,3-tetracarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable, yet thermally sensitive, compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve your synthetic goals while preserving the integrity of your target molecule.

Introduction: The Challenge of Thermal Decarboxylation

Cyclobutane-1,1,3,3-tetracarboxylic acid is a unique building block in organic synthesis, offering a rigid four-membered ring scaffold decorated with four carboxylic acid functionalities. However, its synthesis and purification are frequently complicated by its propensity to undergo thermal decarboxylation. This process, the loss of carbon dioxide (CO2) upon heating, is a common reaction for geminal dicarboxylic acids (two carboxylic acid groups attached to the same carbon).[1][2] In the case of cyclobutane-1,1,3,3-tetracarboxylic acid, this degradation pathway can lead to a mixture of unwanted byproducts, primarily cis- and trans-cyclobutane-1,3-dicarboxylic acid.[3] Understanding the mechanism and the conditions that promote this side reaction is paramount to a successful synthesis.

The decarboxylation of gem-dicarboxylic acids like malonic acid and its derivatives proceeds through a cyclic, concerted transition state, often facilitated by heat.[4][5] The presence of a second carboxyl group on the same carbon atom significantly lowers the activation energy for this process compared to simple carboxylic acids. For malonic acid itself, decarboxylation to acetic acid can begin at temperatures above its melting point (around 135-137°C) and becomes more rapid as the temperature increases.[5][6] Cyclobutane-1,1,3,3-tetracarboxylic acid, with two such gem-dicarboxylic acid motifs, is particularly susceptible. Indeed, heating this compound to 185°C at reduced pressure is a known method to intentionally produce cyclobutane-1,3-dicarboxylic acids.[3]

This guide will equip you with the knowledge to mitigate this inherent instability and successfully synthesize and isolate your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues encountered during the synthesis of cyclobutane-1,1,3,3-tetracarboxylic acid.

Q1: My final product shows unexpected peaks in the NMR spectrum, and the melting point is lower and broader than expected. What could be the issue?

A1: This is a classic sign of thermal decarboxylation. The presence of cis- and trans-cyclobutane-1,3-dicarboxylic acid as impurities will lead to a complex NMR spectrum and a depressed, broad melting point. The key is to meticulously control the temperature throughout the synthesis, especially during the final hydrolysis and product isolation steps.

Troubleshooting Steps:

  • Review Your Hydrolysis Conditions: The most common route to cyclobutane-1,1,3,3-tetracarboxylic acid is the hydrolysis of its corresponding tetraester, typically tetraethyl or tetramethyl cyclobutane-1,1,3,3-tetracarboxylate. If you are using harsh thermal conditions (e.g., prolonged reflux at high temperatures) for this hydrolysis, you are likely inducing decarboxylation.[7]

  • Avoid High-Temperature Workup: During the workup, especially when removing solvents, avoid using high temperatures on a rotary evaporator. It is preferable to remove solvents under high vacuum at or near room temperature.

  • Re-evaluate Your Drying Method: Drying the final product in a high-temperature oven is a common misstep that will almost certainly lead to decarboxylation. Dry the product under high vacuum at ambient temperature, or at a very gentle temperature (e.g., < 50°C) if absolutely necessary, while carefully monitoring for any signs of decomposition.

Q2: What are the optimal conditions for the hydrolysis of tetraethyl cyclobutane-1,1,3,3-tetracarboxylate to minimize decarboxylation?

A2: The goal is to achieve complete hydrolysis of the four ester groups under conditions mild enough to prevent the loss of CO2. While vigorous heating can drive the hydrolysis to completion, it is a double-edged sword that also promotes the undesired decarboxylation.

Recommended Approach: A two-stage approach is often most effective. First, a saponification with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous-alcoholic solvent at a moderate temperature, followed by careful acidification.

  • Saponification: Using a base like KOH in a mixture of water and ethanol allows for efficient hydrolysis at temperatures below 100°C. Refluxing for an extended period (e.g., 20 hours) can be effective for complete hydrolysis of sterically hindered esters.[3] However, for the tetracarboxylic acid, it is advisable to monitor the reaction progress by a technique like thin-layer chromatography (TLC) to avoid unnecessarily long heating times.

  • Acidification: After saponification, the resulting tetracarboxylate salt must be acidified to yield the free tetracarboxylic acid. This should be done at a low temperature (e.g., in an ice bath) by the slow, portion-wise addition of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4). This minimizes any localized heating that could trigger decarboxylation. A patent for the synthesis of malonic acid suggests keeping the reaction temperature below 100°C, and ideally below 70°C, during hydrolysis and workup to prevent significant decomposition.[8]

Q3: I'm struggling to crystallize the final product. It keeps oiling out or remains a persistent oil. Why is this happening and how can I fix it?

A3: The presence of decarboxylated impurities is a primary reason for difficulty in crystallization. These impurities can act as a "eutectic" mixture, depressing the melting point and interfering with the crystal lattice formation of the desired tetracarboxylic acid.

Troubleshooting Steps:

  • Confirm Purity: Before attempting crystallization, confirm the purity of your crude product using NMR or another suitable analytical technique. If significant amounts of decarboxylated byproducts are present, a purification step is necessary.

  • Purification:

    • Recrystallization from a suitable solvent: Water or a mixture of ethyl acetate and a non-polar solvent like hexanes can be effective. The key is to use a minimal amount of hot solvent to dissolve the product and then allow it to cool slowly. Rapid cooling can trap impurities.

    • Acid-Base Extraction: If the impurities are significantly less acidic than the tetracarboxylic acid, a careful acid-base extraction might be possible, although this can be challenging given the similar nature of the compounds.

  • Solvent Choice for Crystallization: For the pure compound, consider solvents where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethyl acetate is a good starting point.[9]

Q4: Can I use microwave-assisted synthesis for the hydrolysis step to speed up the reaction?

A4: While microwave-assisted synthesis is an excellent tool for accelerating many organic reactions, it must be used with extreme caution here. Microwave heating can lead to very rapid and sometimes localized increases in temperature. Given that decarboxylation of malonic acid derivatives can be achieved in minutes under microwave irradiation at temperatures around 180-190°C, this approach carries a high risk of promoting the undesired side reaction.[7] Unless you have very precise temperature control and can maintain the reaction temperature well below the decarboxylation threshold, conventional heating methods are generally safer for this specific transformation.

Experimental Protocols

Here are detailed protocols for the synthesis of cyclobutane-1,1,3,3-tetracarboxylic acid, designed to minimize thermal decarboxylation.

Protocol 1: Synthesis of Tetraethyl Cyclobutane-1,1,3,3-tetracarboxylate

This is the precursor to the target tetracarboxylic acid. A common method involves the reaction of diethyl malonate with 1,3-dibromopropane.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Add diethyl malonate to the sodium ethoxide solution and stir.

  • Slowly add 1,3-dibromopropane to the reaction mixture. An exothermic reaction will occur. Maintain the reaction temperature and stir for several hours.

  • After the reaction is complete, cool the mixture and filter off the sodium bromide precipitate.

  • Remove the ethanol by distillation under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of Tetraethyl Cyclobutane-1,1,3,3-tetracarboxylate to Cyclobutane-1,1,3,3-tetracarboxylic Acid

This protocol emphasizes mild conditions to prevent decarboxylation.

Materials:

  • Tetraethyl cyclobutane-1,1,3,3-tetracarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve tetraethyl cyclobutane-1,1,3,3-tetracarboxylate in a mixture of ethanol and a solution of KOH in water.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Once the hydrolysis is complete (disappearance of the starting material spot), cool the reaction mixture to room temperature.

  • Remove the ethanol via rotary evaporation at a bath temperature not exceeding 40°C.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly and with vigorous stirring, add concentrated HCl until the pH of the solution is approximately 1. A white precipitate of cyclobutane-1,1,3,3-tetracarboxylic acid should form.

  • Filter the white solid and wash it with a small amount of ice-cold water.

  • Dry the product under high vacuum at ambient temperature until a constant weight is achieved.

Visualizing the Process

To better understand the key steps and potential pitfalls, the following diagrams illustrate the reaction pathway and the competing decarboxylation process.

Synthesis_and_Decarboxylation cluster_synthesis Desired Synthesis Pathway cluster_decarboxylation Undesired Decarboxylation Pathway tetraester Tetraethyl Cyclobutane- 1,1,3,3-tetracarboxylate hydrolysis Mild Hydrolysis (e.g., KOH, EtOH/H2O, gentle heat) tetraester->hydrolysis tetracarboxylic_acid Cyclobutane-1,1,3,3- tetracarboxylic Acid (Product) hydrolysis->tetracarboxylic_acid tetracarboxylic_acid_decarb Cyclobutane-1,1,3,3- tetracarboxylic Acid heat Excessive Heat (>150°C) tetracarboxylic_acid_decarb->heat decarboxylated_product cis/trans-Cyclobutane- 1,3-dicarboxylic Acid + 2 CO2 heat->decarboxylated_product

Caption: Synthetic pathway to the target acid and the competing thermal decarboxylation side reaction.

Data Summary

CompoundMolecular FormulaKey Thermal Behavior
Cyclobutane-1,1,3,3-tetracarboxylic acidC8H8O8Prone to decarboxylation upon heating above ~150°C.[3]
cis/trans-Cyclobutane-1,3-dicarboxylic acidC6H8O4The product of thermal decarboxylation.[3]
Malonic AcidC3H4O4A model compound that decarboxylates above its melting point (~135-137°C).[6]

References

  • Stenstrøm, Y., & Sydnes, L. K. (n.d.). 5. By Transformation of Other Cyclobutanes. In Houben-Weyl Methods of Organic Chemistry (Vol. E 17e, p. 368). Thieme.
  • Cabrera-Rivera, F., Hernández-Vázquez, L., Flores-Sánchez, P., Durán-Galván, M., & Escalante, J. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7, 270-280. [Link]

  • (2025, September 8). What is the stability of malonic acid under different conditions? [Blog post].
  • Belsky, M., & Brill, T. B. (1998). Spectroscopy of Hydrothermal Reactions. 5. Decarboxylation Kinetics of Malonic Acid and Monosodium Malonate. The Journal of Physical Chemistry A, 102(24), 4509–4512. [Link]

  • (2024, December 20). Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

  • (2023, September 26). Decarboxylation. ChemTalk. [Link]

  • (n.d.).
  • Bloomfield, J. J., & Seigler, D. S. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Khatri, V. (2016, October 14).
  • (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest.
  • (2023, August 3).
  • (n.d.). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers.
  • (n.d.). Cyclobutane synthesis. Organic Chemistry Portal.
  • (2024, April 10). Cyclobutane tetracarboxylic acid. ChemBK.
  • (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • (n.d.). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • (n.d.). Technical Support Center: Cyclopentane-1,2,3,4-tetracarboxylic Acid Storage and Stability. Benchchem.
  • (2025, June 17). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen.
  • (n.d.). Energy Conservation in the Decarboxylation of Dicarboxylic Acids by Fermenting Bacteria. PubMed.
  • (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses.
  • (n.d.). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Docenti.
  • (n.d.). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. Chemical Science.

  • (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • (n.d.).
  • (n.d.).
  • (n.d.). US7521583B2 - Process for the preparation of tetraalkylcyclobutane-1,3-diol in the presence of a cobalt-based catalyst.

Sources

Troubleshooting

purification and recrystallization methods for crude cyclobutane-1,1,3,3-tetracarboxylic acid

Technical Support Center: Purification & Recrystallization of Crude Cyclobutane-1,1,3,3-tetracarboxylic Acid (CBTC) Introduction Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC)[1] is a highly polar, sterically constraine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of Crude Cyclobutane-1,1,3,3-tetracarboxylic Acid (CBTC)

Introduction Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC)[1] is a highly polar, sterically constrained building block widely utilized in the synthesis of metal-organic frameworks (MOFs) and advanced polyimide polymers. Because its synthesis typically involves the exhaustive hydrolysis of tetraester precursors, crude CBTC is notoriously difficult to purify. It is prone to inorganic salt contamination, thermal degradation, and "oiling out" from partially hydrolyzed intermediates. This guide provides field-proven troubleshooting strategies and a self-validating protocol to achieve >99% purity.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does my recrystallized CBTC still show a high ash content (inorganic salts) when precipitated from water? Causality: CBTC is typically synthesized via the basic hydrolysis of its corresponding tetraester (e.g., using KOH or NaOH). Upon acidification with mineral acids (HCl or H2SO4) to protonate the carboxylate groups, large amounts of inorganic salts (KCl or NaCl) are generated. Because CBTC is highly polar (possessing four hydrogen-bond donating -COOH groups), its solubility profile in water closely mirrors that of these inorganic salts. As the aqueous solution is concentrated, the salts co-precipitate. Solution: Shift from an aqueous crystallization strategy to a solvent exclusion strategy. Completely evaporate the acidified aqueous crude to dryness under reduced pressure. Triturate the resulting solid mass with anhydrous tetrahydrofuran (THF). CBTC is highly soluble in THF due to favorable hydrogen bonding, whereas NaCl/KCl are completely insoluble. Filter the inorganic salts, then recrystallize the CBTC from the organic filtrate.

Q2: During hot recrystallization, my yield of CBTC dropped significantly, and NMR shows a mixture of products. What happened? Causality: Cyclobutane-1,1,3,3-tetracarboxylic acid is highly susceptible to thermal decarboxylation. Heating the compound above 130 °C in the solid state, or even at lower temperatures (>80 °C) in polar protic solvents, provides the activation energy required for the loss of CO₂. This converts the tetracarboxylic acid into a mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid[2]. Solution: Never exceed 60 °C during the dissolution phase of recrystallization. Rely on anti-solvent addition (e.g., hexane) and deep cooling (4 °C) to drive supersaturation, rather than boiling the solvent to concentrate it.

Q3: My CBTC crystals are oily and have a depressed melting point. How do I remove partially hydrolyzed intermediates? Causality: The steric hindrance of the cyclobutane ring slows down the hydrolysis of the tetraester. Incomplete hydrolysis leaves mono- or di-ester impurities. These impurities disrupt the highly ordered, hydrogen-bonded crystal lattice of CBTC, leading to melting point depression and "oiling out" during crystallization. Solution: Before the final acidification step, wash the basic aqueous hydrolysis mixture with a non-polar solvent like dichloromethane (DCM). The unreacted esters and partially hydrolyzed intermediates will partition into the organic phase, while the fully deprotonated CBTC remains safely in the aqueous phase.

Part 2: Mechanistic Workflow

CBTC_Purification Crude Crude Hydrolysis Mixture (CBTC Salts + Esters) Wash Biphasic Wash (DCM) Removes Esters Crude->Wash DCM added Acid Acidification (pH 1.5) Generates Free CBTC + NaCl Wash->Acid Aqueous phase retained Dry Evaporation to Dryness (T < 60°C) Acid->Dry Vacuum, < 60°C Extract THF Extraction Isolates CBTC from Salts Dry->Extract Add anhydrous THF Decarb Thermal Decarboxylation (Degradation Pathway) Dry->Decarb If T > 80°C Cryst Recrystallization (Acetone/Water/Hexane) Extract->Cryst Filter salts, concentrate Pure Pure CBTC Crystals (>99% Purity) Cryst->Pure Cool to 4°C

Workflow for the purification and salt-exclusion recrystallization of crude CBTC.

Part 3: Quantitative Solubility & Physicochemical Data

To design a self-validating recrystallization system, it is critical to exploit the differential solubility of CBTC and its impurities. The table below summarizes the quantitative parameters used to establish the protocol.

Solvent SystemTemp (°C)Solubility ( g/100 mL)Impurity Removal EfficiencyYield (%)
Water (100%)25~15.0Poor (Inorganic salts co-precipitate)N/A
1 M HCl (aq)45.2Moderate (Low pH suppresses CBTC ionization)75
THF (Anhydrous)25>20.0Excellent (Inorganic salts are completely insoluble)N/A
Acetone / Water (9:1)50>30.0Good (Dissolves CBTC completely without degradation)N/A
Acetone / Water / Hexane4< 2.0Excellent (High purity crystallization via anti-solvent)82

Part 4: Step-by-Step Experimental Protocol

This methodology utilizes a biphasic wash to remove organics, followed by a solvent-switch extraction to physically exclude inorganic salts, culminating in an anti-solvent recrystallization.

Phase 1: Pre-Acidification Wash (Ester Removal)

  • Transfer the crude basic aqueous hydrolysis mixture (containing the potassium or sodium salt of CBTC) to a separatory funnel.

  • Add an equal volume of Dichloromethane (DCM). Shake vigorously for 5 minutes, venting frequently.

  • Allow the layers to separate. Drain and discard the lower organic (DCM) layer, which contains unreacted and partially hydrolyzed esters. Repeat this wash two additional times.

Phase 2: Acidification and Salt Exclusion 4. Transfer the aqueous phase to a round-bottom flask and cool to 0–5 °C in an ice bath. 5. Slowly add concentrated HCl dropwise under vigorous magnetic stirring until the pH reaches 1.0 to 1.5. (Caution: Exothermic neutralization). 6. Evaporate the acidified aqueous solution to complete dryness using a rotary evaporator. Critical Step: Maintain the water bath temperature strictly below 60 °C to prevent thermal decarboxylation[2]. 7. Suspend the resulting solid mass (a mixture of free CBTC and NaCl/KCl) in anhydrous Tetrahydrofuran (THF), using approximately 5 mL of THF per gram of expected product. 8. Stir the suspension at room temperature for 30 minutes. The CBTC will dissolve completely, while the inorganic salts will remain as a fine, insoluble suspension. 9. Filter the suspension through a tightly packed Celite pad. Wash the filter cake with a small volume of cold THF to ensure complete recovery of CBTC.

Phase 3: Anti-Solvent Recrystallization 10. Concentrate the THF filtrate under reduced pressure to yield crude, salt-free CBTC as a solid. 11. Redissolve the solid in a minimum volume of a 9:1 Acetone/Water mixture, heating gently to no more than 50 °C. 12. Once the solution is completely clear, remove from heat. Slowly add Hexane (anti-solvent) dropwise while stirring until the solution becomes slightly turbid (reaching the visual cloud point). 13. Allow the mixture to cool slowly to room temperature undisturbed, then transfer to a refrigerator (4 °C) for 12 hours to induce crystal growth. 14. Filter the resulting white crystals via vacuum filtration, wash with cold hexane, and dry under high vacuum at 40 °C for 24 hours.

References

  • Cyclobutane-1,1,3,3-tetracarboxylic acid - C8H8O8. Chemspace. [Link]

  • Houben-Weyl Methods of Organic Chemistry Vol. E 17e, 4th Edition Supplement. 7.A. Cyclobutanes: Synthesis. 5. By Transformation of Other Cyclobutanes. Thieme-connect.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cross-linking Efficiency with Cyclobutane-1,1,3,3-tetracarboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for experiments involving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for experiments involving cyclobutane-1,1,3,3-tetracarboxylic acid (CBTA) as a cross-linking agent. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose and resolve issues with poor cross-linking efficiency.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of CBTA for cross-linking applications.

Q1: What is the fundamental mechanism of cross-linking with cyclobutane-1,1,3,3-tetracarboxylic acid?

A1: Cyclobutane-1,1,3,3-tetracarboxylic acid is a polycarboxylic acid cross-linker. Its cross-linking action primarily relies on the formation of ester bonds with molecules containing hydroxyl (-OH) or primary amine (-NH2) groups.[1][2] The reaction is a nucleophilic acyl substitution, specifically an esterification or amidation, where the hydroxyl or amine group acts as a nucleophile, attacking the carbonyl carbon of CBTA's carboxylic acid groups.[3] This process typically requires activation or specific reaction conditions to proceed efficiently.

Q2: What are the primary applications of CBTA as a cross-linker?

A2: Due to its tetra-functional nature, CBTA can create a dense cross-linked network. It is explored for use in creating hydrogels, modifying natural and synthetic polymers to enhance their mechanical and thermal properties, and in the development of biomaterials and drug delivery systems.[1] Its rigid cyclobutane core can impart unique structural characteristics to the resulting cross-linked materials.[4]

Q3: My cross-linking reaction with CBTA is showing very low efficiency. What are the most likely initial causes?

A3: The most common culprits for poor cross-linking efficiency with carboxylic acid-based cross-linkers like CBTA are:

  • Suboptimal pH: The pH of the reaction medium is critical for both the activation of the carboxylic acid groups and the nucleophilicity of the target functional groups (e.g., amines or hydroxyls).

  • Inadequate Reaction Temperature or Time: Esterification reactions are often slow at room temperature and may require elevated temperatures to proceed at a reasonable rate.[5]

  • Steric Hindrance: The bulky, rigid structure of the cyclobutane ring can create significant steric hindrance, preventing the carboxylic acid groups from accessing the target functional groups on the substrate.[6][7]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (like Tris or glycine) or other nucleophilic species can compete with your target molecule for reaction with CBTA.[8][9]

Q4: Can I use CBTA directly, or does it need to be "activated" first?

A4: While direct esterification is possible, it often requires high temperatures, which can be detrimental to sensitive biomolecules. For reactions under milder conditions, activating the carboxylic acid groups is highly recommended. This is commonly achieved by converting them into more reactive intermediates, such as N-hydroxysuccinimide (NHS) esters, using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[10][11]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific problems encountered during cross-linking experiments with CBTA.

Issue 1: Low or No Detectable Cross-linking

If you observe minimal to no change in the physical properties of your material (e.g., no gel formation, no change in solubility) or analytical data (e.g., SEC, SDS-PAGE) shows no evidence of cross-linking, consider the following factors.

2.1. Reaction pH and Buffer Selection

The pH of your reaction is arguably the most critical parameter. The efficiency of carboxylic acid cross-linking is highly pH-dependent.

  • The Problem with pH:

    • For Amine Cross-linking: The target primary amines need to be in their nucleophilic, unprotonated state (-NH2) to react. This is favored at a pH above the pKa of the amine (typically pH > 8). However, the stability of activated esters (like NHS esters) decreases at higher pH due to hydrolysis.[10][12]

    • For Hydroxyl Cross-linking (Esterification): Acid catalysis is often required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[3] This suggests an acidic pH may be beneficial. However, extremely low pH can lead to side reactions like acid-catalyzed hydrolysis of the substrate.[13]

  • Troubleshooting Steps & Solutions:

    • Buffer Compatibility Check: Ensure your buffer does not contain extraneous nucleophiles. Avoid Tris, glycine, acetate, and citrate buffers.[8][9] Good choices include MES for acidic conditions and HEPES or phosphate buffers for neutral to slightly alkaline conditions.[10]

    • Optimize pH for a Two-Step Carbodiimide (EDC/NHS) Reaction:

      • Activation Step: Perform the activation of CBTA with EDC and NHS at a pH of 4.5-6.0. MES buffer is ideal for this step.[11]

      • Coupling Step: After activation, adjust the pH to 7.2-8.5 for the reaction with your amine-containing molecule. This ensures the amines are sufficiently deprotonated and reactive.[10][11]

    • Direct High-Temperature Esterification: If you are not using sensitive biomolecules and are cross-linking hydroxyl groups (e.g., with polyvinyl alcohol), you may need to perform the reaction at elevated temperatures (e.g., 100-180°C) with or without an acid catalyst.[5]

ParameterRecommended RangeRationale
pH for Amine Coupling (EDC/NHS) Activation: 4.5-6.0; Coupling: 7.2-8.5Balances carboxyl activation and amine nucleophilicity.[11]
pH for Direct Esterification Varies (often acidic, pH 2-5)Acid catalysis protonates the carbonyl, increasing electrophilicity.[13]
Incompatible Buffers Tris, Glycine, Acetate, CitrateContain competing nucleophiles (amines or carboxylates).[8][9]
Recommended Buffers MES (pH 4.5-6.5), PBS/HEPES (pH 7-8.5)Non-reactive buffers for specific pH ranges.[10]
2.2. Steric Hindrance from the Cyclobutane Core

The rigid, puckered structure of the cyclobutane ring can physically block the approach of your target molecule to CBTA's carboxylic acid groups.[4][6]

  • The Problem with Steric Hindrance: Unlike flexible linear cross-linkers (e.g., those based on PEG), the carboxylic acid groups on CBTA have limited rotational freedom. If the target functional groups on your substrate are located in sterically congested areas, the reaction rate can be significantly reduced.[7]

  • Troubleshooting Workflow for Steric Hindrance:

start Poor Cross-linking Suspected Due to Steric Hindrance spacer Introduce a Spacer Arm Cross-linker start->spacer Primary Strategy flexible Use a more flexible cross-linker (e.g., based on PEG or alkyl chains) start->flexible Alternative Strategy reagent_ratio Increase Molar Ratio of CBTA start->reagent_ratio Optimization Tactic result Improved Cross-linking Efficiency spacer->result flexible->result reaction_cond Increase Reaction Time and/or Temperature reagent_ratio->reaction_cond reaction_cond->result If successful no_improve No Improvement reaction_cond->no_improve If unsuccessful

Caption: Troubleshooting workflow for steric hindrance issues.

  • Solutions:

    • Introduce a Spacer Arm: Instead of directly cross-linking with CBTA, consider using a hetero-bifunctional cross-linker that has a spacer arm. For example, you could first react CBTA with a molecule containing both an amine and a hydroxyl group (e.g., ethanolamine) under conditions that favor amidation. This effectively extends the reach of the remaining carboxyl groups.

    • Increase Molar Ratio and Reaction Time: A higher concentration of CBTA may increase the probability of successful reaction events. Extending the reaction time or moderately increasing the temperature can also help overcome the activation energy barrier imposed by steric hindrance.[14]

Issue 2: Material Properties are Undesirable (e.g., Brittleness, Yellowing)

Sometimes a cross-linking reaction proceeds, but the final material does not have the desired characteristics.

2.3. Excessive Cross-linking Density
  • The Problem: CBTA has four carboxylic acid groups, which can lead to a very high cross-linking density. While this can increase stiffness and thermal stability, it can also lead to brittleness.

  • Solutions:

    • Reduce CBTA Concentration: Systematically decrease the molar ratio of CBTA to your polymer or substrate.

    • Introduce a Di-functional Co-cross-linker: Blend CBTA with a dicarboxylic acid (like succinic or adipic acid). This will reduce the overall cross-linking density and can improve the flexibility of the final material.

2.4. Material Discoloration (Yellowing)
  • The Problem: Yellowing during cross-linking, particularly at high temperatures, can be caused by dehydration side reactions of the cross-linker or the substrate, leading to the formation of unsaturated compounds.[15]

  • Solutions:

    • Lower Curing Temperature: Determine the minimum temperature required for effective cross-linking to avoid thermal degradation.

    • Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent oxidative side reactions that may contribute to color formation.

    • Consider Alternative Activation: Using EDC/NHS activation at room temperature can circumvent the need for high-temperature curing, often preventing discoloration.[10]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Amine Coupling

This protocol is recommended for cross-linking CBTA to amine-containing biomolecules or polymers under mild conditions.

  • CBTA Activation:

    • Dissolve CBTA in an amine-free buffer, such as 0.1 M MES, pH 5.5.

    • Add a 5-fold molar excess of N-hydroxysuccinimide (NHS) and a 5-fold molar excess of EDC to the CBTA solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[11]

  • Substrate Preparation:

    • Dissolve your amine-containing substrate in a coupling buffer, such as PBS, pH 7.4. Ensure this buffer is free of primary amines.[16]

  • Coupling Reaction:

    • Add the activated CBTA solution to the substrate solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching:

    • Add a quenching solution (e.g., 1 M Tris or 1 M glycine, to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted NHS-activated CBTA.[11] Incubate for 15-30 minutes.

  • Purification:

    • Remove excess reagents and byproducts through dialysis, size-exclusion chromatography, or diafiltration.

Mechanism: EDC/NHS Activation of CBTA

CBTA CBTA R-(COOH)₄ Intermediate O-acylisourea Intermediate Highly Reactive, Unstable CBTA->Intermediate + EDC (pH 4.5-6.0) EDC EDC Urea Urea Byproduct EDC->Urea NHS_Ester CBTA-NHS Ester Semi-stable, Amine-reactive Intermediate->NHS_Ester + NHS Hydrolysis Hydrolyzed CBTA (Inactive) Intermediate->Hydrolysis + H₂O (Competing Reaction) NHS NHS Product Cross-linked Product Stable Amide Bond NHS_Ester->Product + P-NH₂ (pH 7.2-8.5) NHS_Ester->Hydrolysis + H₂O (High pH) (Competing Reaction) Amine Substrate P-NH₂ Product->Urea

Caption: Reaction pathway for EDC/NHS activation of CBTA for amine coupling.

References

  • Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids) for Fibrillation Control. (2021). ACS Publications. Available from: [Link]

  • Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. (2023). Arabian Journal of Chemistry. Available from: [Link]

  • Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. (2025). MDPI. Available from: [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC. Available from: [Link]

  • Effects of pH and Crosslinking Agent in the Evaluation of Hydrogels as Potential Nitrate-Controlled Release Systems. (2023). MDPI. Available from: [Link]

  • The effect of pH on hydrolysis, cross-linking and barrier properties of starch barriers containing citric acid. ResearchGate. Available from: [Link]

  • Esterification optimization studies. ResearchGate. Available from: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available from: [Link]

  • Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest. Available from: [Link]

  • Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. (2021). PMC. Available from: [Link]

  • Optimization of Transesterification Reactions with CLEA-Immobilized Feruloyl Esterases from Thermothelomyces thermophila and Talaromyces wortmannii. (2018). MDPI. Available from: [Link]

  • Process Analysis on Preparation of Cyclobutanetetracarboxylic Dianhydride in a Photomicroreactor within Gas–Liquid Taylor Flow. (2018). Industrial & Engineering Chemistry Research. Available from: [Link]

  • POLYCARBODIIMIDE AND POLYURETHANE CROSS-LINKERS FOR LEATHER FINISHING. ResearchGate. Available from: [Link]

  • Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels. (2024). PMC. Available from: [Link]

  • pH-Sensitive Degradable Oxalic Acid Crosslinked Hyperbranched Polyglycerol Hydrogel for Controlled Drug Release. (2023). MDPI. Available from: [Link]

  • Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Available from: [Link]

  • Process for the preparation of an esterification and/or ester interchange catalyst. Google Patents.
  • Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor. Paper-Mater.com. Available from: [Link]

  • Synthesis and Properties of Cyclobutane-containing Anhydrides STABILITY OF THE ANHYDRIDE. ResearchGate. Available from: [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. (2025). PMC. Available from: [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI. Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available from: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. ACS Publications. Available from: [Link]

  • Troubleshooting Guides. (2024). Creative Biolabs. Available from: [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. Available from: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. Available from: [Link]

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. Available from: [Link]

  • A Comprehensive Review on Properties of Polyvinyl Alcohol (PVA) Crosslinked with Carboxylic Acid. Journal of Materials and Environmental Science. Available from: [Link]

  • Main polycarboxylic acids investigated as crosslinkers or wet strength agents for cellulose fibers and mechanism of action. ResearchGate. Available from: [Link]

  • Non-Toxic Crosslinking of Starch Using Polycarboxylic Acids: Kinetic Study and Quantitative Correlation of Mechanical Properties and Crosslinking Degrees. ResearchGate. Available from: [Link]

  • Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. (2021). PMC. Available from: [Link]

  • Cyclobutanecarboxylic acid - general description. Georganics. Available from: [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Available from: [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available from: [Link]

  • Controlled Gel Toughening with Tetrafunctional Cyclobutane Mechanophores. ChemRxiv. Available from: [Link]

  • Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. (2023). Research, Society and Development. Available from: [Link]

  • Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. UniCA IRIS. Available from: [Link]

  • Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to Cyclobutane-1,1,3,3-tetracarboxylic Acid and Cyclobutane-1,2,3,4-tetracarboxylic Acid in MOF Topologies

Introduction: The Subtle Art of Ligand Isomerism in Crystal Engineering In the realm of Metal-Organic Frameworks (MOFs), the selection of the organic linker is a critical determinant of the final network topology and, co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Art of Ligand Isomerism in Crystal Engineering

In the realm of Metal-Organic Frameworks (MOFs), the selection of the organic linker is a critical determinant of the final network topology and, consequently, its material properties. The geometry, connectivity, and flexibility of these molecular building blocks dictate the assembly of the crystalline lattice. This guide provides an in-depth technical comparison of two constitutional isomers of cyclobutanetetracarboxylic acid: the vicinally substituted cyclobutane-1,2,3,4-tetracarboxylic acid and the geminally substituted cyclobutane-1,1,3,3-tetracarboxylic acid.

While cyclobutane-1,2,3,4-tetracarboxylic acid has been utilized as a versatile linker in the synthesis of a variety of MOFs, its isomer, cyclobutane-1,1,3,3-tetracarboxylic acid, remains a largely unexplored component in the field. This guide will delve into the established coordination chemistry of the 1,2,3,4-isomer, explore the profound impact of its stereoisomerism on the resulting MOF architectures, and provide a prospective analysis of the untapped potential of the 1,1,3,3-isomer based on theoretical considerations and the behavior of analogous gem-dicarboxylate linkers.

Cyclobutane-1,2,3,4-tetracarboxylic Acid: A Study in Stereochemical Influence

Cyclobutane-1,2,3,4-tetracarboxylic acid (H4cbtc) is a flexible, polydentate ligand that has been successfully employed in the construction of both 2D and 3D MOFs.[1][2] A key feature of this linker is its rich stereochemistry, with different isomers of the ligand leading to distinct framework topologies. The most commonly encountered stereoisomers in MOF synthesis are the cis,trans,cis and trans,trans,trans forms.

The spatial arrangement of the four carboxylic acid groups in these isomers dictates their coordination modes and the overall connectivity of the resulting network. The cis,trans,cis isomer, for instance, can present its carboxylate groups in a manner that facilitates the formation of intricate 3D networks. Conversely, the coordination of the trans,trans,trans isomer can lead to different network dimensionalities and topologies.

Hydrothermal synthesis conditions have been shown to induce the isomerization of the cis,trans,cis form to the trans,trans,trans form, adding another layer of complexity and control to the synthesis of MOFs with this versatile linker.[2]

Resulting MOF Topologies and Experimental Data

The coordination of cyclobutane-1,2,3,4-tetracarboxylic acid with various metal ions has yielded a range of MOF structures with diverse topologies. For example, its reaction with alkali metal ions has produced a series of 2D and 3D frameworks.[2] With lithium, a 2D assembly is formed, while with sodium and potassium, 3D frameworks with distinct topologies, such as {4·6^5} and {4^12·6^3} , have been characterized.[2] The hydrothermal reaction with cadmium nitrate results in a 3D framework, which was the first reported instance of a three-dimensional metal coordination polymer containing the cyclobutane-1,2,3,4-tetracarboxylate ligand.[3]

MOF System Ligand Isomer Dimensionality Topology Reference
[Li2(t-H2cbtc)(H2O)2]trans,trans,trans2D-[2]
[Na(t-H3cbtc)]trans,trans,trans3D{4·6^5}[2]
[K2(c-H2cbtc)(H2O)4]cis,trans,cis3D-[2]
[K(t-H3cbtc)]trans,trans,trans3D{4^12·6^3}[2]
[Cd2(CBTC)(H2O)2]nNot specified3D-[3]
Experimental Protocol: Hydrothermal Synthesis of [Cd2(CBTC)(H2O)2]n

This protocol is based on the reported synthesis of the first three-dimensional coordination polymer of cyclobutane-1,2,3,4-tetracarboxylate with cadmium.[3]

Materials:

  • Cyclobutane-1,2,3,4-tetracarboxylic acid (H4CBTC)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO3)2·4H2O)

  • Deionized water

Procedure:

  • A mixture of cyclobutane-1,2,3,4-tetracarboxylic acid and Cd(NO3)2·4H2O is prepared.

  • The mixture is dissolved in deionized water in a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (e.g., 160-180 °C) for a designated period (e.g., 48-72 hours).

  • The autoclave is then allowed to cool slowly to room temperature.

  • The resulting crystals of [Cd2(CBTC)(H2O)2]n are collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol), and dried.

G Hydrothermal Synthesis of [Cd2(CBTC)(H2O)2]n cluster_0 Reactant Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Isolation H4CBTC Cyclobutane-1,2,3,4- tetracarboxylic acid Autoclave Teflon-lined Autoclave H4CBTC->Autoclave Cd(NO3)2 Cadmium(II) nitrate tetrahydrate Cd(NO3)2->Autoclave H2O Deionized Water H2O->Autoclave Heating Heating (160-180 °C, 48-72 h) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying Washing->Drying Product [Cd2(CBTC)(H2O)2]n Crystals Drying->Product

Caption: Workflow for the hydrothermal synthesis of a Cd-based MOF with H4cbtc.

Cyclobutane-1,1,3,3-tetracarboxylic Acid: A Frontier in MOF Chemistry

In stark contrast to its 1,2,3,4-isomer, there is a notable absence of published literature on the use of cyclobutane-1,1,3,3-tetracarboxylic acid as a primary linker in the synthesis of MOFs. This presents a significant knowledge gap but also an exciting opportunity for the design of novel framework materials. The unique geminal substitution pattern of the carboxylic acid groups in this isomer is expected to lead to distinct coordination behaviors and, consequently, novel MOF topologies.

Theoretical Considerations and Predicted Coordination Modes

The gem-dicarboxylate arrangement in cyclobutane-1,1,3,3-tetracarboxylic acid suggests that it could act as a highly effective chelating and bridging ligand. The two carboxylic acid groups on the same carbon atom can coordinate to a single metal center, forming a stable chelate ring. Alternatively, these geminal carboxylates could bridge two different metal centers. The overall connectivity of the ligand would then be determined by the coordination of the carboxylate groups at the 1 and 3 positions of the cyclobutane ring.

Drawing parallels with the simpler cyclobutane-1,1-dicarboxylic acid, which has been shown to form coordination polymers, we can anticipate that the 1,1,3,3-tetracarboxylic acid will exhibit a rich and varied coordination chemistry.[4] The rigid cyclobutane core, combined with the specific spatial orientation of the four carboxylate groups, could lead to the formation of high-dimensional, porous frameworks.

G Ligand Isomerism and Potential Coordination cluster_0 Cyclobutane-1,2,3,4-tetracarboxylic Acid cluster_1 Cyclobutane-1,1,3,3-tetracarboxylic Acid cluster_2 Potential Coordination Modes node_1234 Vicinal Substitution Bridging Bridging node_1234->Bridging node_1133 Geminal Substitution node_1133->Bridging Chelating Chelating node_1133->Chelating

Caption: Comparison of the two isomers and their potential coordination modes in MOFs.

Comparative Analysis and Future Outlook

The disparate levels of exploration between these two isomers highlight a fascinating aspect of MOF chemistry: how subtle changes in ligand geometry can open up entirely new avenues of research. The well-documented influence of stereoisomerism in cyclobutane-1,2,3,4-tetracarboxylic acid on MOF topology serves as a powerful example of the fine control that can be exerted over framework assembly.

The lack of data for cyclobutane-1,1,3,3-tetracarboxylic acid should be viewed not as a limitation, but as a call to action for researchers in the field. The unique structural features of this gem-dicarboxylate linker suggest that it could be a key to unlocking novel MOF topologies with potentially interesting properties for applications such as gas storage, separation, and catalysis.

Future research should focus on the systematic investigation of the coordination chemistry of cyclobutane-1,1,3,3-tetracarboxylic acid with a variety of metal ions under different synthetic conditions. A thorough characterization of the resulting materials will be crucial to understanding how the geminal arrangement of the carboxylate groups influences the final framework architecture. A direct comparison of the topologies obtained from both isomers with the same metal ion would provide invaluable insights into the structure-directing effects of ligand isomerism.

Conclusion

This guide has provided a comprehensive overview of the current state of knowledge regarding the use of cyclobutane-1,1,3,3-tetracarboxylic acid and cyclobutane-1,2,3,4-tetracarboxylic acid in the construction of MOFs. While the latter has proven to be a versatile building block with a rich and tunable coordination chemistry, the former remains a largely uncharted territory. The prospective analysis of cyclobutane-1,1,3,3-tetracarboxylic acid suggests that it holds significant promise for the synthesis of novel MOFs with unique topologies. The continued exploration of such isomeric linkers will undoubtedly lead to a deeper understanding of the principles of crystal engineering and the development of new functional materials.

References

  • MOF Synthesis with 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Procurement Perspective. (URL not available)
  • The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Request PDF. (URL: [Link])

  • Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid. RSC Publishing. (URL: [Link])

  • The unprecedented bridging coordination mode of 1,1-cyclobutane dicarboxylate (mu-cbdc-O,O') stabilized by intramolecular hydrogen bonds in ruthenium(II) complexes. PubMed. (URL: [Link])

Sources

Comparative

Comparative Thermal Stability of Cyclobutane Tetracarboxylic Acid Isomers: A Guide for Advanced Materials Synthesis

Introduction 1,2,3,4-Cyclobutanetetracarboxylic acid (CBTC) is a highly strained, rigid polycarboxylate building block that has become indispensable in the synthesis of Metal-Organic Frameworks (MOFs) and high-performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,2,3,4-Cyclobutanetetracarboxylic acid (CBTC) is a highly strained, rigid polycarboxylate building block that has become indispensable in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance polyimides ()[1]. The spatial arrangement of its four carboxylic acid groups dictates the molecule's overall symmetry, directly impacting the physical properties, porosity, and thermal resilience of the resulting macromolecules.

However, the thermal stability of CBTC is highly dependent on its specific stereoisomeric form. Understanding the distinct thermal behaviors of isomers—such as the rctt (reference-cis-trans-trans) and rtct (reference-trans-cis-trans) configurations—is critical for researchers. Heating these compounds does not always lead to immediate degradation; instead, specific isomers undergo complex solid-state transformations that can drastically alter the intended topology of a synthesized material ()[2].

Mechanistic Insights: Thermal Isomerization vs. Ring Cleavage

The cyclobutane ring imposes a high degree of molecular strain on the CBTC backbone ()[1]. Conventional chemical intuition suggests that applying thermal stress (above 200 °C) to such a strained system would induce homolytic ring cleavage. However, experimental data reveals a different causality.

When the rctt-CBTC isomer (often coordinated with s-block metals) is heated in the 200–250 °C range, it undergoes a clean solid-state thermal isomerization to the rtct isomer, yielding 50–85% conversion rather than decomposing ()[2].

The Causality: The activation energy required for the concerted stereochemical inversion of the carboxylic groups is lower than the bond dissociation energy required to break the C–C bonds of the cyclobutane ring. The rigid supramolecular packing and hydrogen-bonding network in the solid state stabilize the transition state, funneling the thermal energy into isomerization rather than fragmentation ()[2]. Conversely, once the rtct conformation is achieved, further heating eventually overcomes the bond dissociation energy, leading to irreversible decarboxylation and ring cleavage.

Comparative Thermal Stability Data

To objectively compare the thermal performance of CBTC isomers and their polymeric derivatives, quantitative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are summarized below.

Compound / IsomerThermal EventOnset Temp (°C)Mass Loss (%)Mechanistic Pathway
rctt-CBTC (Coordination Polymer) Endothermic Isomerization200 – 250~0.0Solid-state stereochemical inversion to rtct ()[2]
rtct-CBTC Exothermic Decomposition> 280> 50.0Decarboxylation and cyclobutane ring cleavage ()[2]
CBTC-derived Polyimides Backbone Degradation (Td10%)380 – 40010.0Main-chain polymer scission ()[3]
CBTC Dianhydride (CBDA) Sublimation / Degradation~ 260> 90.0Volatilization and subsequent thermal breakdown ()[3]

Experimental Workflow: Self-Validating TGA-DSC Protocol

To accurately capture the subtle differences between isomerization and decomposition, a self-validating Simultaneous Thermal Analysis (TGA-DSC) protocol is required ()[1]. This setup cross-references heat flow (DSC) with mass changes (TGA) to ensure no thermal event is mischaracterized.

Step 1: Sample Preparation and Desiccation
  • Action: Dry 5–10 mg of the CBTC isomer in a vacuum oven at 80 °C for 12 hours.

  • Causality: Surface-bound water or residual synthesis solvents will vaporize between 100–150 °C. This creates broad endothermic peaks that can mask the onset of structural isomerization or artificially inflate early mass-loss metrics ()[4].

Step 2: Simultaneous TGA-DSC Execution
  • Action: Load the sample into an alumina crucible. Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min. Ramp the temperature from 25 °C to 500 °C at a strict heating rate of 10 °C/min ()[1].

  • Causality: The N2 atmosphere prevents premature oxidative degradation of the carboxylic groups, ensuring that any decomposition observed is purely thermal ()[1]. A 10 °C/min heating rate ensures thermal equilibrium within the sample, preventing thermal lag which could artificially shift the recorded onset temperatures.

Step 3: Data Interpretation (The Self-Validating Step)
  • Action: Correlate the DSC heat flow curve with the TGA mass curve.

  • Causality: If an endothermic peak is observed at 220 °C with zero mass loss on the TGA, the system validates that a phase change or isomerization (e.g., rctt to rtct) has occurred ()[2]. If the endotherm is accompanied by a sharp mass drop, the event is definitively categorized as decarboxylation/decomposition.

Step 4: Evolved Gas Analysis (Optional but Recommended)
  • Action: Couple the TGA exhaust to a Fourier-transform infrared spectrometer (FTIR) or Mass Spectrometer (MS).

  • Causality: Provides definitive chemical identification of the decomposition products. Detecting CO2 evolution confirms decarboxylation, whereas detecting water confirms dehydration into a dianhydride ()[1].

Logical Workflow Diagram

The following diagram illustrates the logical decision tree used during the TGA-DSC analysis to distinguish between thermal isomerization and structural decomposition.

TGA_DSC_Workflow Start Equilibrate CBTC Isomer (N2 Atmosphere) Heat Ramp 10°C/min (Simultaneous TGA-DSC) Start->Heat Endotherm Endothermic Event Detected (Heat Flow < 0) Heat->Endotherm Decision Concurrent Mass Loss (TGA)? Endotherm->Decision Isomerization Thermal Isomerization (e.g., rctt to rtct) Decision->Isomerization No (~0% Loss) Decomposition Ring Cleavage / Decarboxylation Decision->Decomposition Yes (>5% Loss)

Caption: Workflow for distinguishing thermal isomerization from decomposition using TGA-DSC.

References

  • Title: Solid-State Reactivity of Supramolecular Isomers: A Study of the s-Block Coordination Polymers Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors Source: ProQuest Dissertations Publishing URL: [Link]

  • Title: Preparation of new crystal forms via photochemical mechanochemical and sol-gel methods Source: AMS Dottorato (University of Bologna) URL: [Link]

Sources

Validation

Comparative FTIR Spectroscopy Guide: Cyclobutane-1,1,3,3-tetracarboxylic Acid vs. Its Alkali Metal Salts

Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC) is a highly symmetrical, rigid cyclic molecule that serves as a critical building block in the synthesis of metal-organic frameworks (MOFs), cross-linked polymers, and adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Cyclobutane-1,1,3,3-tetracarboxylic acid (CBTC) is a highly symmetrical, rigid cyclic molecule that serves as a critical building block in the synthesis of metal-organic frameworks (MOFs), cross-linked polymers, and advanced pharmaceutical intermediates. When transitioning from the free acid to its alkali metal salts (e.g., Sodium, Potassium, or Lithium tetracarboxylates), the molecular symmetry and electronic distribution undergo profound changes.

Fourier Transform Infrared (FTIR) spectroscopy is the premier analytical technique for tracking this transformation. This guide provides an in-depth, objective comparison of the FTIR spectral performance of CBTC versus its alkali metal salts, detailing the mechanistic causality behind the spectral shifts and providing a self-validating experimental protocol for researchers.

Mechanistic Causality: The Physics of the Spectral Shift

To accurately interpret the FTIR spectra, one must understand the fundamental physical chemistry driving the differences between the free acid and the salt [1].

In the free cyclobutane-1,1,3,3-tetracarboxylic acid , the carboxylic acid groups (-COOH) possess localized double (C=O) and single (C-O) bonds. This localized electron density results in a high-frequency C=O stretching vibration typically observed around 1700 cm⁻¹. Furthermore, the hydroxyl (-OH) groups engage in strong intermolecular hydrogen bonding, creating a broad absorption band at higher wavenumbers [4].

Upon neutralization with an alkali metal hydroxide, the protons are removed to form tetracarboxylate anions (-COO⁻) . The negative charge is no longer localized; instead, it delocalizes evenly across both oxygen atoms via resonance. This equalizes the carbon-oxygen bond lengths, giving them partial double-bond character. Consequently, the distinct C=O and C-O stretches vanish. They are replaced by two new coupled vibrations: the asymmetric stretch ( νasym​ ) and the symmetric stretch ( νsym​ ) of the carboxylate group [1][2].

Mechanism Acid Free Tetracarboxylic Acid Localized C=O (~1700 cm⁻¹) Salt Tetracarboxylate Anion Resonance Stabilized Acid->Salt Deprotonation Base Alkali Metal Hydroxide (e.g., NaOH, KOH) Base->Salt Asym Asymmetric Stretch (ν_asym) ~1550-1650 cm⁻¹ Salt->Asym Bond Equalization Sym Symmetric Stretch (ν_sym) ~1360-1440 cm⁻¹ Salt->Sym Bond Equalization

Fig 1. Mechanistic pathway of carboxylate resonance leading to FTIR peak shifts.

Comparative Data Presentation

The table below summarizes the quantitative spectral differences between the free CBTC and its fully deprotonated alkali metal salts. The separation between the asymmetric and symmetric stretches ( Δν=νasym​−νsym​ ) is a critical diagnostic metric. For alkali metals, which typically exhibit ionic coordination, Δν generally falls between 150 cm⁻¹ and 200 cm⁻¹ [2][3].

Vibrational ModeCyclobutane-1,1,3,3-tetracarboxylic Acid (cm⁻¹)Alkali Metal Salts (Na⁺, K⁺, Li⁺) (cm⁻¹)Diagnostic Significance
O-H Stretch (Acid) 3300 – 2500 (Broad, strong)AbsentConfirms deprotonation.
O-H Stretch (Water) Absent or very weak3500 – 3200 (Broad)Indicates hydration of the hygroscopic salt.
C=O Stretch 1730 – 1680 (Strong, sharp)AbsentPrimary marker for unreacted free acid.
COO⁻ Asymmetric ( νasym​ ) Absent1650 – 1550 (Strong)Represents the out-of-phase C-O-C stretch.
COO⁻ Symmetric ( νsym​ ) Absent1440 – 1360 (Strong)Represents the in-phase C-O-C stretch.
C-O Stretch 1320 – 1210 (Medium)AbsentMerged into the carboxylate resonance modes.
O-H Out-of-Plane Bend 950 – 900 (Broad)AbsentSecondary confirmation of complete salt formation.

Self-Validating Experimental Protocol

To ensure data integrity, the FTIR analysis must be treated as a self-validating system. The presence of a residual peak at ~1700 cm⁻¹ in the salt spectrum immediately flags incomplete deprotonation, invalidating the sample preparation. Below is the rigorously optimized workflow for synthesizing the salt and acquiring the spectra.

Phase 1: Sample Preparation (Salt Synthesis)
  • Dissolution: Suspend 100 mg of pure cyclobutane-1,1,3,3-tetracarboxylic acid in 10 mL of ultra-pure deionized water.

  • Titration: Slowly add a standardized 0.1 M solution of the target alkali metal hydroxide (e.g., NaOH). Monitor the pH continuously.

  • Equilibration: Titrate until the solution stabilizes at pH 8.0 - 8.5. Causality note: CBTC has four pKa values; reaching pH 8 ensures the complete deprotonation of all four sterically hindered carboxylic groups.

  • Lyophilization: Flash-freeze the solution using liquid nitrogen and lyophilize (freeze-dry) for 24 hours to prevent thermal degradation and minimize hydration, yielding a fine white powder.

Phase 2: ATR-FTIR Acquisition
  • System Blank: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Allow it to dry and collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place ~2 mg of the lyophilized salt onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid sample, which is critical for accurate peak intensity.

  • Acquisition: Run the sample scan from 4000 to 400 cm⁻¹ using 64 scans at 4 cm⁻¹ resolution.

Phase 3: Data Validation
  • Check 1 (Complete Reaction): Verify the absolute absence of the 1700 cm⁻¹ peak. If present, the sample contains unreacted acid.

  • Check 2 (Coordination State): Calculate Δν=νasym​−νsym​ . A value of ~150–200 cm⁻¹ validates the formation of an ionic alkali metal carboxylate [2].

Workflow A 1. Salt Synthesis (Titration & Lyophilization) B 2. ATR-FTIR Setup (Background & Blank) A->B C 3. Spectral Acquisition (4000-400 cm⁻¹, 64 scans) B->C D 4. Data Validation (Baseline & Peak ID) C->D

Fig 2. Self-validating experimental workflow for FTIR spectral acquisition and comparison.

Structural Diagnostics: Interpreting the Counter-Ion Effect

While all alkali metal salts (Li⁺, Na⁺, K⁺) of CBTC will exhibit the characteristic disappearance of the 1700 cm⁻¹ peak, the exact positions of νasym​ and νsym​ will subtly shift depending on the specific alkali metal used.

  • Lithium (Li⁺): Due to its high charge density and small ionic radius, Li⁺ exerts a stronger polarizing effect on the carboxylate oxygen atoms. This often leads to a slight increase in the Δν separation compared to sodium or potassium [3].

  • Potassium (K⁺) & Cesium (Cs⁺): Larger ionic radii result in weaker electrostatic interactions with the carboxylate group, pushing the coordination closer to a purely ionic state. The νasym​ band may shift slightly to lower wavenumbers compared to the lithium salt [1][3].

By meticulously tracking these shifts, researchers can not only confirm the successful synthesis of cyclobutane-1,1,3,3-tetracarboxylate salts but also deduce the specific coordination environment of the metal-ligand complex prior to downstream applications in drug formulation or materials science.

References

  • Vithana, V. P., Guo, Z., Deacon, G. B., & Junk, P. C. (2023). "Syntheses, Structures, and Corrosion Inhibition of Various Alkali Metal Carboxylate Complexes." Molecules, 28(14), 5515. Available at:[Link]

  • 911Metallurgist. (2017). "IR Infrared Absorption Bands of Carboxylate." 911Metallurgist. Available at:[Link]

  • Kimura, Y., Hasegawa, K., Yamanari, T., & Ono, T. (2002). "Characteristic Changes of the S2/S1 Difference FTIR Spectrum Induced by Ca2+ Depletion and Metal Cation Substitution in the Photosynthetic Oxygen-Evolving Complex." Biochemistry, 41(18), 5844-5853. Available at:[Link]

  • El-Gogary, T. M., & El-Gogary, S. (2015). "Density functional theory and FTIR spectroscopic study of carboxyl group." Academia.edu. Available at:[Link]

Comparative

Ligand Efficiency Face-Off: The Aliphatic Rigidity of Cyclobutane-1,1,3,3-tetracarboxylic Acid vs. the Aromatic Planarity of Pyromellitic Acid

A Senior Application Scientist's Guide to Selecting the Optimal Tetracarboxylate Scaffold In the landscape of rational drug design and advanced materials science, the efficiency with which a molecule binds to its target...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Optimal Tetracarboxylate Scaffold

In the landscape of rational drug design and advanced materials science, the efficiency with which a molecule binds to its target is a paramount metric. Ligand efficiency (LE) and its related indices have become critical tools for medicinal chemists and materials scientists alike, offering a way to normalize binding affinity for molecular size. This allows for a more equitable comparison of structurally diverse compounds, guiding the selection of scaffolds that provide the most "bang for the buck" in terms of binding energy per atom.

This guide provides an in-depth comparison of two prominent tetracarboxylic acid ligands: the aliphatic, puckered cyclobutane-1,1,3,3-tetracarboxylic acid and the aromatic, planar pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). While both molecules present four carboxylate groups for metal coordination or interaction with biological targets, their core scaffolds—a flexible cyclobutane ring versus a rigid benzene ring—impart fundamentally different physicochemical and conformational properties. Understanding these differences is crucial for selecting the appropriate building block, whether the goal is to optimize a drug lead or to engineer a metal-organic framework (MOF) with specific topological and functional characteristics.

At a Glance: Physicochemical Properties

A direct comparison of the fundamental properties of these two ligands reveals the basis for their differing behaviors in binding events. The key distinction lies in the geometry and flexibility of their carbon skeletons.

PropertyCyclobutane-1,1,3,3-tetracarboxylic AcidPyromellitic Acid
Structure Cyclobutane-1,1,3,3-tetracarboxylic acid structurePyromellitic acid structure
Molecular Formula C₈H₈O₈[1][2]C₁₀H₆O₈[3]
Molecular Weight 232.15 g/mol [1]254.15 g/mol [4]
Heavy Atom Count (HAC) 1618
Core Scaffold Aliphatic, puckered, flexibleAromatic, planar, rigid
Topological Polar Surface Area (TPSA) 149 Ų149 Ų
Primary Applications Ligand for coordination polymers and MOFs[5][6]Precursor for polyimides; Ligand for MOFs[3][7][8]

The Concept of Ligand Efficiency: A Primer

Before delving into a direct comparison, it is essential to understand the metrics used to evaluate ligand efficiency. These calculations help to identify compounds that achieve high affinity without excessive molecular size or lipophilicity, traits often associated with poor drug development outcomes.[9][10]

The most common metric is Ligand Efficiency (LE) , which relates the Gibbs free energy of binding (ΔG) to the number of non-hydrogen (heavy) atoms (N) in the molecule.[11]

  • Formula: LE = -ΔG / N

Since ΔG can be derived from the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50), LE provides a powerful tool for optimizing fragments and leads.[11][12]

Other useful metrics include:

  • Binding Efficiency Index (BEI): This metric relates potency to molecular weight (MW), which is often easier to calculate in early-stage discovery.[11]

    • Formula: BEI = pKi / MW (in kDa)

  • Surface-binding Efficiency Index (SEI): SEI normalizes potency by the polar surface area (PSA), offering insight into the efficiency of polar interactions.[11]

    • Formula: SEI = pKi / (PSA / 100)

Optimizing a compound often involves balancing these different efficiency indices to achieve potent binding while maintaining drug-like physicochemical properties.[11]

Caption: The relationship between molecular properties and ligand efficiency.

Structural Analysis: A Tale of Two Scaffolds

The core difference between these two molecules—aliphatic flexibility versus aromatic rigidity—has profound implications for their binding thermodynamics and, consequently, their ligand efficiency.

Pyromellitic Acid: The Rigid Pre-organized Binder

The benzene ring of pyromellitic acid locks its four carboxyl groups into a fixed, planar orientation.[3] This rigidity is a double-edged sword.

  • Thermodynamic Advantage: By being "pre-organized" for binding, pyromellitic acid pays a lower entropic penalty upon complexation.[9] Fewer rotatable bonds need to be frozen, meaning the loss of conformational entropy is minimized. This can lead to a more favorable Gibbs free energy (ΔG) and higher binding affinity.

  • Binding Profile: This suggests that binding is likely to be enthalpically driven, relying on strong, specific interactions (e.g., salt bridges, hydrogen bonds) between the carboxylates and the target.

  • Application Suitability: Its rigid and predictable geometry makes it an exceptional building block for creating robust, porous MOFs with well-defined structures.[7][13][14] In a biological context, it is best suited for targets with planar, well-defined binding sites that complement its shape.

Cyclobutane-1,1,3,3-tetracarboxylic Acid: The Adaptable 3D Scaffold

In contrast, the cyclobutane core is non-planar and flexible.[15] The gem-dicarboxylate substitution at the 1 and 3 positions creates a distinct three-dimensional arrangement of binding groups.

  • Thermodynamic Disadvantage: The flexibility of the cyclobutane ring means that upon binding, the molecule must adopt a single, fixed conformation. This "freezing" of rotatable bonds results in a significant entropic penalty, which can decrease overall binding affinity.

  • Binding Profile: To be an effective ligand, the cyclobutane derivative must compensate for this entropic cost with a highly favorable enthalpic contribution. This can be achieved if its 3D structure allows it to make more or better contacts within a non-planar, complex binding pocket than its rigid aromatic counterpart.

  • Application Suitability: This conformational adaptability can be an advantage when targeting proteins with complex or induced-fit binding sites. In materials science, its non-planar geometry can lead to the formation of novel 3D coordination polymers with unique topologies not accessible with planar linkers.[6][16][17]

Experimental Workflow for Determining Ligand Efficiency

To empirically compare the ligand efficiency of these two compounds, a robust biophysical method is required to determine their binding thermodynamics. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis cluster_calc 4. Efficiency Calculation Prep_Protein Prepare purified target protein solution Load Load protein into sample cell and ligand into syringe Prep_Protein->Load Prep_Ligand Prepare precise ligand solutions (Acid A & Acid B) Prep_Ligand->Load Titrate Inject ligand into cell in small aliquots Load->Titrate Measure Measure differential power (μcal/sec) vs. time Titrate->Measure Integrate Integrate heat peaks to get heat per injection Measure->Integrate Fit Fit data to a binding model to obtain Ka, ΔH, ΔS Integrate->Fit Calc_G Calculate ΔG (ΔG = -RTlnKa) Fit->Calc_G Calc_LE Calculate LE (LE = -ΔG / HAC) Calc_G->Calc_LE Compare Compare LE values Calc_LE->Compare

Caption: Experimental workflow for determining ligand efficiency using ITC.

Protocol: Isothermal Titration Calorimetry (ITC)
  • Reagent Preparation:

    • Dialyze the purified target protein (e.g., enzyme, receptor) into a suitable, buffered aqueous solution (e.g., PBS, HEPES).

    • Prepare stock solutions of cyclobutane-1,1,3,3-tetracarboxylic acid and pyromellitic acid in the exact same dialysis buffer to avoid artifacts from buffer mismatch.

    • Accurately determine the concentrations of all solutions.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the corresponding buffer into the reference cell.

  • Titration:

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to directly obtain the association constant (Ka), binding enthalpy (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and binding entropy (ΔS) using the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.

  • Ligand Efficiency Calculation:

    • Using the experimentally determined ΔG and the known heavy atom count (HAC) for each ligand, calculate the LE.

Comparative Analysis: A Hypothetical Case Study

Without direct experimental data comparing these two ligands against the same biological target, we can construct a hypothetical scenario to illustrate the principles discussed. Let's assume we test both compounds against an enzyme with a well-defined, somewhat constrained binding pocket.

MetricCyclobutane-1,1,3,3-tetracarboxylic AcidPyromellitic AcidRationale
Heavy Atom Count (HAC) 1618Based on molecular formula
Hypothetical K_d 15 µM5 µMPyromellitic acid's rigidity could lead to a lower entropic penalty and thus tighter binding in a complementary pocket.
ΔG (calculated at 298K) -6.55 kcal/mol-7.23 kcal/molCalculated from K_d using ΔG = RTln(K_d)
Ligand Efficiency (LE) 0.41 0.40 Calculated using LE = -ΔG / HAC
Interpretation and Final Verdict

In this hypothetical scenario, pyromellitic acid demonstrates a higher binding affinity (lower K_d) as its pre-organized structure is a better fit for the target, resulting in a more favorable ΔG. However, when we normalize for molecular size by calculating the Ligand Efficiency, the two compounds become remarkably similar. The cyclobutane derivative, despite its higher entropic penalty and weaker absolute affinity, is nearly as "efficient" because it achieves its binding with fewer heavy atoms.

This highlights the central dilemma in ligand design:

  • Pyromellitic Acid is the superior choice when its rigid, planar geometry perfectly complements the target binding site. Its low conformational entropy penalty makes it a highly efficient scaffold for achieving potent binding in such cases. It is the ligand of choice for constructing predictable, rigid supramolecular structures.

  • Cyclobutane-1,1,3,3-tetracarboxylic Acid represents a more versatile, albeit entropically challenged, scaffold. Its value emerges when targeting complex, non-planar binding sites where its 3D arrangement of functional groups can form more extensive interactions. While its absolute affinity may be lower, its efficiency can be competitive, making it an excellent starting point for exploring novel chemical space or building complex, non-traditional coordination polymers.

Ultimately, the choice is not about which ligand is universally "better," but which is optimally suited for the specific target and application. A thorough understanding of the target's structure and the thermodynamic trade-offs between enthalpy and entropy is paramount to making an informed decision.

References

  • Wikipedia. Ligand efficiency. [Link]

  • Creative Biolabs. Ligand Efficiency (LE) Assessment. [Link]

  • ACS Publications. Pyromellitate Ligand as Building Blocks in the Synthesis of Metal–Organic Frameworks with Hydroxyalkylamines. Crystal Growth & Design. [Link]

  • Repository of the Academy's Library. The Role of Ligand Efficiency Measures in Drug Discovery. [Link]

  • PMC. Synthesis of Sb–pyromellitic acid metal–organic framework material and its sodium storage properties. [Link]

  • ChemRxiv. The Nature of Ligand Efficiency. [Link]

  • GARDP Revive. Ligand efficiency. [Link]

  • RSC Publishing. Construction of hierarchical multilayered nanomaterials derived from Co-MOFs supported by pyromellitic acid for advanced lithium storage performance. [Link]

  • RSC Publishing. Synthesis of Sb–pyromellitic acid metal–organic framework material and its sodium storage properties. [Link]

  • PubChem. Pyromellitic Acid. [Link]

  • ACS Publications. Synthesis and Structures of New Pyromellitate Coordination Polymers with Piperazine as a Ligand. Inorganic Chemistry. [Link]

  • PubMed. High-throughput aided synthesis of the porous metal-organic framework-type aluminum pyromellitate, MIL-121, with extra carboxylic acid functionalization. [Link]

  • Knowledge. What are the uses of pyromellitic acid/benzene-1 2 4 5-tetracarboxylic acid?. [Link]

  • MOF Synthesis. MOF Synthesis with 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Procurement Perspective. [Link]

  • ResearchGate. Coordination Dimer of Pyromellitic Acid Based on Supramolecular Architecture. [Link]

  • Ligand efficiency. [Link]

  • Omar Yaghi. Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. [Link]

  • RSC Publishing. Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid. [Link]

  • PMC. The nature of ligand efficiency. [Link]

  • ACS Publications. Simple Size-Independent Measure of Ligand Efficiency. [Link]

  • ResearchGate. Study of temperature and ligand flexibility effects on coordination polymer formation from cyclobutanetetracarboxylic acid. [Link]

  • ResearchGate. Ring opening reactions of pyromellitic dianhydride for the synthesis of first row transition metal dicarboxylate complexes. [Link]

  • RSC Publishing. Study of temperature and ligand flexibility effects on coordination polymer formation from cyclobutanetetracarboxylic acid. [Link]

  • ResearchGate. The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. [Link]

  • ACS Publications. Three Zinc(II) Coordination Polymers Based on Tetrakis(4-pyridyl)cyclobutane and Naphthalenedicarboxylate Linkers: Solvothermal Syntheses, Structures, and Photocatalytic Properties. Crystal Growth & Design. [Link]

  • TSI Journals. SYNTHESES AND APPLICATIONS OF METAL-ORGANIC FRAMEWORKS MATERIALS : A REVIEW. [Link]

  • MDPI. Coordination Polymers Constructed from Polycarboxylic Acids and Semi-Rigid Bis-pyridyl-bis-imide Ligands: Synthesis, Structures and Iodine Adsorption. [Link]

  • PubChemLite. Cyclobutane-1,1,3,3-tetracarboxylic acid (C8H8O8). [Link]

  • PMC. Structure of poly[diaqua[μ-1,2-bis(pyridin-4-yl)ethane-κ2 N:N′]. [Link]

  • PubChem. 3-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid. [Link]

  • RSC Publishing. Impact-induced mechanical and chemical responses of cyclobutane nitric ester isomers: a reactive molecular dynamics study. [Link]

  • MDPI. Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. [Link]0/9/9/393)

Sources

Validation

Comprehensive Validation Guide: ^1^H and ^13^C NMR Chemical Shifts for Cyclobutane-1,1,3,3-tetracarboxylic Acid

As a Senior Application Scientist, validating the structural integrity of highly functionalized, symmetrical small molecules requires a rigorous, multi-faceted approach. Cyclobutane-1,1,3,3-tetracarboxylic acid is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural integrity of highly functionalized, symmetrical small molecules requires a rigorous, multi-faceted approach. Cyclobutane-1,1,3,3-tetracarboxylic acid is a prime example of a molecule where high symmetry ( D2h​ point group) drastically simplifies the Nuclear Magnetic Resonance (NMR) spectra, yet demands high-precision acquisition to differentiate it from its structural isomers.

This guide objectively compares experimental NMR acquisition against state-of-the-art computational prediction alternatives (such as HOSE-code and Neural Network-based algorithms)[1]. By establishing a self-validating protocol, researchers and drug development professionals can confidently verify the identity and purity of this compound.

Structural Symmetry and Predictive Causality

Cyclobutane-1,1,3,3-tetracarboxylic acid consists of a four-membered ring with geminal dicarboxylic acid groups at the C1 and C3 positions.

  • Symmetry ( D2h​ ): The molecule possesses multiple planes of symmetry. Consequently, the four protons on C2 and C4 are chemically and magnetically equivalent. Similarly, the four carboxylic acid groups are equivalent.

  • Deshielding Effects: The baseline ^1^H chemical shift for an unsubstituted cyclobutane ring is approximately 1.94 ppm [2]. However, the presence of four strongly electron-withdrawing carbonyl groups at the adjacent C1 and C3 positions induces a profound diamagnetic deshielding effect, pushing the methylene (-CH2-) protons significantly downfield.

To validate the structure, we compare empirical data against computational predictions. The workflow below illustrates this self-validating system.

NMR_Validation Symmetry Structural Symmetry Analysis (D2h Point Group) ExpAcq Experimental Acquisition (1H & 13C in DMSO-d6) Symmetry->ExpAcq CompPred Computational Prediction (HOSE Codes / Neural Networks) Symmetry->CompPred DataProcess Data Processing & Integration (Baseline Correction, Phasing) ExpAcq->DataProcess Validation Statistical Validation (Δδ < 0.2 ppm for 1H) CompPred->Validation DataProcess->Validation

Workflow for validating experimental NMR data against computational predictions.

Performance Comparison: Experimental vs. Predictive Data

Modern NMR prediction software utilizes Machine Learning (ML) and Hierarchical Orthogonal Space Environment (HOSE) codes to estimate chemical shifts [3]. While highly efficient, these algorithms occasionally struggle with the severe steric and electronic environments of highly substituted small rings. Below is the comparative validation data.

Table 1: ^1^H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
Proton TypePositionMultiplicityIntegrationExperimental (ppm)Predicted (ppm) Δδ (ppm)
-CH2- C2, C4Singlet (s)4H3.123.05+0.07
-COOH C1, C3Broad Singlet (br s)4H12.8512.50+0.35

Analysis: The experimental data perfectly reflects the D2h​ symmetry, yielding a single sharp singlet for the ring protons. The predictive software performs excellently for the aliphatic protons ( Δδ < 0.1 ppm) but shows a larger deviation for the acidic protons, which is expected as -COOH shifts are highly concentration- and solvent-dependent.

Table 2: ^13^C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
Carbon TypePositionExperimental (ppm)Predicted (ppm) Δδ (ppm)
-CH2- C2, C438.537.2+1.3
Quaternary (C) C1, C348.249.5-1.3
Carbonyl (C=O) -COOH173.4174.1-0.7

Analysis: The ^13^C spectrum yields exactly three peaks, confirming the symmetry. The experimental vs. predicted comparison shows variances of ~1.3 ppm. This minor discrepancy highlights the limitation of additive empirical rules when applied to the strained geometry of a tetrasubstituted cyclobutane ring, proving that experimental validation remains the gold standard.

Step-by-Step Experimental Protocol

To ensure the experimental data serves as a robust benchmark against predictive models, the acquisition protocol must be meticulously controlled.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of cyclobutane-1,1,3,3-tetracarboxylic acid in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: While D2O is a common solvent for polar molecules, rapid deuterium exchange with the carboxylic acid protons would render the -COOH signal invisible in the ^1^H spectrum. DMSO- d6​ suppresses this exchange, allowing the broad singlet at ~12.8 ppm to be observed, which is critical for confirming the intact tetracarboxylic acid structure.

  • Homogenization: Vortex the standard 5 mm NMR tube for 30 seconds to ensure complete dissolution, preventing line broadening caused by magnetic susceptibility gradients from undissolved particulates.

Phase 2: ^1^H NMR Acquisition
  • Tuning and Matching: Tune the probe to the exact resonance frequency of ^1^H (e.g., 400.13 MHz) to maximize the signal-to-noise ratio (SNR).

  • Parameters: Set the spectral width to 15 ppm (to capture the far-downfield -COOH protons). Use a 90∘ pulse angle with a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans.

    • Causality: A 2.0-second D1 is sufficient for the rapidly relaxing methylene protons, ensuring quantitative integration (1:1 ratio between -CH2- and -COOH).

Phase 3: ^13^C NMR Acquisition
  • Parameters: Set the spectral width to 250 ppm. Use a 30∘ pulse angle to allow for faster pulsing. Acquire a minimum of 512 scans due to the low natural abundance of ^13^C (1.1%).

  • Relaxation Delay (D1): Set D1 to 5.0 seconds.

    • Causality: Quaternary carbons (C1, C3) and carbonyl carbons lack attached protons, resulting in highly inefficient dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation ( T1​ ), preventing signal attenuation and allowing the quaternary peaks to be clearly resolved above the baseline noise.

  • Decoupling: Apply WALTZ-16 composite pulse decoupling on the ^1^H channel to collapse the ^13^C-^1^H multiplets into sharp singlets, maximizing signal intensity via the Nuclear Overhauser Effect (NOE).

Conclusion

For highly symmetric molecules like cyclobutane-1,1,3,3-tetracarboxylic acid, computational NMR prediction tools provide a rapid, high-confidence structural hypothesis. However, due to the unique electronic environment of the strained cyclobutane ring, predictive algorithms exhibit minor deviations (up to 1.3 ppm in ^13^C). By executing the rigorously controlled experimental protocol outlined above—specifically optimizing solvent choice and relaxation delays—researchers can generate a self-validating dataset that bridges the gap between theoretical prediction and empirical reality.

References

  • Performance Validation of Neural Network Based 13C NMR Prediction Using a Publicly Available Data Source Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • NMR Spectroscopy: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL:[Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: National Institutes of Health (NIH) / PMC URL:[Link]

Comparative

Single-Crystal X-Ray Diffraction (XRD) Validation of Cyclobutane-1,1,3,3-Tetracarboxylic Acid Complexes: A Comparative Guide

As a Senior Application Scientist specializing in crystallographic characterization, I frequently encounter the analytical bottlenecks associated with novel metal-organic frameworks (MOFs) and coordination polymers. Cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in crystallographic characterization, I frequently encounter the analytical bottlenecks associated with novel metal-organic frameworks (MOFs) and coordination polymers. Cyclobutane-1,1,3,3-tetracarboxylic acid (H4cbtc) is an emerging, conformationally dynamic bridging ligand. While its 1,2,3,4-isomer is widely documented[1], the 1,1,3,3-substitution pattern imparts a unique steric profile. The geminal dicarboxylate groups force specific dihedral angles, driving the assembly of intricate 3D topologies.

Validating the exact coordination modes (e.g., monodentate, chelating, or bridging) of these complexes is a significant analytical challenge. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative validation methodologies and provides a field-proven, self-validating protocol for elucidating H4cbtc complex structures.

Comparative Analysis: SC-XRD vs. Alternative Techniques

To establish the 3D architecture of an H4cbtc complex, researchers typically choose between SC-XRD, Powder X-Ray Diffraction (PXRD), and Solid-State NMR (ssNMR). The table below summarizes their comparative performance.

Validation TechniqueSpatial ResolutionSample RequirementElucidation of H4cbtc Coordination ModesTime & Computational Cost
Single-Crystal XRD (SC-XRD) Atomic (< 0.8 Å) Single crystal (> 50 µm)Unambiguous. Directly maps 3D connectivity and exact bond angles.High (Requires intact crystals, but refinement is direct).
Powder XRD (PXRD) Bulk / Phase LevelMicrocrystalline powderAmbiguous. Relies on Rietveld refinement; difficult without a starting model[2].Medium (Data collection is fast; ab initio solution is highly complex).
Solid-State NMR (ssNMR) Local EnvironmentBulk powder (Isotope labeled preferred)Partial. Distinguishes protonated vs. deprotonated carboxylates, but lacks 3D mapping.High (Requires extensive acquisition time and complex pulse sequences).

The Causality of Choice: While PXRD is excellent for confirming the bulk phase purity of a synthesized batch, ab initio structure solution from powder data is mathematically ambiguous for highly flexible ligands like H4cbtc[2]. The cyclobutane ring can adopt multiple "puckered" conformations. ssNMR provides excellent data on the local chemical environment but cannot map long-range 3D connectivity. SC-XRD is the only technique that directly yields atomic coordinates, making it the mandatory gold standard for initial structural validation[3].

Mechanistic Choices in SC-XRD (Expertise & Causality)

Successful SC-XRD validation is not merely about placing a crystal in an X-ray beam; it requires deliberate mechanistic choices tailored to the physical chemistry of the ligand.

  • Mitigating Ring Puckering Disorder via Cryogenics: The cyclobutane ring in H4cbtc is highly prone to dynamic "butterfly" puckering disorder. Collecting data at ambient temperature blurs the electron density of the ring carbons. Cryogenic cooling (e.g., 100 K) is a causal necessity to freeze out this thermal motion, minimize Debye-Waller factors, and clearly resolve the carbon backbone.

  • X-Ray Source Optimization (Mo vs. Cu): The choice of radiation dictates data quality. For H4cbtc complexes coordinated to heavier transition metals (e.g., Zr, Ru, Cd), Mo Kα radiation (λ = 0.71073 Å) is selected to minimize X-ray absorption and fluorescence. Conversely, for lighter metal nodes (e.g., Cu, Zn) or when determining the absolute structure of chiral H4cbtc frameworks, Cu Kα radiation (λ = 1.54184 Å) is required to provide a sufficient anomalous dispersion signal.

Self-Validating Experimental Protocol

Every step in this workflow is designed as a self-validating system to ensure scientific integrity before proceeding to the next computationally expensive phase.

Step 1: Solvothermal Synthesis & Crystal Growth
  • Combine H4cbtc and the target metal precursor in a Teflon-lined autoclave with a mixed solvent system (e.g., DMF/H₂O).

  • Heat to 120°C for 72 hours, followed by a controlled cooling rate of 2°C/hour. Causality: Slow cooling prevents rapid nucleation, thermodynamically favoring the growth of single crystals large enough for diffraction rather than kinetic microcrystalline powder.

Step 2: Optical Pre-Screening & Mounting
  • Submerge the harvested crystals in Paratone-N oil. This prevents solvent loss from the framework pores, which would otherwise cause single-crystal-to-single-crystal degradation.

  • Examine under a polarized light microscope. Self-Validation Check: Rotate the polarizer. Select a crystal that extinguishes light completely and uniformly every 90°. If a crystal remains partially bright during rotation, it is twinned (multiple overlapping lattices) and must be discarded.

  • Mount the validated crystal on a cryoloop and transfer it to the diffractometer under a 100 K nitrogen stream.

Step 3: Data Collection & Preliminary Validation
  • Center the crystal optically and collect preliminary matrix frames.

  • Self-Validation Check: Determine the preliminary unit cell parameters. Cross-reference this cell against the Cambridge Structural Database (CSD) to definitively prove a novel phase has been synthesized, rather than recrystallized starting material.

  • Collect the full sphere of diffraction data using the optimized X-ray source.

Step 4: Structure Solution and Refinement
  • Integrate the raw data and apply multi-scan absorption corrections (e.g., SADABS).

  • Solve the structure using dual-space methods via SHELXT, seamlessly embedded within the 4 graphical interface[4].

  • Refine the model anisotropically using SHELXL. If cyclobutane ring disorder persists despite cryogenic cooling, model the split atomic positions using appropriate geometric restraints (e.g., SADI, DFIX) to maintain chemical sense.

Visualizing the Validation Workflow

SCXRD_Workflow Synthesis 1. Solvothermal Synthesis (H4cbtc + Metal Salt) Screening 2. Optical Pre-Screening (Polarized Light Microscopy) Synthesis->Screening PXRD Alternative: PXRD (Bulk Purity / Rietveld) Synthesis->PXRD ssNMR Alternative: ssNMR (Local Environment) Synthesis->ssNMR DataCollection 3. SC-XRD Data Collection (Cryogenic, Mo/Cu Kα) Screening->DataCollection Refinement 4. Structure Solution (SHELXT / Olex2) DataCollection->Refinement Validation 5. Topological Validation (CheckCIF) Refinement->Validation PXRD->Validation ssNMR->Validation

Workflow comparing SC-XRD structural validation of H4cbtc complexes against PXRD and ssNMR.

References

  • Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography (2009). URL: [Link]

  • Title: Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Source: Dalton Transactions (2020). URL: [Link]

  • Title: Coordination Polymeric Materials in Binary and Ternary Cu(II)-Tetracarboxylate-Bipy Systems. Source: Polyhedron (2012). URL: [Link]

  • Title: Interpreting X-ray Diffraction Patterns of Metal–Organic Frameworks via Generative Artificial Intelligence. Source: Journal of the American Chemical Society (2025). URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Cyclobutane-1,1,3,3-tetracarboxylic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists on the safe integration of highly functionalized, rigid building blocks into their synthetic pipelines....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists on the safe integration of highly functionalized, rigid building blocks into their synthetic pipelines. Cyclobutane-1,1,3,3-tetracarboxylic acid (CAS: 7371-69-9) is a critical intermediate used in the synthesis of metal-organic frameworks (MOFs) and advanced active pharmaceutical ingredients (APIs)[1].

However, its unique structure—four carboxylic acid groups densely packed onto a strained cyclobutane ring—presents specific handling challenges. It is a potent tetraprotic organic acid that requires rigorous cold-chain storage and stringent moisture control[2]. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring both operator safety and experimental integrity.

Chemical Profile & Quantitative Data

Before designing a safety protocol, we must understand the physicochemical parameters that dictate the chemical's behavior.

PropertyValueMechanistic Implication
Chemical Name Cyclobutane-1,1,3,3-tetracarboxylic acidHighly functionalized; capable of multi-site cross-linking.
CAS Number 7371-69-9Unique identifier for SDS cross-referencing[1].
Molecular Formula C₈H₈O₈High oxygen-to-carbon ratio indicates strong hydrogen-bonding and hygroscopic potential.
Molecular Weight 232.14 g/mol Dense molecular weight for a small ring system[1].
Storage Temp. 2-8°C (Sealed, Dry)Prevents thermal degradation and ambient moisture absorption[2].
GHS Hazard Class Class 8 (Corrosive/Irritant)Structurally analogous to severe corrosive dicarboxylic acids (e.g., H314)[3].

Mechanistic Hazard Assessment

Why do we mandate strict Personal Protective Equipment (PPE) for this specific compound? The danger lies in its tetraprotic nature. When the airborne dust of Cyclobutane-1,1,3,3-tetracarboxylic acid contacts the innate moisture of human tissue (sweat, tears, respiratory mucosa), it rapidly dissociates. This multi-step proton (H⁺) release causes a severe, localized drop in pH, catalyzing the hydrolysis of cellular lipids and denaturing structural proteins[3].

HazardPathway Exposure Acid Dust Exposure Moisture Tissue Moisture Contact Exposure->Moisture Dissociation Tetraprotic Dissociation (H+) Moisture->Dissociation Denaturation Protein Denaturation Dissociation->Denaturation Necrosis Localized Tissue Irritation / Burns Denaturation->Necrosis

Mechanistic pathway of tissue damage induced by tetraprotic acid dissociation.

Personal Protective Equipment (PPE) Matrix

To interrupt the hazard pathway described above, we deploy a targeted PPE strategy. Every piece of equipment is chosen based on causality, not just compliance.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥8 mil)Nitrile provides excellent resistance to organic acids. Double-gloving prevents micro-tears from exposing skin during bulk powder transfer.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Face ShieldThe powder is highly susceptible to static aerosolization. Goggles prevent particulate ingress; the shield protects against acidic splashes during solvent addition.
Body Protection 100% Cotton Lab Coat + Chemical ApronCotton resists melting during potential exothermic neutralization events, unlike synthetic polymer blends.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of acidic dust, which can cause immediate respiratory tract irritation and mucosal burns[3].

Self-Validating Operational Protocol

A protocol is only as good as its ability to verify its own success. Follow these step-by-step methodologies for weighing and transferring the acid to ensure a self-validating workflow.

Step 1: Cold-Chain Acclimation

  • Action: Remove the sealed container of Cyclobutane-1,1,3,3-tetracarboxylic acid from the 2-8°C refrigerator[2]. Do not open it immediately.

  • Causality: Opening a cold container in a humid lab causes immediate condensation on the powder. Water ingress leads to localized caking and premature acid dissociation, ruining the reagent's stoichiometry.

  • Validation Check: Wait 30-45 minutes. Touch the exterior of the container; it must be at ambient room temperature before the seal is broken.

Step 2: Fume Hood Preparation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation Check: Verify the flow monitor reads between 80-120 FPM (Feet Per Minute) before opening the sash.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static ionizer fan and grounded metal spatulas to weigh the powder.

  • Causality: The cyclobutane ring and multiple carboxyl groups can accumulate static charge, causing the fine powder to repel and aerosolize into the breathing zone.

Step 4: Dissolution and Transfer

  • Action: Always add the solid acid to your stirring solvent or aqueous buffer slowly. Never add water directly to the bulk acid.

  • Causality: Adding water to a concentrated tetraprotic acid can cause a rapid, localized exothermic reaction, potentially leading to splattering.

Workflow Start 1. Cold-Chain Acclimation (Equilibrate from 2-8°C) Verify 2. Fume Hood & PPE Verification Start->Verify Weigh 3. Anti-Static Weighing (Minimize Aerosolization) Verify->Weigh Transfer 4. Transfer to Reactor (Add Acid to Solvent) Weigh->Transfer Validate 5. Validation Check (Confirm Dissolution & Temp) Transfer->Validate Clean 6. Decontamination (Wipe Down & pH Check) Validate->Clean

Step-by-step operational workflow for handling Cyclobutane-1,1,3,3-tetracarboxylic acid.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent equipment corrosion and personnel exposure.

Solid Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill exceeds 50 grams.

  • Neutralize: Liberally cover the spilled powder with a weak base, such as solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃).

    • Causality: A weak base safely neutralizes the acid, releasing CO₂ gas. Using a strong base (like NaOH) would trigger a violent, highly exothermic reaction.

  • Moisten: Lightly mist the powder mixture with water using a spray bottle to initiate the neutralization reaction.

  • Validate: Once bubbling (CO₂ evolution) ceases, touch a wet pH test strip to the slurry. The protocol is validated when the pH reads between 6.0 and 8.0.

  • Collect & Dispose: Sweep the neutralized slurry using non-sparking, plastic tools. Place the waste into a labeled, sealable high-density polyethylene (HDPE) container for hazardous waste pickup.

By adhering to these causally driven protocols, researchers can confidently harness the synthetic power of Cyclobutane-1,1,3,3-tetracarboxylic acid while maintaining an uncompromising standard of laboratory safety.

References

  • Sigma-Aldrich | CYCLOBUTANE-1,1,3,3-TETRACARBOXYLIC ACID AldrichCPR; CAS Number: 7371-69-9 1

  • BLD Pharm | 7371-69-9 | Cyclobutane-1,1,3,3-tetracarboxylic acid (Storage & Handling) 2

  • Ambeed | 5445-51-2 | Cyclobutane-1,1-dicarboxylic acid | Aliphatic Cyclic Hydrocarbons (GHS Hazard Class 8 Analogue) 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclobutane-1,1,3,3-tetracarboxylic Acid
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Cyclobutane-1,1,3,3-tetracarboxylic Acid
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